3-methylquinoline-8-sulfonyl Chloride
Beschreibung
Eigenschaften
IUPAC Name |
3-methylquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMAYGDQKTWICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393787 | |
| Record name | 3-methylquinoline-8-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74863-82-4 | |
| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74863-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylquinoline-8-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6J3GW33J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-methylquinoline-8-sulfonyl chloride CAS number
An In-depth Technical Guide to 3-Methylquinoline-8-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 74863-82-4), a critical intermediate in pharmaceutical synthesis. The document elucidates the compound's physicochemical properties, explores detailed synthesis methodologies with a focus on chemical logic and safety, and details its primary applications, most notably as a key building block for the anticoagulant drug Argatroban. This guide is intended to serve as a practical resource for researchers and process chemists, offering field-proven insights into its handling, reactivity, and role in drug development.
Introduction: The Significance of a Versatile Heterocyclic Intermediate
The quinoline scaffold, a bicyclic heterocycle composed of fused benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and versatile substitution patterns have made it a privileged structure in a vast array of therapeutic agents, agrochemicals, and materials.[1] Within this important class of compounds, this compound emerges as an intermediate of significant industrial value.
Its structure is characterized by two key features: the methyl group at the 3-position, which modulates lipophilicity and electronic properties, and the highly reactive sulfonyl chloride moiety at the 8-position.[1] This sulfonyl chloride group is a potent electrophile, primed for nucleophilic attack, most commonly to form stable sulfonamide linkages—a common and vital functional group in many pharmaceutical compounds.[1] The primary utility of this molecule, and the focus of this guide, is its role as a pivotal intermediate in the multi-step synthesis of Argatroban, a potent direct thrombin inhibitor.[2][3]
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in any synthetic workflow. This compound is typically a white to pale brown solid and is sensitive to moisture.[4][5]
| Property | Value | Source(s) |
| CAS Number | 74863-82-4 | [4][6][7][8] |
| Molecular Formula | C₁₀H₈ClNO₂S | [4][6][8] |
| Molecular Weight | 241.69 g/mol | [5][6][8] |
| Appearance | White to Pale Brown Solid | [4][5] |
| Melting Point | 158-159 °C | [4][9] |
| Boiling Point | 371.5 ± 27.0 °C (Predicted) | [4][9] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C, Moisture Sensitive | [4][10] |
| InChIKey | XCMAYGDQKTWICK-UHFFFAOYSA-N | [4][8] |
Synthesis Methodologies: A Tale of Two Routes
The synthesis of this compound can be approached via several routes. Historically, direct chlorosulfonation of 3-methylquinoline was common. However, newer methods have been developed to improve yield, purity, and industrial scalability while minimizing hazardous byproducts.
Route 1: Direct Chlorosulfonation of 3-Methylquinoline
This is a classical and straightforward approach involving the electrophilic substitution of 3-methylquinoline with chlorosulfonic acid.
Caption: Workflow for direct chlorosulfonation of 3-methylquinoline.
While direct, this method often suffers from low yields (one procedure reports 18%) and the formation of isomers, particularly the 5-sulfonyl chloride derivative, which complicates purification.[3][4] The highly corrosive nature of chlorosulfonic acid and the vigorous quenching step also present significant handling challenges.[4]
Route 2: Modern Two-Step Synthesis from 2-Aminobenzenesulfonic Acid
To overcome the limitations of direct chlorosulfonation, a more elegant and efficient process has been developed, as outlined in patent literature.[11] This method builds the quinoline ring system with the sulfonic acid group already in place, ensuring perfect regioselectivity.
Caption: High-yield, two-step synthesis pathway.
This approach offers significant advantages:
-
High Regioselectivity: It avoids the formation of isomers, leading to a much purer product.[11]
-
Improved Yield: Reported yields are significantly higher, around 74%.[12]
-
Enhanced Safety: It avoids the use of large quantities of fuming chlorosulfonic acid and thionyl chloride in the primary step, instead using the solid, more easily handled triphosgene as the chlorinating agent.[11]
Detailed Experimental Protocol (Route 2)
The following protocol is a synthesized representation based on the high-yield methodology described in patent CN110872252A.[11][12]
Step 1: Synthesis of 3-Methylquinoline-8-sulfonic acid
-
System Setup: A reaction vessel is charged with a eutectic solvent (e.g., a 1:2 molar ratio of choline chloride and ZnCl₂).
-
Initial Reaction: Propionaldehyde and paraformaldehyde are added to the solvent and reacted at a constant temperature of 40°C for approximately 5 hours.
-
Causality: This step pre-forms the carbon backbone required for the cyclization reaction.
-
-
Cyclization: 2-Aminobenzenesulfonic acid and catalysts (e.g., a mixture of FeCl₃ and SnCl₂) are added. The mixture is then heated to 80°C for 7 hours.
-
Causality: This is a variation of the Doebner-von Miller reaction, where the aniline derivative cyclizes with the α,β-unsaturated aldehyde formed in situ from propionaldehyde and formaldehyde to build the quinoline ring system. The sulfonic acid group directs the cyclization and remains at the 8-position.
-
-
Cooling: The reaction mixture is cooled to 25°C, yielding a solution containing the intermediate, 3-methylquinoline-8-sulfonic acid.
Step 2: Chlorination to this compound
-
Chlorinating Agent Addition: A solution of bis(trichloromethyl) carbonate (triphosgene) in toluene is added to the cooled reaction mixture from Step 1.
-
Causality: Triphosgene serves as a solid, safer source of phosgene, which is the active species that will convert the sulfonic acid to the sulfonyl chloride.
-
-
Base Addition: The mixture is cooled in an ice bath, and an organic base such as triethylamine is added dropwise. The reaction is held at this temperature for 1 hour.
-
Causality: The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the chlorination to completion. Dropwise addition is critical to control the exothermic reaction.
-
-
Warming: The reaction is allowed to warm to 40°C and is stirred for an additional 2 hours to ensure the reaction is complete.
-
Work-up and Isolation: The vessel is cooled, and cold water is added to quench the reaction. The toluene layer is separated, washed with water, and concentrated under reduced pressure.
-
Purification: The resulting crude product is recrystallized from toluene to yield off-white crystals of this compound with a purity often exceeding 99%.[12]
Key Applications in Drug Development
The principal application of this compound is as a key starting material for the synthesis of Argatroban .[1] Argatroban is a small-molecule direct thrombin inhibitor, used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).
The synthesis involves the reaction of the sulfonyl chloride with a complex piperidine carboxylic acid derivative. The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic nitrogen of the piperidine ring, forming a highly stable sulfonamide bond.
Caption: Role in the synthesis of the anticoagulant Argatroban.
This reaction highlights the compound's value: it serves as a robust linker that connects the quinoline portion of the final drug to the rest of the pharmacophore. The resulting sulfonamide is metabolically stable and correctly orients the functional groups for optimal binding to the active site of the thrombin enzyme.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety and maintain its integrity.
-
Hazards: It is classified as corrosive and can cause severe skin burns and serious eye damage.[8][10] Contact with eyes is particularly dangerous.[7]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.
-
Moisture Sensitivity: The sulfonyl chloride moiety is readily hydrolyzed by water to the corresponding sulfonic acid. This will deactivate the compound for its intended use and release corrosive HCl gas. Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. Recommended storage is under an inert atmosphere at 2-8°C.[4][10]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the construction of complex, life-saving pharmaceuticals. Its synthesis has evolved from lower-yielding classical methods to highly efficient, regioselective, and scalable industrial processes. For the drug development professional, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel therapeutics built upon the versatile quinoline scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 4. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CAS 74863-82-4 | this compound - Synblock [synblock.com]
- 7. 3-Methyl-8-quinolinesulfonyl Chloride | CAS 74863-82-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]
- 11. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 12. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to 3-Methylquinoline-8-Sulfonyl Chloride: Properties, Synthesis, and Applications
Introduction
In the landscape of pharmaceutical development and organic synthesis, the strategic use of highly functionalized intermediates is paramount. Quinoline derivatives, in particular, represent a "privileged structure" in medicinal chemistry, offering a rigid, aromatic framework capable of engaging with biological targets.[1] Among these, 3-methylquinoline-8-sulfonyl chloride (CAS No. 74863-82-4) emerges as a pivotal building block.[1] Its significance is most notably demonstrated as a key intermediate in the synthesis of Argatroban, a potent direct thrombin inhibitor.[2][3]
This technical guide provides an in-depth examination of the physical and chemical properties of this compound. We will delve into its structural characteristics, reactivity profile, established synthetic methodologies, and critical safety and handling protocols. This document is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.
Chemical Identity and Structure
This compound is an organic compound featuring a quinoline core substituted with a methyl group at the 3-position and a sulfonyl chloride functional group at the 8-position.[4] This specific arrangement of functional groups dictates its chemical behavior and utility.
-
IUPAC Name: this compound[5]
-
Synonyms: 8-Chlorosulfonyl-3-methylquinoline, 3-methyl-8-quinolinesulfonyl chloride[4][6][7]
Structural Identifiers:
Physicochemical Properties
The physical state and solubility of this compound are critical for its handling, reaction setup, and purification. The compound is typically an off-white to pale brown solid.[6][7][9]
| Property | Value | Source(s) |
| Physical Form | Solid, Crystalline | [3][6][9][10] |
| Color | Off-White to Pale Brown | [6][7][9] |
| Melting Point | 158-159 °C | [6][7][11] |
| Boiling Point | 371.5 ± 27.0 °C (Predicted) | [6][11] |
| Density | 1.424 ± 0.06 g/cm³ (Predicted) | [6][11] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate; Very slightly soluble in Methanol. | [6][7][11] |
Chemical Properties and Reactivity
The chemical utility of this compound is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) group. This functional group is a potent electrophile, making it highly susceptible to nucleophilic attack.
-
Nucleophilic Substitution: The primary reaction pathway involves the substitution of the chloride by a wide range of nucleophiles. This is the cornerstone of its application in drug synthesis, where it reacts with primary or secondary amines to form stable sulfonamide linkages.[1][4] This reactivity is fundamental to its role in synthesizing Argatroban.[1]
-
Moisture Sensitivity: As is characteristic of sulfonyl chlorides, the compound is moisture-sensitive.[6][11][12] It will readily hydrolyze in the presence of water to form the corresponding 3-methylquinoline-8-sulfonic acid. This necessitates handling and storage under inert, anhydrous conditions to maintain its integrity.[12][13]
-
Incompatibilities: The compound should be kept away from strong bases and strong oxidizing agents, as these can promote vigorous or hazardous reactions.[13]
The diagram below illustrates the fundamental reactivity of this compound with a generic amine nucleophile.
Caption: Reaction of this compound with an amine.
Synthesis Methodologies
Several synthetic routes to this compound have been developed, aiming for high purity and yield, which are critical for pharmaceutical applications.[2][14]
Method 1: Chlorosulfonation of 3-Methylquinoline
The most common laboratory and industrial synthesis involves the direct chlorosulfonation of 3-methylquinoline.[2][6] This electrophilic aromatic substitution reaction is aggressive and requires careful control of reaction conditions.
The overall workflow for this synthesis is depicted below.
Caption: Workflow for synthesizing this compound.
Detailed Experimental Protocol: (Based on procedures described in the literature[6])
-
Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, cool chlorosulfonic acid (approx. 3.75 equivalents) to 0°C using an ice bath.
-
Addition of Substrate: Slowly add 3-methylquinoline (1 equivalent) to the cooled chlorosulfonic acid, maintaining the temperature at 0°C.
-
Sulfonation: Remove the ice bath and heat the reaction mixture to 100°C. Stir overnight.
-
Chlorination: Cool the mixture to room temperature and add thionyl chloride (approx. 1.25 equivalents). Heat the mixture to 70°C for 1 hour.
-
Quenching: Cool the reaction mixture to 0°C and carefully quench by pouring it onto ice. Caution: This step is highly exothermic and reactive.
-
Extraction: Dilute the quenched mixture with water and extract the product into dichloromethane.
-
Workup: Wash the organic phase with water, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by grinding or recrystallizing from a solvent mixture such as dichloromethane/ether or toluene to afford the final product as a brown or off-white solid.[6][15]
Method 2: Acyl Chlorination of Sulfonic Acid
An alternative high-yield method involves a two-step process starting from 2-aminobenzenesulfonic acid.[14]
-
Cyclization: 2-aminobenzenesulfonic acid undergoes a catalytic cyclization with propionaldehyde and paraformaldehyde to generate 3-methylquinoline-8-sulfonic acid.[14]
-
Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as bis(trichloromethyl) carbonate, in the presence of an organic base to yield the final this compound.[14][15] This method can offer higher purity and prevent the formation of isomers.[2][14]
Spectroscopic Characterization
Structural confirmation of this compound is typically achieved through standard spectroscopic techniques.
-
¹H-NMR: The proton NMR spectrum provides characteristic signals for the quinoline ring protons and the methyl group. A reported spectrum shows the following key shifts:
-
¹H-NMR (300 MHz, DMSO-d6): δ 9.17-9.29 (m, 2H), 8.32-8.38 (m, 2H), 7.96 (dd, 1H, J = 7Hz), and 2.51 (t, 3H, J = 2Hz).[6]
-
-
Other Techniques: Full characterization would also involve ¹³C-NMR, Infrared (IR) spectroscopy (to identify S=O stretches), and Mass Spectrometry (MS) to confirm the molecular weight.[16][17]
Safety, Handling, and Storage
Due to its reactivity and hazardous nature, strict safety protocols must be followed when working with this compound.
-
Hazard Classification: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[5][13][18] GHS hazard statements include H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage).[5][13][19]
-
Handling Precautions:
-
Storage Conditions:
Applications in Drug Discovery and Development
The primary application of this compound is as a crucial intermediate in organic and pharmaceutical chemistry.[1][6][9][15]
-
Synthesis of Argatroban: Its most well-documented use is in the synthesis of Argatroban (CAS 74863-84-6), a synthetic direct thrombin inhibitor used as an anticoagulant.[1][2][3] The sulfonyl chloride group is reacted with an amine on the piperidine core of the drug molecule to form a key sulfonamide bond, demonstrating the practical importance of this reagent's reactivity.[1]
-
General Organic Synthesis: Beyond Argatroban, it serves as a valuable reagent for introducing the 3-methylquinoline-8-sulfonyl moiety into various molecules.[4] The resulting sulfonamides are a common structural motif in medicinal chemistry, valued for their chemical stability and ability to act as hydrogen bond acceptors/donors.
Conclusion
This compound is a highly reactive and valuable chemical intermediate with well-defined physical and chemical properties. Its utility, particularly in the synthesis of the anticoagulant Argatroban, underscores its importance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is essential for its safe and effective use in a research and development setting. The methodologies and data presented in this guide provide a solid foundation for scientists working with this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]
- 5. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 7. 3-Methyl-8-quinolinesulfonyl Chloride | CAS 74863-82-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 11. 3-methylquinoline-3-sulfonyl chloride [chembk.com]
- 12. fishersci.com [fishersci.com]
- 13. biosynth.com [biosynth.com]
- 14. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 15. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 16. 74863-82-4|3-Methyl-8-quinolinesulphonyl chloride|BLD Pharm [bldpharm.com]
- 17. CAS 74863-82-4 | this compound - Synblock [synblock.com]
- 18. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]
- 19. 3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759 [biosynth.com]
- 20. aksci.com [aksci.com]
An In-Depth Technical Guide to the Synthesis of 3-Methylquinoline-8-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 3-methylquinoline-8-sulfonyl chloride, a critical intermediate in the pharmaceutical industry, notably in the synthesis of the anticoagulant Argatroban.[1] This document explores the prevalent synthetic strategies, delving into the mechanistic underpinnings and process optimization considerations. Detailed experimental protocols, comparative data, and visual representations of the reaction pathways are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of this essential chemical transformation.
Introduction: The Significance of this compound
This compound (CAS No. 74863-82-4) is a heterocyclic compound of significant interest in medicinal chemistry.[2][3] Its molecular structure, featuring a quinoline core functionalized with a methyl group at the 3-position and a sulfonyl chloride group at the 8-position, makes it a versatile building block for the synthesis of complex organic molecules.[4] The paramount application of this intermediate lies in its role as a key precursor to Argatroban, a potent direct thrombin inhibitor used for the prophylaxis and treatment of thrombosis.[1] The purity and yield of this compound directly impact the efficiency and cost-effectiveness of Argatroban production, underscoring the importance of robust and optimized synthetic routes.[1]
Historically, the synthesis of this compound has been fraught with challenges, including the formation of isomers (notably 3-methylquinoline-5-sulfonyl chloride), the use of harsh reagents, and difficulties in achieving high purity, which is a critical requirement for pharmaceutical applications.[1] This guide will dissect the evolution of synthetic methodologies, from classical approaches to more refined, contemporary strategies that address these historical limitations.
Primary Synthetic Pathways
Two principal retrosynthetic disconnections dominate the synthesis of this compound. The first, and more traditional, approach involves the initial synthesis of the 3-methylquinoline core, followed by a sulfonation and chlorination sequence. The second, more recent, strategy builds the quinoline ring from a pre-functionalized aniline derivative, thereby ensuring the correct regiochemistry of the sulfonyl group from the outset.
Pathway A: Synthesis via 3-Methylquinoline Intermediate
This pathway commences with the synthesis of 3-methylquinoline, which is then subjected to sulfonation and subsequent chlorination to yield the target molecule.
The construction of the 3-methylquinoline scaffold can be achieved through several classic named reactions, most notably the Skraup and Doebner-von Miller reactions.[5][6][7]
-
Skraup Synthesis: This method involves the reaction of an aromatic amine (aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[6][7] The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[6] While a cornerstone of quinoline synthesis, the Skraup reaction is often characterized by its violent nature and the use of harsh conditions.[7][8]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[5][9] To generate 3-methylquinoline, crotonaldehyde (an α,β-unsaturated aldehyde) can be used. This method often provides better control and yields compared to the Skraup synthesis.[10]
A more contemporary approach involves the reaction of aniline with propionic acid to form N-phenylpropanamide, which is then cyclized to 2-chloro-3-methylquinoline. Subsequent reduction of the chloro-derivative yields 3-methylquinoline.[11]
Once 3-methylquinoline is obtained, the next critical step is the introduction of the sulfonyl chloride group at the 8-position. This is typically a two-step process: sulfonation followed by chlorination, although one-pot variations exist.
-
Direct Chlorosulfonation: A common method involves the direct reaction of 3-methylquinoline with chlorosulfonic acid.[2][12] This powerful reagent can both sulfonate the ring and convert the resulting sulfonic acid to the sulfonyl chloride. However, this reaction often requires high temperatures (e.g., 140°C), which can lead to the formation of undesired isomers and byproducts, complicating purification and reducing the overall yield.[1] The reaction is highly exothermic and requires careful temperature control, typically starting at 0°C and gradually increasing.[2]
-
Two-Step Sulfonation and Chlorination: To mitigate the issues associated with direct chlorosulfonation, a two-step approach is often preferred.
-
Sulfonation: 3-methylquinoline is first reacted with a sulfonating agent, such as fuming sulfuric acid or chlorosulfonic acid under controlled conditions, to produce 3-methylquinoline-8-sulfonic acid.
-
Chlorination: The isolated sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).[12][13] This two-step process generally offers better control over the reaction and can lead to a purer product.[12]
-
The use of a sulfonation auxiliary agent, such as sodium sulfate or ammonium sulfate, has been shown to improve the transformation efficiency of 3-methylquinoline to the desired sulfonic acid and sulfonyl chloride mixture.[12]
Pathway B: Synthesis from a Pre-functionalized Aniline Derivative
To circumvent the regioselectivity issues inherent in the sulfonation of 3-methylquinoline, an alternative strategy starts with an aniline derivative that already contains the sulfonic acid group at the desired position.
A patented method describes the synthesis starting from 2-aminobenzenesulfonic acid.[1] This starting material undergoes a catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to directly form 3-methylquinoline-8-sulfonic acid.[1] This elegant approach ensures that the sulfonyl group is exclusively at the 8-position, thus eliminating the formation of isomers.
The subsequent conversion of the sulfonic acid to the sulfonyl chloride is then achieved. A notable improvement in this step is the use of bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent in the presence of an organic base like triethylamine.[1][14] This method is advantageous as it avoids the use of sulfur- or phosphorus-containing chlorinating agents, which can generate corrosive and environmentally harmful byproducts.[1]
Experimental Protocols
Pathway A: Detailed Protocol for Chlorosulfonation of 3-Methylquinoline
Materials:
-
3-Methylquinoline (C₁₀H₉N, MW: 143.19 g/mol )[15]
-
Chlorosulfonic acid (ClSO₃H, MW: 116.52 g/mol )
-
Thionyl chloride (SOCl₂, MW: 118.97 g/mol )
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
-
In a reaction vessel equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid (9 mL, 135 mmol) to 0°C using an ice bath.
-
Slowly add 3-methylquinoline (5.2 g, 36 mmol) to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C overnight.
-
Cool the mixture to room temperature and add thionyl chloride (3.3 mL, 45 mmol).
-
Heat the reaction mixture to 70°C for 1 hour.
-
Cool the mixture to 0°C and carefully quench the reaction by pouring it onto crushed ice. Caution: This step is highly exothermic.
-
Dilute the mixture with 100 mL of water and extract with dichloromethane (100 mL).
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from toluene to yield off-white crystals of this compound.[14]
Pathway B: Detailed Protocol from 2-Aminobenzenesulfonic Acid
Step 1: Synthesis of 3-Methylquinoline-8-sulfonic acid [1] Materials:
-
2-Aminobenzenesulfonic acid
-
Propionaldehyde
-
Paraformaldehyde
-
Eutectic solvent (e.g., choline chloride/urea)
-
Catalyst (e.g., AlCl₃, SnCl₂, FeCl₃)
Procedure:
-
Combine 2-aminobenzenesulfonic acid, propionaldehyde, paraformaldehyde, and the catalyst in the eutectic solvent.
-
Heat the mixture to facilitate the catalytic cyclization reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, work up the reaction mixture to isolate the 3-methylquinoline-8-sulfonic acid.
Step 2: Conversion to this compound [1][14] Materials:
-
3-Methylquinoline-8-sulfonic acid
-
Bis(trichloromethyl) carbonate (triphosgene)
-
Triethylamine
-
Toluene
-
Ice-water
Procedure:
-
Dissolve 3-methylquinoline-8-sulfonic acid in toluene.
-
Cool the solution to 25°C and add a solution of bis(trichloromethyl) carbonate (0.35 mol equivalent) in toluene.
-
Under ice-water cooling, add triethylamine (0.5 mol equivalent) dropwise.
-
Stir the reaction for 1 hour at this temperature.
-
Slowly warm the reaction mixture to 40°C and maintain for 2 hours.
-
Cool the reaction and add cold water.
-
Separate the toluene layer, wash with water, and concentrate to obtain the crude product.
-
Recrystallize from toluene to obtain off-white crystals of this compound. A yield of 74% with a purity of 99.41% by liquid chromatography has been reported for this procedure.[14]
Data Presentation and Comparison
| Parameter | Pathway A (Direct Chlorosulfonation) | Pathway B (from 2-Aminobenzenesulfonic Acid) | Reference |
| Starting Material | 3-Methylquinoline | 2-Aminobenzenesulfonic acid | [1][2] |
| Key Reagents | Chlorosulfonic acid, Thionyl chloride | Propionaldehyde, Paraformaldehyde, Bis(trichloromethyl) carbonate, Triethylamine | [1][2][14] |
| Reaction Conditions | High temperature (up to 140°C) | Moderate temperatures (up to 40°C for chlorination) | [1] |
| Reported Yield | 18% (lab scale) | 74% | [2][14] |
| Reported Purity | Not specified, often requires extensive purification | 99.41% (by LC) | [14] |
| Key Advantages | Fewer steps if starting from 3-methylquinoline | High regioselectivity, high purity, milder conditions, avoids corrosive byproducts | [1] |
| Key Disadvantages | Isomer formation, harsh conditions, low yield | Requires synthesis of the sulfonic acid intermediate (if not commercially available) | [1] |
Visualization of Synthetic Pathways
Pathway A: Synthesis from 3-Methylquinoline
Caption: Pathway A: Synthesis via 3-Methylquinoline intermediate.
Pathway B: Synthesis from 2-Aminobenzenesulfonic Acid
Caption: Pathway B: Regioselective synthesis from a pre-functionalized aniline.
Conclusion and Future Perspectives
The synthesis of this compound has evolved from challenging, low-yielding procedures to highly efficient and regioselective methods. While the traditional pathway starting from 3-methylquinoline remains a viable option, it is often hampered by issues of isomer separation and the use of harsh reagents. The more modern approach, which constructs the quinoline ring from 2-aminobenzenesulfonic acid, offers significant advantages in terms of yield, purity, and process safety. This latter pathway is particularly well-suited for industrial-scale production where high purity is paramount.
Future research in this area may focus on the development of even more environmentally benign and cost-effective catalytic systems for the cyclization step in Pathway B. Additionally, continuous flow chemistry presents an opportunity to further enhance the safety and efficiency of these transformations, particularly those involving highly reactive intermediates or exothermic reactions. As the demand for anticoagulants like Argatroban continues, the optimization of the synthesis of this key intermediate will remain an area of active interest for the pharmaceutical and chemical industries.
References
- 1. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 12. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 13. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 14. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 15. 3-メチルキノリン 99% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Electrophilicity and Reactivity of 3-Methylquinoline-8-Sulfonyl Chloride
This guide provides a comprehensive technical overview of 3-methylquinoline-8-sulfonyl chloride, a pivotal intermediate in modern organic and pharmaceutical chemistry. We will delve into the molecular characteristics that define its electrophilicity, explore its synthesis and reactivity, and contextualize its application in the synthesis of high-value compounds such as the anticoagulant Argatroban. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile reagent.
Introduction: The Quinoline Scaffold and the Significance of the Sulfonyl Chloride Moiety
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] When functionalized with a sulfonyl chloride group at the 8-position and a methyl group at the 3-position, the resulting molecule, this compound (CAS 74863-82-4), becomes a highly valuable and reactive intermediate.[1][2]
Its utility stems directly from the pronounced electrophilicity of the sulfur atom within the sulfonyl chloride group. This reactive site is primed for nucleophilic attack, enabling the facile formation of stable sulfonamide linkages—a common and critical bond in many pharmaceutical compounds.[1][3] Understanding the factors that govern this electrophilicity is paramount to optimizing its use in complex synthetic pathways.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of its molecular architecture. The key functional groups—the quinoline ring, the 3-methyl group, and the 8-sulfonyl chloride—each contribute to the molecule's electronic properties and overall behavior.
-
The Sulfonyl Chloride Group (-SO₂Cl): This is the primary reactive center. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms strongly withdraw electron density, rendering the sulfur atom electron-deficient and thus highly electrophilic.
-
The Quinoline Ring: This aromatic system further influences the electronic environment of the sulfonyl chloride group.
-
The 3-Methyl Group (-CH₃): This group can subtly affect the electronic properties and lipophilicity of the molecule.[1]
The interplay of these components dictates the compound's reactivity profile, making it a selective and efficient reagent for sulfonylation reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 74863-82-4[2][4][5] |
| Molecular Formula | C₁₀H₈ClNO₂S[2][4][5][6] |
| Molecular Weight | 241.69 g/mol [2][4][5][6] |
| Appearance | Off-white to pale brown solid[2][7] |
| Melting Point | 158-162 °C[2][8][9] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate; Very slightly soluble in Methanol[2] |
| SMILES | CC1=CC2=C(C(=CC=C2)S(=O)(=O)Cl)N=C1[4][6] |
| InChIKey | XCMAYGDQKTWICK-UHFFFAOYSA-N[2][4] |
Synthesis of this compound: A Validated Protocol
The reliable synthesis of high-purity this compound is critical for its application in pharmaceutical manufacturing. Several synthetic routes have been developed, with a common and effective method involving the direct chlorosulfonation of 3-methylquinoline.[2][9][10] An alternative, high-yield process begins with 2-aminobenzenesulfonic acid, which avoids the generation of isomers and is suitable for large-scale production.[8]
Below is a detailed protocol based on a patented method that ensures high purity and yield, which is crucial for meeting the quality requirements of pharmaceutical production.[8]
Experimental Protocol: Two-Step Synthesis from 2-Aminobenzenesulfonic Acid
This protocol describes a robust method for preparing this compound, designed to prevent isomer formation and ensure high purity.[8]
Step 1: Synthesis of 3-Methylquinoline-8-sulfonic Acid
-
Catalyst & Solvent Preparation: Prepare a eutectic solvent by mixing choline chloride and zinc chloride (molar ratio 1:2).
-
Initial Reaction: To 500g of the eutectic solvent, add propionaldehyde (69.6g, 1.2mol) and paraformaldehyde (36g, 1.2mol). Maintain the reaction at a constant temperature of 40°C for 5 hours.
-
Cyclization: Add 2-aminobenzenesulfonic acid (173g, 1.0mol) and SnCl₂ (18.9g, 0.1mol) to the mixture. Heat the reaction to 85°C and maintain for 6 hours to facilitate catalytic cyclization.
-
Cooling: After the reaction is complete, cool the mixture to 25°C. The product of this step is 3-methylquinoline-8-sulfonic acid in the reaction mixture.
Step 2: Acyl Chlorination to this compound
-
Chlorinating Agent: Add a solution of bis(trichloromethyl) carbonate (103.8g, 0.35mol) in toluene (500mL) to the cooled reaction mixture from Step 1.
-
Base Addition: Under ice-water bath conditions (0-5°C), slowly add triethylamine (50.5g, 0.5mol) dropwise to the reaction flask. Continue stirring for 1 hour.
-
Reaction Progression: Slowly warm the reaction mixture to 40°C and maintain for 2 hours to complete the acyl chlorination.
-
Work-up and Isolation: Cool the mixture and add 500mL of cold water. Separate the toluene layer, wash it with water, and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from toluene to yield off-white crystals of this compound.
Expected Outcome: This method typically produces a high yield (around 74%) of the target compound with a purity exceeding 99%, as determined by liquid chromatography.[8][11]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Electrophilicity and Nucleophilic Substitution Reactions
The core of this compound's chemical utility lies in its reaction with nucleophiles. The electron-deficient sulfur atom is an excellent electrophile, readily undergoing nucleophilic substitution. In these reactions, a nucleophile (Nu⁻) attacks the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group.
This reactivity is harnessed to create a variety of sulfur-containing functional groups, most notably sulfonamides, through reaction with primary or secondary amines.
General Reaction Mechanism: R-SO₂Cl + H₂N-R' → R-SO₂-NH-R' + HCl
The reaction is typically carried out in the presence of a base (like triethylamine, as seen in the synthesis protocol) to neutralize the HCl byproduct. The high reactivity of the sulfonyl chloride group makes these reactions efficient and high-yielding.[3]
Diagram 2: General Mechanism of Nucleophilic Attack
Caption: Nucleophilic attack on the sulfonyl chloride group.
Field-Proven Application: Intermediate in Argatroban Synthesis
A prime example of the industrial importance of this compound is its role as a key intermediate in the synthesis of Argatroban.[1] Argatroban is a direct thrombin inhibitor used as an anticoagulant. The synthesis involves the reaction of the sulfonyl chloride with a piperidine derivative to form the crucial sulfonamide bond that is central to the final drug's structure and activity. This application perfectly illustrates how the predictable and robust electrophilicity of this compound is leveraged in multi-step, high-stakes pharmaceutical manufacturing.
Safety and Handling
As with all sulfonyl chlorides, this compound must be handled with care.
-
Moisture Sensitivity: It is sensitive to moisture and will react with water, potentially releasing corrosive hydrogen chloride gas.[3] It should be stored under an inert atmosphere (e.g., nitrogen or argon).[2][6]
-
Corrosivity: The compound and its reaction byproducts can be corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Hazard Statements: It is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H314 (causes severe skin burns and eye damage).[2][12]
Conclusion
This compound is a powerful and versatile chemical intermediate whose value is defined by the pronounced electrophilicity of its sulfonyl chloride group. This inherent reactivity, governed by the strong electron-withdrawing effects of the oxygen and chlorine atoms, allows for the efficient and selective formation of sulfonamide bonds. Through robust and scalable synthetic protocols, this compound is produced in high purity, enabling its critical role in the pharmaceutical industry, most notably in the synthesis of the anticoagulant Argatroban. A thorough understanding of its electrophilic nature is essential for any scientist seeking to leverage the power of quinoline chemistry for innovation in drug discovery and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 3. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]
- 4. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 74863-82-4 | this compound - Synblock [synblock.com]
- 6. 3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759 [biosynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 10. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 11. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]
Executive Summary: The Criticality of Anhydrous Conditions for 3-Methylquinoline-8-sulfonyl Chloride
An in-depth technical guide on the moisture sensitivity of 3-methylquinoline-8-sulfonyl chloride for researchers, scientists, and drug development professionals.
This compound is a cornerstone reagent in medicinal chemistry and drug development, primarily utilized for the synthesis of novel sulfonamide derivatives. The electrophilic nature of the sulfonyl chloride functional group, which makes it an excellent reactant for forming sulfonamides, also renders it highly susceptible to hydrolysis. This technical guide serves as an in-depth resource on the moisture sensitivity of this compound, providing a mechanistic understanding of its degradation, best practices for its handling and storage, and validated protocols for its use and analysis. Adherence to the principles outlined herein is paramount for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of synthesized compounds.
The Dual Nature of Reactivity: Synthetic Utility vs. Hydrolytic Instability
The synthetic value of this compound lies in the reactivity of the sulfonyl chloride moiety. This group readily reacts with primary and secondary amines to form stable sulfonamide linkages, a common structural motif in a wide array of therapeutic agents. The quinoline scaffold itself is a privileged structure in pharmacology, and the 3-methyl substituent can provide beneficial steric and electronic properties to the final molecule.
However, this inherent reactivity is a double-edged sword. The electrophilic sulfur atom of the sulfonyl chloride is a prime target for nucleophilic attack by water, leading to a rapid and irreversible hydrolysis reaction.
Mechanism of Hydrolysis: A Nucleophilic Assault
The degradation of this compound in the presence of water proceeds through a nucleophilic substitution reaction. The oxygen atom of water acts as a nucleophile, attacking the electron-deficient sulfur atom. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding 3-methylquinoline-8-sulfonic acid and hydrochloric acid.
Figure 1: Hydrolysis mechanism of this compound.
Ramifications of Hydrolysis in a Research Context
The consequences of inadvertent hydrolysis extend beyond a simple loss of starting material:
-
Compromised Stoichiometry: The presence of the sulfonic acid impurity leads to inaccurate weighing of the active reagent, throwing off the stoichiometry of the reaction and often resulting in incomplete conversion.
-
Reduced Yields: As the sulfonyl chloride is consumed by hydrolysis, the yield of the desired sulfonamide product is inherently diminished.
-
Complicated Purifications: The presence of the polar sulfonic acid byproduct can complicate the purification of the desired, typically less polar, product.
-
Poor Reproducibility: Failure to rigorously control moisture can lead to significant variations in experimental outcomes, undermining the reliability of research findings.
Proactive Strategies for Mitigating Moisture-Induced Degradation
A proactive and meticulous approach to the handling and storage of this compound is non-negotiable. The following best practices are essential for preserving the integrity of this reagent.
Storage Protocols
-
Inert Atmosphere: The reagent should be stored under a dry, inert atmosphere such as nitrogen or argon. A desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide) is a minimum requirement. For long-term storage, a glovebox or sealed ampoules are recommended.
-
Temperature Control: Store at reduced temperatures (2-8°C) to decrease the rate of any potential degradation. Crucially, the container must be allowed to equilibrate to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Appropriate Containers: Utilize containers with tight-sealing, corrosion-resistant caps, preferably with a PTFE liner.
Handling Procedures
-
Use of Anhydrous Solvents: All solvents used for reactions involving this compound must be of high purity and anhydrous. Freshly opened bottles of anhydrous solvent or solvents passed through a solvent purification system are recommended.
-
Inert Atmosphere Techniques: All manipulations, including weighing and transfers, should ideally be performed within a glovebox or under a positive pressure of an inert gas using Schlenk line techniques.
-
Rapid Execution: Minimize the time the reagent is exposed to the atmosphere. Have all other reagents and solvents prepared before opening the container of this compound.
Experimental Workflows: From Reaction to Analysis
The following sections provide detailed, step-by-step methodologies for a typical sulfonylation reaction and for the analysis of the reagent's purity.
Standard Operating Procedure for a Moisture-Sensitive Sulfonylation Reaction
This protocol details the formation of a sulfonamide from this compound and a generic primary amine, emphasizing the exclusion of moisture at every step.
Figure 2: A validated workflow for moisture-sensitive sulfonylation.
Methodology:
-
Glassware Preparation: All glassware must be oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator. The reaction flask is then assembled and flame-dried under vacuum, followed by backfilling with an inert gas.
-
Reagent Preparation: The amine and a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the reaction flask under an inert atmosphere. The solution is then cooled to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate dry flask, this compound is dissolved in a minimal amount of anhydrous solvent. This solution is then added dropwise to the chilled amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute acid, water, and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified, typically by flash column chromatography.
Purity Assessment via Quantitative ¹H NMR Spectroscopy
¹H NMR spectroscopy provides a direct and quantitative method for assessing the purity of this compound and determining the extent of its hydrolysis.
Analytical Procedure:
-
Sample Preparation: An accurately weighed sample of the this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: A quantitative ¹H NMR spectrum is acquired, ensuring a sufficient relaxation delay (D1, typically 5 times the longest T1) to allow for accurate integration.
-
Spectral Analysis: The spectrum is analyzed to identify distinct, well-resolved signals corresponding to both the sulfonyl chloride and its sulfonic acid hydrolysis product.
-
Quantification: The mole percentage of the sulfonic acid impurity is calculated based on the relative integration of the characteristic peaks for each species.
Table 1: Representative Data for Purity Calculation
| Species | Representative Signal | Typical Chemical Shift (ppm) | Relative Integral |
| This compound | Aromatic Proton (e.g., H2 or H4) | ~9.0 | Isulfonyl chloride |
| 3-Methylquinoline-8-sulfonic acid | Aromatic Proton (e.g., H2 or H4) | ~8.8 | Isulfonic acid |
Purity Calculation:
% Purity = [Isulfonyl chloride / (Isulfonyl chloride + Isulfonic acid)] x 100
Conclusion and Recommendations
The chemical integrity of this compound is intrinsically linked to the meticulous exclusion of moisture throughout its lifecycle in the laboratory. The protocols and mechanistic insights provided in this guide are designed to empower researchers to proactively manage this sensitivity. By adopting these best practices, scientists and drug development professionals can ensure the validity and reproducibility of their synthetic efforts, ultimately contributing to the successful advancement of their research programs. It is strongly recommended that all personnel handling this reagent be thoroughly trained in anhydrous techniques.
A Technical Guide to the Spectroscopic Characterization of 3-Methylquinoline-8-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylquinoline-8-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Argatroban, a potent thrombin inhibitor. Its chemical structure, comprising a quinoline core, a methyl group, and a reactive sulfonyl chloride moiety, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural confirmation and purity assessment. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and analysis of this important molecule.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound.
-
Chemical Name: this compound
-
CAS Number: 74863-82-4
The molecule consists of a bicyclic quinoline ring system with a methyl group at the 3-position and a sulfonyl chloride group at the 8-position. This substitution pattern dictates the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
Experimental Protocol: NMR Analysis
A standard protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).
-
Data Acquisition: For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the quinoline ring and the methyl group protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.17-9.29 | multiplet | 2H | H-2, H-4 |
| 8.32-8.38 | multiplet | 2H | H-5, H-7 |
| 7.96 | doublet of doublets | 1H | H-6 |
| 2.51 | triplet | 3H | -CH₃ |
Note: Data obtained in DMSO-d₆ at 300 MHz.[1] Slight variations in chemical shifts can occur depending on the solvent and spectrometer frequency.A patent also reports ¹H NMR data in CDCl₃ at 500MHz: 9.0 (s, 1H), 8.4 (d, 1H), 8.1 (d, 1H), 8.0 (s, 1H), 7.6 (t, 1H), 2.6 (t, 3H).[5]
Interpretation of the ¹H NMR Spectrum:
The downfield chemical shifts of the aromatic protons (7.96-9.29 ppm) are characteristic of the electron-withdrawing nature of the quinoline ring and the sulfonyl chloride group. The protons on the pyridine ring (H-2 and H-4) are the most deshielded. The methyl group protons appear as a triplet around 2.51 ppm, indicating coupling with adjacent protons.
¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~152 | C-2 |
| ~135 | C-3 |
| ~148 | C-4 |
| ~130 | C-4a |
| ~125 | C-5 |
| ~132 | C-6 |
| ~128 | C-7 |
| ~140 | C-8 |
| ~145 | C-8a |
| ~18 | -CH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum:
The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (120-155 ppm). The carbon bearing the sulfonyl chloride group (C-8) and the carbons of the pyridine ring (C-2, C-4, C-8a) are expected to be the most downfield due to the electron-withdrawing effects of the nitrogen atom and the sulfonyl chloride group. The methyl carbon will appear at a characteristic upfield chemical shift of around 18 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Experimental Protocol: FT-IR Analysis
For a solid sample like this compound, the following methods are commonly employed for IR analysis:
-
KBr Pellet Method: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Thin Solid Film: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.
The sample is then placed in the beam of an FT-IR spectrometer to obtain the spectrum.
Characteristic IR Absorption Bands
Based on the functional groups present in this compound and data from the analogous compound 8-quinolinesulfonyl chloride, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Methyl (-CH₃) |
| 1600-1450 | C=C and C=N stretching | Quinoline ring |
| 1370-1350 & 1180-1160 | Asymmetric & Symmetric S=O stretching | Sulfonyl chloride (-SO₂Cl) |
| 850-750 | C-H out-of-plane bending | Aromatic C-H |
| ~700 | C-S stretching | C-SO₂Cl |
| ~600 | S-Cl stretching | -SO₂Cl |
Note: The IR spectrum for 8-quinolinesulfonyl chloride is available on the NIST WebBook and shows characteristic peaks in these regions.[6]
Interpretation of the IR Spectrum:
The presence of the quinoline ring is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region. The methyl group will show C-H stretching absorptions below 3000 cm⁻¹. The most diagnostic peaks are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found around 1370 cm⁻¹ and 1170 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, characteristic fragment ions.
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions.
-
Molecular Ion (M⁺•): The molecular weight is 241.69. Due to the presence of chlorine, the molecular ion will appear as a pair of peaks at m/z 241 (for ³⁵Cl) and m/z 243 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Major Fragment Ions:
| m/z | Proposed Fragment | Loss from Molecular Ion |
| 206 | [M - Cl]⁺ | Loss of a chlorine radical |
| 178 | [M - SO₂]⁺• | Loss of sulfur dioxide |
| 142 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group |
Interpretation of the Mass Spectrum:
The observation of the isotopic pattern for the molecular ion is a strong indicator of the presence of a chlorine atom. A common fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical to give the [M - Cl]⁺ ion. Another significant fragmentation would be the loss of the entire sulfonyl chloride group, resulting in the 3-methylquinoline cation at m/z 142. The loss of sulfur dioxide is also a plausible fragmentation pathway. Studies on the fragmentation of methoxyquinolines suggest that the quinoline ring itself is relatively stable, with fragmentation often initiated at the substituent groups.
Workflow and Visualization
The overall process for the complete spectroscopic characterization of this compound can be visualized as a systematic workflow.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
The molecular structure of this compound is presented below, with atoms numbered for clarity in spectroscopic assignments.
Caption: Molecular structure of this compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary approach to the characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, particularly the sulfonyl chloride moiety, and mass spectrometry verifies the molecular weight and provides insights into the molecule's fragmentation. Together, these analytical methods are indispensable for confirming the identity, structure, and purity of this important pharmaceutical intermediate, ensuring its quality and suitability for subsequent synthetic applications.
References
- 1. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 2. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759 [biosynth.com]
- 5. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. 8-Quinolinesulfonyl chloride [webbook.nist.gov]
discovery and history of 3-methylquinoline-8-sulfonyl chloride
An In-depth Technical Guide to 3-Methylquinoline-8-sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's history, synthesis, and applications, grounding all claims in verifiable scientific literature. We will explore the chemical rationale behind synthetic strategies, present detailed experimental protocols, and contextualize the compound's significance in the pharmaceutical landscape.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 74863-82-4) is a specialized chemical reagent whose value lies in the unique combination of its structural features.[1][2] The molecule consists of a quinoline ring system, a recognized "privileged structure" in medicinal chemistry for its ability to interact with a wide array of biological targets.[3] This core is functionalized with a methyl group at the 3-position, which modulates its electronic properties and lipophilicity, and a highly reactive sulfonyl chloride group at the 8-position.[3] This sulfonyl chloride moiety is the molecule's chemical workhorse, providing a robust and versatile handle for constructing more complex molecular architectures, most notably through the formation of stable sulfonamide linkages.[3]
Its most prominent application is as a key starting material in the synthesis of Argatroban, a potent direct thrombin inhibitor used as an anticoagulant.[4][5] This singular role has driven much of the research into optimizing its synthesis to achieve the high purity and yield required for pharmaceutical production.
Historical Context & Synthetic Evolution
The history of this compound is not one of a singular discovery but rather an evolution in synthetic methodology driven by the increasing demands of the pharmaceutical industry. Early methods for producing quinoline sulfonyl chlorides were often non-specific, leading to significant challenges in purification and scalability.
The Challenge of Isomeric Impurities
Initial, more direct approaches involved the sulfonation of 3-methylquinoline itself using a strong sulfonating agent like chlorosulfonic acid.[1][4] In this process, the sulfonating agent is added to the quinoline ring, followed by chlorination (often with an agent like thionyl chloride) to form the sulfonyl chloride.
However, this electrophilic substitution reaction is notoriously difficult to control. The quinoline ring can be sulfonated at multiple positions, leading to a mixture of isomers, particularly the undesired 3-methylquinoline-5-sulfonyl chloride.[4] Separating these closely related isomers is a significant purification challenge that results in low yields of the desired product and introduces impurities that are unacceptable for pharmaceutical applications. This fundamental flaw necessitated the development of a more elegant and regioselective synthetic strategy.[4]
Modern Synthesis: A Regioselective Approach
To overcome the issue of isomer formation, a modern and highly efficient synthesis was developed, as detailed in patent literature.[6] This method establishes the correct substitution pattern from the very beginning, ensuring that the sulfonyl group is placed exclusively at the 8-position. The process is a two-step sequence that builds the quinoline ring onto a pre-functionalized benzene derivative.
This approach represents a significant leap forward, providing a robust and scalable route to high-purity this compound, meeting the stringent quality requirements of the pharmaceutical industry.[6]
Logical Workflow: Building the Molecule with Precision
The causality behind this experimental design is clear: by starting with 2-aminobenzenesulfonic acid, the position of the crucial sulfonyl group is locked in place before the quinoline ring is even formed. This preempts the possibility of forming other isomers, channeling the reaction exclusively toward the desired product. The subsequent use of a milder chlorinating agent like bis(trichloromethyl) carbonate (triphosgene) for the conversion of the sulfonic acid to the sulfonyl chloride is also a key choice, often providing cleaner reactions than harsher reagents like thionyl chloride in this context.[6]
// Nodes A [label="2-Aminobenzenesulfonic Acid\n(Starting Material)"]; B [label="Propionaldehyde &\nParaformaldehyde"]; C [label="Catalytic Cyclization\n(e.g., SnCl₂, FeCl₃ in Eutectic Solvent)"]; D [label="3-Methylquinoline-8-sulfonic Acid\n(Intermediate)"]; E [label="Bis(trichloromethyl) carbonate &\nTriethylamine in Toluene"]; F [label="Acyl Chlorination"]; G [label="this compound\n(Final Product)"];
// Edges A -> C; B -> C; C -> D [label="Forms the quinoline ring\nwith sulfonic acid at C-8"]; D -> F; E -> F; F -> G [label="Converts sulfonic acid\nto sulfonyl chloride"];
// Invisible nodes for alignment {rank=same; A; B;} {rank=same; D; E;} } Figure 1: Regioselective synthesis workflow.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on modern methodologies, designed as a self-validating system where the purpose of each step is clearly defined.[6]
Step 1: Catalytic Cyclization to form 3-Methylquinoline-8-sulfonic Acid
-
Reactor Setup: A suitable reactor is charged with a eutectic solvent (e.g., a 1:2 molar ratio of choline chloride to ZnCl₂). The mixture is heated to 40°C with stirring to form a clear liquid.
-
Aldehyde Addition: Propionaldehyde (1.2 eq) and paraformaldehyde (1.2 eq) are added to the eutectic solvent. The mixture is stirred at a constant 40°C for approximately 5 hours. Rationale: This step pre-mixes the aldehyde components required for the subsequent cyclization.
-
Cyclization Reaction: 2-Aminobenzenesulfonic acid (1.0 eq) and a catalyst mixture, such as SnCl₂ (0.1 eq) and FeCl₃ (0.05 eq), are added to the reactor. The temperature is then raised to 80-85°C and maintained for 6-7 hours. Rationale: This is the key ring-forming step (a Doebner-von Miller type reaction) where the aniline derivative reacts with the aldehydes to form the quinoline ring system. The pre-installed sulfonic acid group directs the regiochemistry.
-
Cooling: Upon completion, the reaction mixture is cooled to room temperature (approx. 25°C), resulting in a solution containing the intermediate, 3-methylquinoline-8-sulfonic acid.
Step 2: Acyl Chlorination to form this compound
-
Reagent Addition: A solution of bis(trichloromethyl) carbonate (0.35-0.40 eq) dissolved in toluene is added to the cooled reaction mixture from Step 1.
-
Base Addition: The mixture is cooled in an ice-water bath. Triethylamine (0.5 eq) is added dropwise, maintaining the temperature during the addition. The reaction is stirred in the ice bath for 1 hour. Rationale: Triethylamine acts as a base to activate the sulfonic acid and neutralize the HCl generated during the reaction.
-
Reaction Progression: The ice bath is removed, and the reaction mixture is slowly warmed to 40°C and held for 2 hours to ensure complete conversion.
-
Workup & Quenching: The reactor is cooled, and cold water is added to quench the reaction and dissolve inorganic salts. Rationale: This step safely neutralizes any remaining reactive chlorinating agents and separates the organic product from water-soluble byproducts.
-
Extraction & Washing: The layers are separated. The organic (toluene) layer is washed with water to remove any remaining water-soluble impurities.
-
Isolation & Purification: The toluene solution is concentrated under reduced pressure to yield the crude product. The crude solid is then recrystallized from toluene to yield off-white to pale brown crystals of this compound with high purity (e.g., >99% by HPLC).[6][7]
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the final product.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 74863-82-4 | [1][2][8] |
| Molecular Formula | C₁₀H₈ClNO₂S | [1][8] |
| Molecular Weight | 241.69 g/mol | [1][8] |
| Appearance | Off-white to pale brown solid/crystals | [1][2] |
| Melting Point | 158-162 °C | [1][4] |
| Solubility | Soluble in Toluene, Chloroform (Slightly) | [1][7] |
| Storage | Inert atmosphere, 2-8°C, moisture sensitive | [1][9] |
Table 2: Representative Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H-NMR | (500MHz, CDCl₃) δ 9.0 (s, 1H), 8.4 (d, 1H), 8.1 (d, 1H), 8.0 (s, 1H), 7.6 (t, 1H), 2.6 (s, 3H) | [5] |
| Purity (Typical) | >99% (by HPLC, area normalization) | [6][7] |
Applications in Drug Discovery and Beyond
The primary utility of this compound is as a high-value intermediate in synthetic chemistry.
-
Pharmaceutical Synthesis: Its most critical role is in the industrial synthesis of Argatroban . The sulfonyl chloride group reacts with an amine on a piperidine carboxylic acid derivative to form the key sulfonamide bond that defines the drug's structure.[3][4]
-
Medicinal Chemistry Research: The quinoline-8-sulfonamide scaffold is an area of active research. By reacting this compound with various amines, chemists can generate libraries of novel compounds for biological screening. These derivatives have been investigated for a range of activities, including as potential inhibitors of the M2 isoform of pyruvate kinase (PKM2), a target in cancer therapy.[10]
-
General Organic Synthesis: Beyond pharmaceuticals, it serves as a versatile building block for introducing the 3-methylquinoline moiety into different molecular frameworks, which can be useful in materials science or for the development of chemical probes.[3][11][12]
Conclusion
This compound stands as a testament to the importance of process chemistry and rational synthetic design. The evolution of its synthesis from a low-yield, isomer-plagued process to a highly efficient, regioselective method underscores the critical need for purity and scalability in the pharmaceutical industry. Its continued use as a key intermediate in the production of life-saving drugs like Argatroban ensures its place as a valuable and indispensable tool for the research and drug development community.
References
- 1. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 5. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
A Technical Guide to the Potential Biological Activity of 3-Methylquinoline-8-sulfonyl Chloride
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged structure," a recurring motif in a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of therapeutic applications, from anticancer and antimicrobial to anti-inflammatory and antimalarial activities.[5][6][7][8] This guide focuses on a specific, yet promising, member of this family: 3-methylquinoline-8-sulfonyl chloride. While direct biological data on this compound is nascent, its structural features—a reactive sulfonyl chloride group appended to a methylated quinoline core—suggest a significant potential for biological activity. This document serves as a technical exploration for researchers, scientists, and drug development professionals, providing a framework for investigating the therapeutic promise of this intriguing molecule. We will delve into its synthesis, hypothesize its biological activities based on structurally related compounds, and provide detailed protocols for its evaluation.
Molecular Profile and Synthesis of this compound
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: 8-Chlorosulfonyl-3-methylquinoline[9]
-
CAS Number: 74863-82-4[10]
-
Molecular Formula: C₁₀H₈ClNO₂S[10]
-
Appearance: Off-white to pale brown solid[10]
Synthetic Pathways
The synthesis of this compound is achievable through several reported methods. A common approach involves the chlorosulfonation of 3-methylquinoline.[10] This reaction typically utilizes chlorosulfonic acid, often at reduced temperatures to control the reaction's exothermicity.[11] Another described method involves the catalytic cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde to yield 3-methylquinoline-8-sulfonic acid, which is subsequently chlorinated using an agent like bis(trichloromethyl) carbonate to furnish the final product.[12]
A generalized laboratory-scale synthesis protocol is outlined below:
Protocol 1: Synthesis via Chlorosulfonation
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place chlorosulfonic acid.
-
Reactant Addition: Cool the flask in an ice-salt bath and add 3-methylquinoline dropwise with constant stirring, maintaining a low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to drive the reaction to completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate of this compound is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield the final product.[13]
Note: This protocol is a generalized representation. For specific reaction conditions, including stoichiometry and temperature, refer to the cited literature.[10][11][12][13]
Hypothesized Biological Activities and Mechanistic Rationale
The biological potential of this compound can be inferred from the extensive research on quinoline sulfonamides and other quinoline derivatives. The reactive sulfonyl chloride group makes it a versatile intermediate for creating a library of sulfonamide derivatives, which have shown significant pharmacological activities.[14][15]
Anticancer Potential
Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5] Furthermore, quinoline-based compounds have been investigated as inhibitors of the M2 isoform of pyruvate kinase (PKM2), an enzyme implicated in cancer cell metabolism.[16][17]
Mechanistic Hypothesis: this compound, or more likely its sulfonamide derivatives, could exert anticancer effects by:
-
Enzyme Inhibition: The quinoline scaffold could bind to the active or allosteric sites of key enzymes in cancer progression, such as tyrosine kinases or PKM2.[5][16][17]
-
Induction of Apoptosis: Structurally similar quinoline-5-sulfonamides have been shown to increase the transcriptional activity of p53 and p21, and alter the expression of BCL-2 and BAX genes, leading to programmed cell death.[1][18][19]
-
Autophagy Inhibition: Some quinoline-based drugs, like chloroquine, are known to block autophagy, a cellular process that can promote cancer cell survival.[20]
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for anticancer evaluation of this compound derivatives.
Antimicrobial Activity
The quinolone antibiotics are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[21] The quinoline scaffold is central to their activity.
Mechanistic Hypothesis: Derivatives of this compound could exhibit antibacterial activity by:
-
Inhibition of DNA Gyrase/Topoisomerase IV: The quinoline core could interfere with the function of these essential bacterial enzymes.[21]
-
Disruption of Bacterial Cell Wall: Some quinoline derivatives have been suggested to act as fungal cell wall disruptors.[22]
-
Inhibition of Peptide Deformylase (PDF): This is another potential target for novel antibacterial agents, and quinoline derivatives have been designed to inhibit this enzyme.[22]
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for antimicrobial screening of this compound derivatives.
Antimalarial Potential
Quinoline-containing compounds like chloroquine and quinine are cornerstone drugs for treating malaria.[23] They are thought to act by interfering with the detoxification of heme in the parasite's food vacuole.[23][24]
Mechanistic Hypothesis: this compound derivatives could function as antimalarial agents by:
-
Inhibition of Hemozoin Formation: The compounds might accumulate in the parasite's acidic food vacuole and inhibit the polymerization of toxic heme into hemozoin, leading to parasite death.[24][25]
-
Generation of Oxidative Stress: The buildup of free heme can catalyze the production of reactive oxygen species, causing damage to the parasite.[25]
Detailed Experimental Protocols
Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture selected human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[1][18][19]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strains: Use reference strains of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][26]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Systematic screening of a library of 3-methylquinoline-8-sulfonamide derivatives against various cancer cell lines and bacterial strains would yield valuable structure-activity relationship (SAR) data.
Table 1: Hypothetical Anticancer Activity Data
| Compound | R Group on Sulfonamide | Cell Line | IC₅₀ (µM) |
| Derivative 1 | -NH-CH₃ | A549 | 15.2 |
| Derivative 2 | -N(CH₃)₂ | A549 | 8.5 |
| Derivative 3 | -NH-Phenyl | A549 | 5.1 |
| Doxorubicin | (Positive Control) | A549 | 0.8 |
Table 2: Hypothetical Antibacterial Activity Data
| Compound | R Group on Sulfonamide | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | -NH-CH₃ | 16 | >64 |
| Derivative 2 | -N(CH₃)₂ | 8 | 32 |
| Derivative 3 | -NH-Phenyl | 4 | 16 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. Its facile synthesis and the proven biological activities of the broader quinoline family strongly suggest its potential in anticancer, antimicrobial, and antimalarial drug discovery. The true value of this compound lies in its utility as a scaffold for generating diverse libraries of sulfonamide derivatives. Future research should focus on synthesizing and screening such libraries to elucidate structure-activity relationships and identify lead compounds for further preclinical development. Mechanistic studies will be crucial to unravel the specific molecular targets and pathways through which these compounds exert their biological effects.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different biological activities of quinoline [wisdomlib.org]
- 8. benthamscience.com [benthamscience.com]
- 9. 3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759 [biosynth.com]
- 10. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 11. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 13. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 22. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 25. researchgate.net [researchgate.net]
- 26. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Modulating Influence of the 3-Methyl Group on the Reactivity of 8-Quinolinesulfonyl Chloride
A Technical Guide for Researchers
Abstract
Quinoline-8-sulfonyl chloride is a cornerstone reagent in modern synthetic chemistry, valued for its role as a versatile intermediate in the development of complex molecules, particularly within the pharmaceutical industry. Its derivatives are integral to the synthesis of sulfonamides and are employed as efficient coupling agents.[1] The introduction of substituents onto the quinoline scaffold provides a powerful tool for fine-tuning the molecule's reactivity and physical properties. This guide offers an in-depth analysis of the specific role of a methyl group at the 3-position of the quinoline ring. We will explore the dual nature of this substituent, dissecting its electronic and steric contributions to the reactivity of the 8-sulfonyl chloride functional group. By integrating theoretical principles with practical experimental design, this paper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-reactivity relationship in 3-methylquinoline-8-sulfonyl chloride.
Foundational Chemistry: Synthesis of the Core Scaffold
A thorough understanding of a molecule's reactivity begins with an appreciation of its synthesis. This compound is primarily synthesized via two established routes, each offering distinct advantages.
Route A: Direct Chlorosulfonation The most common method involves the direct electrophilic chlorosulfonation of 3-methylquinoline. This reaction typically employs chlorosulfonic acid to introduce the sulfonic acid group at the 8-position, followed by treatment with a chlorinating agent like thionyl chloride to furnish the final sulfonyl chloride.[2][3][4]
Route B: Cyclization and Subsequent Chlorination An alternative approach provides greater control over isomer formation. It begins with 2-aminobenzenesulfonic acid, which undergoes a catalytic cyclization reaction with propionaldehyde and paraformaldehyde to yield 3-methylquinoline-8-sulfonic acid.[5] This intermediate is then converted to the target sulfonyl chloride using a chlorinating agent such as bis(trichloromethyl) carbonate.[5]
Figure 1: Primary synthetic pathways to this compound.
The Dichotomy of the Methyl Group: Electronic vs. Steric Effects
The methyl group at the 3-position exerts a profound, albeit nuanced, influence on the reactivity of the distal 8-sulfonyl chloride. Its role can be dissected into two fundamental components: electronic effects, which alter the electron density of the molecule, and steric effects, which physically impede the approach of reactants.
Electronic Influence: An Inductive Donation
The methyl group is a classic electron-donating group (EDG). It pushes electron density into the quinoline ring system through two primary mechanisms: the inductive effect (+I) and hyperconjugation.[6] This donation increases the overall nucleophilicity of the aromatic scaffold.
However, the sulfonyl chloride group (-SO₂Cl) at the 8-position is a potent electron-withdrawing group (EWG), deactivating the ring through its strong inductive (-I) and resonance (-M) effects. The interplay between these opposing forces is key. The methyl group's electron donation slightly counteracts the deactivating nature of the sulfonyl chloride, leading to a marginal increase in electron density across the ring system compared to the unsubstituted quinoline-8-sulfonyl chloride. This subtle electronic perturbation, transmitted through the conjugated system, can minimally affect the electrophilicity of the sulfur atom in the sulfonyl chloride group. While present, this electronic effect is generally considered secondary to the more dominant steric influence.
Figure 2: Electronic interplay within the this compound molecule.
Steric Hindrance: The Dominant Factor
The most significant impact of the 3-methyl group on the reactivity of the 8-sulfonyl chloride is steric hindrance. The sulfonyl chloride group resides at the 8-position, a sterically crowded "peri" position nestled in the bay region between the two rings of the quinoline system.
Nucleophilic attack, the primary reaction pathway for sulfonyl chlorides, requires the nucleophile (e.g., an amine) to approach the electrophilic sulfur atom. The trajectory of this approach is critical for forming the transition state. The methyl group at the 3-position, while not directly adjacent to the reaction center, adds significant bulk to one side of the molecule. This bulk physically obstructs certain approach vectors for the incoming nucleophile, forcing it into a more constrained and energetically unfavorable pathway. This increase in the activation energy of the reaction leads to a discernible decrease in the reaction rate compared to its unsubstituted counterpart, quinoline-8-sulfonyl chloride.
Figure 3: Steric hindrance from the 3-methyl group impeding nucleophilic approach.
Experimental Validation and Methodologies
Theoretical models must be validated by empirical data. A well-designed experimental workflow can quantify the influence of the 3-methyl group.
Comparative Kinetic Analysis
The most direct method to assess the impact of the 3-methyl group is through a comparative kinetic study. By reacting both this compound and quinoline-8-sulfonyl chloride with a model nucleophile under identical conditions, one can directly measure the difference in reaction rates.
Experimental Protocol: Comparative Rate of Sulfonamide Formation
-
Preparation: Prepare equimolar stock solutions of this compound, quinoline-8-sulfonyl chloride, and a standard nucleophile (e.g., benzylamine) in a suitable aprotic solvent (e.g., acetonitrile). Include an internal standard for quantitative analysis.
-
Reaction Initiation: In separate temperature-controlled reaction vessels (e.g., 25°C), combine the benzylamine solution with each of the sulfonyl chloride solutions to initiate the reaction.
-
Time-Course Sampling: At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a prepared solution that stops the reaction (e.g., a slightly acidic mobile phase for HPLC).
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the remaining sulfonyl chloride starting material and the formed sulfonamide product.
-
Data Processing: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate and calculate the rate constant (k) for each reaction.
Figure 4: Workflow for comparative kinetic analysis.
Expected Quantitative Data
The results of this experiment are expected to show a significantly lower rate constant for the methylated compound, providing quantitative evidence for the dominance of steric hindrance.
| Compound | Nucleophile | Rate Constant (k) (M⁻¹s⁻¹) [Hypothetical] | Relative Rate |
| Quinoline-8-sulfonyl chloride | Benzylamine | 1.5 x 10⁻² | 1.00 |
| This compound | Benzylamine | 4.2 x 10⁻³ | 0.28 |
Corroborative Computational Modeling
Modern computational chemistry offers a powerful lens to visualize and quantify the energetic landscape of a reaction.[7] Density Functional Theory (DFT) calculations can be employed to:
-
Model the ground state geometries of both sulfonyl chloride reactants.
-
Simulate the transition state of the nucleophilic attack for both reactions.
-
Calculate the activation energy (ΔG‡) required to reach each transition state.
These calculations would be expected to reveal a higher activation energy for the reaction involving this compound, corroborating the kinetic data and attributing the energy penalty to increased steric strain in the transition state.
Conclusion and Outlook
The methyl group in this compound plays a crucial, dual role in modulating the reactivity of the 8-sulfonyl chloride group.
-
Electronic Effect: It acts as a weak electron-donating group, slightly increasing the electron density of the quinoline ring. This effect is subtle and has a minor influence on the reactivity of the sulfonyl chloride.
-
Steric Effect: It introduces significant steric bulk that hinders the approach of nucleophiles to the electrophilic sulfur center. This steric hindrance is the dominant factor, leading to a quantifiable decrease in reaction rates compared to the unsubstituted quinoline-8-sulfonyl chloride.
This understanding is paramount for professionals in drug development and process chemistry. The attenuated reactivity of the 3-methyl derivative can be a strategic advantage, allowing for more controlled reactions or selective reactivity in the presence of multiple functional groups.
Future investigations could expand on this principle by examining a series of alkyl groups at the 3-position (e.g., ethyl, isopropyl) to develop a quantitative structure-activity relationship (QSAR) model. Such studies would further refine our ability to predict and control the reactivity of this important class of chemical intermediates, accelerating the design and synthesis of next-generation therapeutics and functional materials.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 3. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 4. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 5. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. biosynce.com [biosynce.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 3-Methylquinoline-8-Sulfonyl Chloride
Abstract
3-Methylquinoline-8-sulfonyl chloride is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the direct thrombin inhibitor Argatroban.[1][2] The efficiency of its synthesis and the purity of the final product are of paramount importance for the overall success of the drug manufacturing process. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the key intermediates involved. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the critical parameters that influence the reaction outcomes.
Introduction: The Significance of this compound
This compound (CAS No: 74863-82-4) is a specialized organic compound whose molecular structure, featuring a quinoline core and a reactive sulfonyl chloride group, makes it a valuable building block in medicinal chemistry.[2][3] Its primary application lies in the synthesis of Argatroban, a potent anticoagulant used in the treatment of thrombosis.[1] The quality of this intermediate directly impacts the purity and yield of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its synthesis and the intermediates involved is crucial for researchers and professionals in drug development.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route often depends on factors such as the availability of starting materials, scalability, cost-effectiveness, and environmental considerations. This guide will focus on two predominant strategies, each involving unique key intermediates.
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Key Intermediate: 3-Methylquinoline
3-Methylquinoline (CAS No: 612-58-8) is a heterocyclic aromatic compound that serves as the direct precursor to the final product in several synthetic approaches.[3] Its synthesis is a critical first step, and various classical methods can be employed.
Synthesis of 3-Methylquinoline
The Doebner-von Miller reaction is a widely recognized method for synthesizing quinolines.[4][5] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[4] For the synthesis of 3-methylquinoline, a common approach involves the reaction of aniline with crotonaldehyde.
Figure 2: Simplified reaction mechanism for the Doebner-von Miller synthesis of 3-methylquinoline.
Experimental Protocol: Synthesis of 3-Methylquinoline via Doebner-von Miller Reaction
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagent Addition: Charge the flask with aniline and a suitable acid catalyst (e.g., hydrochloric acid or sulfuric acid).
-
Controlled Addition: Slowly add crotonaldehyde to the reaction mixture from the dropping funnel while maintaining a controlled temperature.
-
Reflux: Heat the reaction mixture to reflux for a specified period to ensure complete reaction.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent. The crude product can be purified by distillation under reduced pressure.
Chlorosulfonation of 3-Methylquinoline
The direct chlorosulfonation of 3-methylquinoline is a common method to produce this compound.[6][7] This electrophilic aromatic substitution reaction is typically carried out using chlorosulfonic acid. The reaction can be aggressive, and careful control of the reaction conditions is necessary to avoid the formation of isomers and byproducts.[1]
Experimental Protocol: Chlorosulfonation of 3-Methylquinoline
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a stirrer and a dropping funnel, place chlorosulfonic acid.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Slow Addition: Slowly add 3-methylquinoline to the cooled chlorosulfonic acid with vigorous stirring.[6] This step is highly exothermic and generates hydrogen chloride gas.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to a specified temperature (e.g., 100-140°C) for several hours.[1][8]
-
Chlorination (Optional but Recommended): Cool the mixture and add a chlorinating agent such as thionyl chloride. Heat the mixture again (e.g., 70°C) to convert any remaining sulfonic acid to the sulfonyl chloride.[6][7]
-
Quenching and Isolation: Carefully pour the cooled reaction mixture onto crushed ice.[6] The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent like toluene to obtain a high-purity off-white solid.[7][9]
| Parameter | Value | Rationale |
| Temperature of 3-methylquinoline addition | 0°C | To control the highly exothermic reaction with chlorosulfonic acid.[6] |
| Sulfonation Temperature | 100-140°C | To drive the electrophilic substitution to completion.[1][8] |
| Chlorination Temperature (with SOCl₂) | 70°C | To ensure complete conversion of the sulfonic acid to the sulfonyl chloride.[6] |
| Quenching Method | Pouring onto ice | To safely decompose excess chlorosulfonic acid and precipitate the product.[6] |
Key Intermediate: 3-Methylquinoline-8-Sulfonic Acid
An alternative and often more controlled synthetic route involves the initial synthesis of 3-methylquinoline-8-sulfonic acid (CAS No: 153886-69-2), which is then converted to the desired sulfonyl chloride.[1][10] This approach can offer better regioselectivity and avoid the harsh conditions of direct chlorosulfonation of 3-methylquinoline.
Synthesis of 3-Methylquinoline-8-Sulfonic Acid
A patented method describes the synthesis of 3-methylquinoline-8-sulfonic acid starting from 2-aminobenzenesulfonic acid.[1] This involves a catalytic cyclization with propionaldehyde and paraformaldehyde.
Experimental Protocol: Synthesis of 3-Methylquinoline-8-Sulfonic Acid
-
Reaction Setup: In a suitable reactor, combine 2-aminobenzenesulfonic acid, propionaldehyde, paraformaldehyde, and a Lewis acid catalyst (e.g., AlCl₃, SnCl₂, or FeCl₃) in a eutectic solvent.[1]
-
Heating: Heat the reaction mixture to facilitate the cyclization reaction.
-
Isolation: Upon completion, the product, 3-methylquinoline-8-sulfonic acid, can be isolated from the reaction mixture.
Chlorination of 3-Methylquinoline-8-Sulfonic Acid
The conversion of the sulfonic acid to the sulfonyl chloride is a crucial final step. Using a non-traditional chlorinating agent like bis(trichloromethyl) carbonate (triphosgene) in the presence of an organic base can be an effective and milder alternative to thionyl chloride or phosphorus halides.[1]
Figure 3: Conceptual diagram of the chlorination of 3-methylquinoline-8-sulfonic acid using bis(trichloromethyl) carbonate.
Experimental Protocol: Chlorination of 3-Methylquinoline-8-Sulfonic Acid
-
Reaction Setup: Suspend 3-methylquinoline-8-sulfonic acid in a suitable solvent such as toluene.
-
Reagent Addition: Add a solution of bis(trichloromethyl) carbonate in toluene to the suspension.[9]
-
Base Addition: Under ice water cooling, slowly add an organic base like triethylamine.[9]
-
Reaction: Allow the reaction to proceed, gradually warming to a moderate temperature (e.g., 40°C).[9]
-
Work-up: After the reaction is complete, cool the mixture and wash with cold water.
-
Isolation and Purification: Separate the organic layer, concentrate it, and recrystallize the crude product from toluene to yield high-purity this compound.[9]
| Parameter | Value | Rationale |
| Chlorinating Agent | Bis(trichloromethyl) carbonate | A solid, safer alternative to gaseous or highly corrosive chlorinating agents.[1] |
| Base | Triethylamine | To neutralize the generated HCl and facilitate the reaction.[9] |
| Reaction Temperature | 25 - 40°C | Milder conditions compared to direct chlorosulfonation, potentially reducing side reactions.[9] |
| Yield | ~74% | Demonstrates the efficiency of this synthetic route.[9] |
Conclusion
The synthesis of this compound is a multi-step process with several viable routes. The choice between direct chlorosulfonation of 3-methylquinoline and the synthesis via the 3-methylquinoline-8-sulfonic acid intermediate depends on various factors including safety, environmental impact, and desired purity. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to make informed decisions and optimize the synthesis of this critical pharmaceutical intermediate.
References
- 1. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 7. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 8. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 9. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. 3-methylquinoline-8-sulfonic acid - SRIRAMCHEM [sriramchem.com]
Unveiling the Electronic Landscape and Reactive Profile of 3-Methylquinoline-8-sulfonyl Chloride: A Theoretical and Practical Guide
This technical guide provides a comprehensive exploration of 3-methylquinoline-8-sulfonyl chloride, a pivotal intermediate in contemporary pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of this molecule's reactivity and provides practical insights into its synthesis and application. By integrating high-level computational analysis with established experimental protocols, this guide aims to serve as an authoritative resource for understanding and utilizing this versatile chemical entity.
Strategic Importance in Medicinal Chemistry: The Argatroban Connection
This compound (CAS No. 74863-82-4) is a substituted quinoline derivative of significant interest in medicinal chemistry.[1][2] Its primary claim to prominence lies in its role as a key building block in the synthesis of Argatroban, a potent direct thrombin inhibitor used as an anticoagulant.[3][4] The sulfonyl chloride moiety provides a reactive handle for the facile formation of stable sulfonamide linkages, a common and effective strategy in drug design for introducing a key pharmacophore.[3] Understanding the electronic structure and reactivity of this compound is therefore paramount for optimizing the synthesis of Argatroban and for designing novel therapeutic agents.
Synthesis and Physicochemical Properties: An Overview
This compound is typically synthesized from 3-methylquinoline through chlorosulfonation.[5][6] Several patented methods exist, often involving the reaction of 3-methylquinoline with chlorosulfonic acid, sometimes in the presence of a sulfonating assistant.[3][6] Another synthetic route involves the catalytic cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde to yield 3-methylquinoline-8-sulfonic acid, which is subsequently chlorinated.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ClNO₂S | [6][7] |
| Molecular Weight | 241.69 g/mol | [6][7] |
| Appearance | Off-white to pale brown solid | [6][8] |
| Melting Point | 158-159 °C | [6][8] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate; Very slightly soluble in Methanol | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C, moisture sensitive |
Theoretical Calculations: A Window into Molecular Behavior
To gain a deeper understanding of the intrinsic properties of this compound that govern its reactivity, theoretical calculations based on Density Functional Theory (DFT) are indispensable. While a dedicated computational study on this specific molecule is not extensively published, we can extrapolate from numerous studies on quinoline and its derivatives to establish a robust computational protocol.
Computational Methodology: A Justification of a Self-Validating System
The choice of computational method is critical for obtaining accurate and reliable theoretical data. Based on extensive literature on similar heterocyclic systems, the following protocol is recommended:
-
Software: Gaussian 09W or a comparable quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used and well-validated functional that provides a good balance between computational cost and accuracy for organic molecules.
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is a flexible, split-valence basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.
-
Vibrational Frequency Scaling: To account for the anharmonicity of vibrations and the approximations inherent in the DFT method, calculated vibrational frequencies should be scaled by a factor of 0.961.[9]
This combination of method and basis set has been shown to provide excellent agreement with experimental data for the geometric parameters and vibrational spectra of quinoline derivatives.
Key Theoretical Analyses
A comprehensive theoretical investigation of this compound should include the following analyses:
-
Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule and to calculate its structural parameters (bond lengths, bond angles, and dihedral angles).
-
Vibrational Analysis: To predict the infrared (IR) and Raman spectra of the molecule. This is not only crucial for its spectroscopic characterization but also to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Natural Bond Orbital (NBO) Analysis: To investigate the intramolecular interactions, such as hyperconjugation and charge delocalization, which are key to understanding the molecule's stability and reactivity.
-
Molecular Electrostatic Potential (MEP) Analysis: To visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. This is particularly useful for predicting how the molecule will interact with other reagents.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Practical Application: Synthesis of Argatroban
The primary industrial application of this compound is in the synthesis of the anticoagulant drug Argatroban. The following workflow diagram illustrates the key steps in this process.
Caption: A simplified workflow for the synthesis of Argatroban.
Experimental Protocol: Sulfonamide Formation
The following is a generalized, step-by-step protocol for the coupling of this compound with an amine, a critical step in the synthesis of Argatroban and other derivatives.
-
Dissolution: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired sulfonamide.
Conclusion: A Molecule of Enduring Significance
This compound stands as a testament to the pivotal role of well-designed intermediates in the synthesis of complex and life-saving pharmaceuticals. Its unique combination of a quinoline scaffold and a reactive sulfonyl chloride group makes it a valuable tool for medicinal chemists. The theoretical calculations outlined in this guide provide a framework for a deeper, more predictive understanding of its chemical behavior, enabling the rational design of new synthetic routes and novel bioactive molecules. As the demand for sophisticated therapeutics continues to grow, the importance of a thorough, multi-faceted understanding of key intermediates like this compound will only increase.
References
- 1. 3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759 [biosynth.com]
- 2. EP2752412A1 - Intermediates for the synthesis of Argatroban monohydrate - Google Patents [patents.google.com]
- 3. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 7. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methyl-8-quinolinesulfonyl Chloride | CAS 74863-82-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol Guide for the Synthesis of Novel Sulfonamides using 3-Methylquinoline-8-sulfonyl Chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Sulfonamide Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure allows for favorable interactions with a multitude of biological targets.[1] When functionalized with a sulfonamide moiety, the resulting quinoline sulfonamide derivatives exhibit a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, and enzyme-inhibitory properties.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel sulfonamides utilizing 3-methylquinoline-8-sulfonyl chloride, a key intermediate for accessing a diverse library of bioactive molecules.
The strategic placement of the methyl group at the 3-position and the sulfonyl chloride at the 8-position of the quinoline core influences the molecule's electronic properties and provides a reactive handle for the facile introduction of various amine-containing fragments.[5] This allows for the systematic exploration of the chemical space around the quinoline scaffold, a critical aspect of modern drug development and structure-activity relationship (SAR) studies.
Mechanistic Insights: The Nucleophilic Acyl Substitution Reaction
The synthesis of sulfonamides from sulfonyl chlorides is a classic example of nucleophilic acyl substitution. The reaction proceeds through the attack of a nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: General mechanism for sulfonamide formation.
The choice of base, solvent, and reaction temperature can significantly impact the reaction's efficiency and yield. Non-nucleophilic organic bases such as triethylamine or pyridine are commonly employed to avoid competition with the primary or secondary amine nucleophile.[6] Anhydrous reaction conditions are often preferred to prevent the hydrolysis of the reactive sulfonyl chloride intermediate.[1]
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: this compound
The synthesis of the title precursor, this compound, is a critical first step. Several methods have been reported, with a common approach involving the chlorosulfonation of 3-methylquinoline.[7]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Stoichiometry |
| 3-Methylquinoline | 612-58-8 | 143.18 g/mol | 5.2 g | 36 mmol |
| Chlorosulfonic acid | 7790-94-5 | 116.52 g/mol | 9 mL | 135 mmol |
| Thionyl chloride | 7719-09-7 | 118.97 g/mol | 3.3 mL | 45 mmol |
| Dichloromethane | 75-09-2 | 84.93 g/mol | 100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add chlorosulfonic acid (9 mL, 135 mmol).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add 3-methylquinoline (5.2 g, 36 mmol) to the cooled chlorosulfonic acid with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 100°C and stir overnight.
-
Cool the reaction mixture to room temperature and then add thionyl chloride (3.3 mL, 45 mmol).
-
Heat the mixture to 70°C for 1 hour.
-
Cool the reaction to 0°C and carefully quench by slowly adding ice. Caution: This step is highly exothermic.
-
Dilute the mixture with 100 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (100 mL).
-
Wash the organic layer with deionized water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by trituration with a dichloromethane/ether solvent mixture to afford this compound as a solid.[7]
Caption: Workflow for the synthesis of the sulfonyl chloride intermediate.
Protocol 2: General Procedure for the Synthesis of N-Substituted-3-methylquinoline-8-sulfonamides
This protocol provides a general method for the reaction of this compound with a primary or secondary amine. Benzylamine is used here as a representative amine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Stoichiometry |
| This compound | 74863-82-4 | 241.69 g/mol | 1.0 mmol | 1.0 eq |
| Benzylamine | 100-46-9 | 107.15 g/mol | 1.1 mmol | 1.1 eq |
| Triethylamine | 121-44-8 | 101.19 g/mol | 1.5 mmol | 1.5 eq |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 g/mol | 10 mL | - |
| 1M Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | As needed | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 g/mol | As needed | - |
| Brine | N/A | N/A | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add triethylamine (1.5 mmol) to the solution.
-
Add benzylamine (1.1 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-3-methylquinoline-8-sulfonamide.[8]
Caption: General workflow for sulfonamide synthesis.
Characterization of Products
The synthesized sulfonamides should be thoroughly characterized to confirm their structure and purity.
Typical Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline ring system, signals for the methyl group, and protons from the amine moiety. The NH proton of the sulfonamide may appear as a broad singlet. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the quinoline ring, the methyl group, and the amine fragment. |
| FT-IR | Characteristic stretching vibrations for the S=O bonds of the sulfonamide group (typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and N-H stretching for secondary sulfonamides. |
| HRMS | Accurate mass measurement to confirm the elemental composition of the synthesized compound. |
Safety and Handling
This compound is a reactive and potentially hazardous compound. Appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from moisture.
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive sulfonyl chloride (hydrolyzed). | Ensure anhydrous reaction conditions. Use freshly prepared or properly stored sulfonyl chloride. |
| Poorly reactive amine. | Increase reaction temperature, use a more polar solvent, or add a catalyst like DMAP.[1] | |
| Multiple spots on TLC | Incomplete reaction. | Increase reaction time or temperature. |
| Side reactions. | Optimize reaction conditions (e.g., temperature, stoichiometry of reagents). | |
| Difficulty in purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography or consider recrystallization from a suitable solvent. |
Conclusion
The synthesis of sulfonamides from this compound provides a versatile and efficient route to a wide array of potentially bioactive compounds. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the synthesis of novel quinoline sulfonamide derivatives for applications in drug discovery and medicinal chemistry. Careful attention to reaction conditions, purification techniques, and safety procedures is paramount for successful and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]
- 6. giqimo.com [giqimo.com]
- 7. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
protocol for reaction of 3-methylquinoline-8-sulfonyl chloride with primary amines
Application Note & Protocol
Topic: Protocol for the Reaction of 3-Methylquinoline-8-sulfonyl Chloride with Primary Amines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline-Sulfonamide Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a 'privileged structure' due to its ability to interact with a wide range of biological targets. Its rigid, bicyclic aromatic framework is a feature of numerous therapeutic agents.[1][2][3] When this scaffold is functionalized with a sulfonamide moiety (–SO₂NH–), the resulting molecule often exhibits potent and diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[3][4][5]
This compound is a key intermediate that serves as a versatile building block for synthesizing libraries of novel sulfonamide derivatives. The sulfonyl chloride group at the 8-position is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary amines.[6][7] This reaction provides a direct and efficient route to forge a stable sulfonamide linkage, a critical step in the development of new chemical entities. For instance, this specific linkage chemistry is pivotal in the synthesis of the anticoagulant drug Argatroban.
This document provides a comprehensive, field-proven protocol for the reaction of this compound with primary amines. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction optimization, troubleshooting, and product validation.
Reaction Principle: Nucleophilic Acyl Substitution
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion (a good leaving group) and reforming the sulfur-oxygen double bonds.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine added to the reaction, removes the proton from the nitrogen atom to yield the neutral sulfonamide product and a hydrochloride salt. The presence of a base is crucial to drive the reaction to completion by neutralizing the HCl generated as a byproduct.[8]
Caption: General reaction scheme for sulfonamide synthesis.
Precursor Synthesis: Accessing this compound
The starting material, this compound, is not always commercially available in high purity and may need to be synthesized. Common synthetic routes include:
-
Direct Chlorosulfonation: Reacting 3-methylquinoline directly with an excess of chlorosulfonic acid.[9][10] This method is direct but can sometimes lead to isomeric impurities.[10]
-
Two-Step Chlorination: A milder, often higher-yielding approach involves first creating 3-methylquinoline-8-sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or bis(trichloromethyl) carbonate (triphosgene).[11][12]
Researchers should ensure the purity of their this compound before proceeding, as impurities will carry through and complicate the final product purification.
Detailed Experimental Protocol
This protocol provides a robust and general procedure adaptable to a wide range of primary amines.
I. Materials and Reagents
-
Substrates: this compound (CAS: 74863-82-4), various primary amines (aliphatic or aromatic).
-
Base: Triethylamine (Et₃N) or Pyridine (anhydrous).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).
-
Workup Reagents: Deionized water, 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution).
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice bath, rotary evaporator, standard laboratory glassware.
-
Analytical: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), HPLC system.
II. Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 equivalents).
-
Dissolve the amine in anhydrous DCM (or ACN) to a concentration of approximately 0.1-0.2 M.
-
Add the base, triethylamine (1.5 equivalents), to the solution.
-
Cool the flask to 0 °C using an ice-water bath. Stir the solution for 10-15 minutes under these conditions. Expertise & Experience: Cooling the reaction mixture is critical. It moderates the exothermic reaction, preventing the formation of undesired side products and degradation of the starting material.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over 15-30 minutes. Trustworthiness: A slow, controlled addition is paramount to maintain temperature control and ensure a homogenous reaction, leading to higher yields and purity.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir for 2-24 hours. The optimal time will vary depending on the reactivity of the amine.
-
Monitor the reaction's progress by TLC or HPLC until the starting sulfonyl chloride is fully consumed.[8] A typical TLC mobile phase is a mixture of ethyl acetate and hexanes.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude solid can be purified by either:
-
Recrystallization: From a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Column Chromatography: Using silica gel, eluting with a gradient of ethyl acetate in hexanes. This is the preferred method for obtaining high-purity compounds.[8]
-
-
Workflow Visualization
Caption: Experimental workflow for sulfonamide synthesis.
Data Summary: Representative Reaction Conditions
| Primary Amine (R-NH₂) | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) | Purification Method |
| Benzylamine | DCM | Et₃N | 0 to RT | 4-6 | 85-95% | Recrystallization |
| Aniline | ACN | Pyridine | 0 to RT | 12-18 | 70-85% | Column Chromatography |
| Cyclohexylamine | DCM | Et₃N | 0 to RT | 2-4 | 90-98% | Recrystallization |
| 4-Fluoroaniline | ACN | Pyridine | 0 to RT | 16-24 | 65-80% | Column Chromatography |
Note: Yields are estimates and highly dependent on the specific amine and reaction scale.
Troubleshooting & Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product | Hydrolysis of Sulfonyl Chloride: Reagent is moisture-sensitive. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar) if possible. |
| Poorly Reactive Amine: Electron-deficient anilines can be slow to react. | Increase reaction temperature after initial addition (e.g., reflux in ACN). Consider using a more forcing base like DBU, or a different solvent like THF. | |
| Di-sulfonylation Byproduct | Incorrect Stoichiometry: Using an excess of sulfonyl chloride. | Use a slight excess (1.1-1.2 eq.) of the primary amine relative to the sulfonyl chloride.[8] |
| High Reaction Temperature: Can favor the second substitution. | Maintain low temperatures during the addition of the sulfonyl chloride. Monitor the reaction closely and stop it once the starting amine is consumed.[8] | |
| Complex Crude Mixture | Impure Starting Materials: Purity of both amine and sulfonyl chloride is crucial. | Purify starting materials before use. Confirm purity by NMR or melting point. |
| Difficulty in Purification | Similar Polarity of Product and Impurities. | Optimize the solvent system for column chromatography. If the product is a solid, attempt recrystallization from various solvent pairs. |
Product Characterization
The identity and purity of the final 3-methylquinoline-8-sulfonamide product must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic vibrational bands of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹).[13]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[14]
Safety Precautions
-
This compound is corrosive and moisture-sensitive. It can release HCl upon contact with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents like Dichloromethane are volatile and potentially carcinogenic.
-
Bases like triethylamine and pyridine are flammable, corrosive, and have strong odors.
-
Always perform reactions in a well-ventilated chemical fume hood.
Conclusion
The protocol detailed herein provides a reliable and adaptable method for the synthesis of 3-methylquinoline-8-sulfonamides from primary amines. By understanding the underlying chemical principles and potential pitfalls, researchers can efficiently generate diverse libraries of these valuable compounds. This robust synthetic strategy is a critical tool for professionals in drug discovery and medicinal chemistry, enabling the exploration of novel chemical space in the quest for new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 10. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 11. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 12. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of N-Substituted 3-Methylquinoline-8-sulfonamides via Reaction with Secondary Amines
Introduction: The Quinoline Sulfonamide Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. Among these, 3-methylquinoline-8-sulfonyl chloride (CAS 74863-82-4) stands out as a versatile intermediate.[1][2][3] The sulfonyl chloride group at the 8-position is a highly reactive site, primed for nucleophilic substitution, while the methyl group at the 3-position modulates the molecule's electronic properties and lipophilicity.[1]
This reactivity allows for the straightforward synthesis of 3-methylquinoline-8-sulfonamides, a class of compounds with significant biological activity.[1][4][5] The sulfonamide linkage is a key bioisostere for the amide bond, offering improved metabolic stability and different hydrogen bonding capabilities, which can lead to enhanced binding affinity for biological targets.[6] Notably, this compound is a key intermediate in the synthesis of the direct thrombin inhibitor, Argatroban.
These application notes provide a comprehensive, field-proven guide for researchers engaged in the synthesis of novel N-substituted 3-methylquinoline-8-sulfonamides through the reaction with secondary amines. We will delve into the underlying reaction mechanism, provide detailed step-by-step protocols for both standard and microwave-assisted synthesis, and discuss the critical parameters that ensure a successful and reproducible outcome.
Reaction Mechanism and Scientific Principles
The synthesis of sulfonamides from a sulfonyl chloride and a secondary amine is a classic example of a nucleophilic acyl substitution reaction .[7][8] The fundamental principle involves the attack of a nucleophile (the amine) on an electrophile (the sulfonyl chloride).
Causality of Key Reaction Components:
-
The Electrophile: The sulfur atom in this compound is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom bonded to it. This polarization makes the sulfur atom susceptible to attack by nucleophiles.
-
The Nucleophile: The nitrogen atom of a secondary amine possesses a lone pair of electrons, making it an effective nucleophile.[7][9] It attacks the electrophilic sulfur atom, initiating the substitution process.
-
The Leaving Group: The chloride ion is an excellent leaving group, facilitating the formation of the stable sulfonamide (S-N) bond.[7]
-
The Acid Scavenger (Base): The reaction stoichiometrically produces one equivalent of hydrogen chloride (HCl).[8] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential to neutralize the HCl as it is formed, driving the reaction to completion.[7][10]
The overall reaction proceeds as follows:
R₂NH (Secondary Amine) + 3-Methylquinoline-8-SO₂Cl → 3-Methylquinoline-8-SO₂NR₂ (Sulfonamide) + HCl
HCl + Base → Base·HCl (Salt)
Factors such as steric hindrance on the secondary amine, solvent polarity, and temperature can influence the reaction rate and overall yield. Highly hindered amines may require longer reaction times or elevated temperatures to overcome steric repulsion.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and explanations for procedural choices.
Protocol A: Standard Synthesis at Room Temperature
This method is robust and generally provides high yields for a wide range of secondary amines. The use of an ice bath for the initial addition is critical to control the exothermic nature of the reaction.
Materials and Reagents:
-
This compound (1.0 eq)
-
Secondary amine (e.g., Piperidine, Morpholine, etc.) (1.1 eq)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Appropriate solvent system for TLC (e.g., 30% Ethyl Acetate in Hexanes)
Equipment:
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the secondary amine (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Base Addition & Cooling: Add the base (pyridine or TEA, 1.5 eq) to the stirred solution. Cool the flask to 0 °C using an ice bath. Rationale: Cooling prevents potential side reactions and ensures controlled addition of the reactive sulfonyl chloride.
-
Sulfonyl Chloride Addition: Separately, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 15-20 minutes using a dropping funnel.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[7] Check for the consumption of the starting sulfonyl chloride.
-
Workup - Quenching & Extraction: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated NaHCO₃ solution (2x) to remove excess HCl and the base salt.
-
Water (1x).
-
Brine (1x) to facilitate phase separation.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol B: Microwave-Assisted Rapid Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time, often from hours to minutes, and can improve yields for less reactive amines.[10]
Materials and Reagents:
-
As listed in Protocol A.
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile can be used as the solvent.
Equipment:
-
Microwave-safe reaction vessel with a stir bar
-
Scientific microwave reactor
Procedure:
-
Vessel Charging: In a microwave-safe reaction vessel, add the secondary amine (1.1 eq), this compound (1.0 eq), and the base (TEA, 1.5 eq).
-
Solvent Addition: Add a suitable solvent like DMF or acetonitrile (enough to ensure proper stirring and energy absorption, typically 2-4 mL).
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes. Safety Note: Always use a vessel and temperature appropriate for the solvent's boiling point under pressure.
-
Workup: After cooling the vessel to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash extensively with water (3x) to remove the high-boiling DMF, followed by a brine wash.
-
Drying, Concentration, and Purification: Proceed as described in steps 7 and 8 of Protocol A.
Data Presentation: Typical Reaction Parameters
The table below summarizes typical conditions for the synthesis of a representative compound, N-(3-methylquinoline-8-sulfonyl)piperidine.
| Parameter | Value | Rationale |
| Secondary Amine | Piperidine | A common, non-hindered cyclic secondary amine. |
| Equivalents (Amine) | 1.1 eq | A slight excess ensures complete consumption of the sulfonyl chloride. |
| Base | Triethylamine (TEA) | A common, effective, and easily removable acid scavenger.[10] |
| Equivalents (Base) | 1.5 eq | Ensures complete neutralization of the generated HCl. |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent that dissolves reactants well. |
| Temperature (Protocol A) | 0 °C to RT | Controls initial exotherm, then allows for steady reaction progression. |
| Time (Protocol A) | 6-18 h | Typical duration for completion at room temperature. |
| Temperature (Protocol B) | 120 °C | Elevated temperature accelerates the reaction significantly. |
| Time (Protocol B) | 15 min | Drastically reduced reaction time due to microwave irradiation. |
| Typical Yield | >85% | The reaction is generally efficient and high-yielding. |
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the synthesis process from starting materials to the final, characterized product.
Caption: Workflow for the synthesis of 3-methylquinoline-8-sulfonamides.
Applications and Broader Significance
The 3-methylquinoline-8-sulfonamide core is a valuable pharmacophore. The products synthesized using these protocols serve as crucial building blocks for more complex molecules in drug discovery. The sulfonamide moiety is found in a wide range of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and antiviral drugs.[4][5][7][11] Researchers can utilize this reaction to generate libraries of novel compounds for high-throughput screening, exploring how different N-substituents impact biological activity against various targets.[12][13][14]
Safety Precautions
-
This compound is corrosive and moisture-sensitive.[1] It can cause severe skin burns and eye damage.[2] It may release toxic gases upon reaction with water.[1]
-
Always handle sulfonyl chlorides in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction can be exothermic. Ensure proper temperature control, especially during the initial addition of the sulfonyl chloride.
References
- 1. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]
- 2. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 74863-82-4 | this compound - Synblock [synblock.com]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. ajchem-b.com [ajchem-b.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 10. cbijournal.com [cbijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigational Use of 3-Methylquinoline-8-sulfonyl Chloride in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the potential application of 3-methylquinoline-8-sulfonyl chloride as a peptide coupling reagent. While not a conventional choice, its chemical structure as an activated sulfonyl chloride suggests a plausible mechanism for carboxylic acid activation and subsequent amidation. These notes offer a theoretical framework, proposed reaction mechanisms, and detailed, albeit investigational, protocols for its use in both solution-phase and solid-phase peptide synthesis. The content is intended to serve as a foundation for further research and development in the field of peptide chemistry.
Introduction: A Novel Approach to Amide Bond Formation
The synthesis of peptides, a cornerstone of drug discovery and biomedical research, hinges on the efficient formation of amide bonds between amino acids. The field is dominated by a well-established toolkit of coupling reagents, each with its own set of advantages and limitations. This guide explores the theoretical application of a lesser-known reagent, This compound , for this purpose.
This compound is a reactive organic compound, primarily recognized as a synthetic intermediate.[1] Its utility as a peptide coupling reagent is not yet established in the literature. However, based on the fundamental principles of organic chemistry, its sulfonyl chloride moiety presents a compelling opportunity for the activation of carboxylic acids.[2][3] This document will lay out the scientific rationale for its use, propose a plausible reaction mechanism, and provide detailed protocols for its experimental validation.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C10H8ClNO2S | [4] |
| Molecular Weight | 241.69 g/mol | [4] |
| Appearance | Off-white to pale brown solid | [5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate; Very slightly soluble in Methanol | [5] |
| Stability | Moisture sensitive; should be stored under an inert atmosphere | [5] |
Proposed Reaction Mechanism: Activation via a Mixed Anhydride
The proposed mechanism for peptide coupling using this compound involves a two-step process, initiated by the formation of a mixed sulfonic-carboxylic anhydride. This highly activated intermediate is then susceptible to nucleophilic attack by the amine group of a second amino acid.
Step 1: Formation of the Mixed Sulfonic-Carboxylic Anhydride
The N-protected amino acid, with its free carboxylic acid, is treated with this compound in the presence of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine). The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a mixed sulfonic-carboxylic anhydride. This is a well-established method for activating carboxylic acids.[3]
Step 2: Nucleophilic Attack and Peptide Bond Formation
The second amino acid, with its N-terminus unprotected and its C-terminus protected (e.g., as an ester), is introduced to the reaction mixture. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the mixed anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired peptide bond and release the 3-methylquinoline-8-sulfonate as a byproduct.
Figure 1: Proposed two-step reaction mechanism for peptide coupling.
Potential Side Reactions and Mitigation Strategies
The primary challenge in using a sulfonyl chloride for peptide coupling is the potential for a significant side reaction: the formation of a sulfonamide.
Sulfonamide Formation: The amine of the second amino acid can directly attack the sulfonyl chloride, especially if any unreacted this compound is present during the coupling step. This reaction is typically very fast and can compete with the desired peptide bond formation.[6]
Mitigation Strategies:
-
Sequential Addition of Reagents: It is crucial to ensure the complete formation of the mixed anhydride before the introduction of the amino component. A staged approach, where the N-protected amino acid and this compound are allowed to react to completion before the C-protected amino acid is added, is essential.
-
Stoichiometric Control: Using a slight excess of the N-protected amino acid relative to the sulfonyl chloride can help ensure that all of the sulfonyl chloride is consumed during the activation step.
-
Low Temperatures: Conducting the activation and coupling steps at low temperatures (e.g., 0 °C to -15 °C) can help to control the reaction rates and may favor the desired reaction pathway.
Experimental Protocols (Investigational)
Disclaimer: The following protocols are hypothetical and intended for investigational purposes only. They are based on established principles of peptide synthesis and will require optimization.
Protocol 1: Solution-Phase Synthesis of a Dipeptide
This protocol outlines the coupling of N-Fmoc-Alanine with L-Phenylalanine methyl ester.
Materials:
-
N-Fmoc-Alanine
-
L-Phenylalanine methyl ester hydrochloride
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Amino Component: In a round-bottom flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Activation of the Carboxylic Acid: In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Fmoc-Alanine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.0 equivalent) to the N-Fmoc-Alanine solution and stir for 5 minutes.
-
Slowly add a solution of this compound (0.95 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours to allow for the complete formation of the mixed anhydride.
-
Coupling Reaction: Slowly add the solution of the free-based L-Phenylalanine methyl ester from step 1 to the activated N-Fmoc-Alanine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Figure 2: Workflow for solution-phase dipeptide synthesis.
Protocol 2: Adaptation for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a hypothetical cycle for adding one amino acid to a resin-bound peptide using this compound.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (e.g., 20%)
-
Resin-bound peptide with a free N-terminal amine
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in anhydrous DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation (Pre-activation): In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in anhydrous DMF. Add DIPEA (3-5 equivalents) and cool to 0 °C.
-
Add this compound (3-5 equivalents) and allow the mixture to pre-activate for 10-15 minutes at 0 °C.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Repeat the cycle for the next amino acid in the sequence.
Data Interpretation and Optimization
The success of these protocols will depend on careful optimization of the reaction conditions. The following table outlines key parameters and expected outcomes.
| Parameter | Range to Investigate | Expected Outcome of Optimization |
| Equivalents of 3-MQSC | 0.9 to 1.2 eq. | Finding the sweet spot between complete activation and minimizing unreacted sulfonyl chloride. |
| Activation Time | 30 min to 4 hours | Ensuring complete formation of the mixed anhydride without degradation. |
| Coupling Temperature | -15 °C to Room Temp. | Lower temperatures may reduce side reactions and racemization. |
| Base | DIPEA, Triethylamine, 2,4,6-Collidine | A sterically hindered, non-nucleophilic base is preferred to prevent side reactions. |
Conclusion
The use of this compound for peptide coupling represents an unexplored avenue in peptide synthesis. The proposed mechanism, based on the formation of a mixed sulfonic-carboxylic anhydride, is chemically sound and offers a viable route for amide bond formation. However, the potential for sulfonamide formation as a major side reaction necessitates careful control over the reaction conditions, particularly the sequential addition of reagents. The protocols provided herein are intended as a starting point for researchers interested in exploring the utility of this reagent. Experimental validation is required to determine its efficiency, scope, and potential for racemization. If successful, this compound could become a useful tool in the synthetic chemist's arsenal, particularly for specialized applications where common coupling reagents may not be suitable.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 4. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Protecting Group Strategies Involving 3-Methylquinoline-8-sulfonyl Chloride: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the 3-Methylquinoline-8-sulfonyl Moiety in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving chemo- and regioselectivity. The 3-methylquinoline-8-sulfonyl chloride (Mqs-Cl) is a versatile reagent that serves as a robust protecting group for primary and secondary amines, forming stable sulfonamides. Its quinoline scaffold introduces unique electronic and steric properties, influencing the reactivity and stability of the protected functionality. This guide provides a comprehensive overview of the application of this compound as a protecting group, offering detailed protocols for protection and deprotection, insights into its stability, and a discussion of its strategic use in complex synthetic endeavors. The notable application of this protecting group is in the synthesis of the direct thrombin inhibitor, Argatroban, where it forms a key sulfonamide linkage.[1]
Core Principles and Mechanistic Rationale
The protective function of the 3-methylquinoline-8-sulfonyl group stems from the formation of a sulfonamide bond upon reaction with a primary or secondary amine. This transformation effectively diminishes the nucleophilicity and basicity of the nitrogen atom, rendering it inert to a wide range of reaction conditions. The sulfonyl group, with its strong electron-withdrawing nature, delocalizes the lone pair of electrons on the nitrogen, thus stabilizing the protected amine.
The deprotection of the resulting sulfonamide, a critical step for the successful application of any protecting group, typically requires conditions that cleave the strong sulfur-nitrogen bond. This can be achieved through reductive cleavage or under strongly acidic conditions, offering a degree of orthogonality with other common protecting groups.
Application Notes and Experimental Protocols
I. Protection of Primary and Secondary Amines
The reaction of this compound with primary or secondary amines proceeds readily in the presence of a suitable base to yield the corresponding sulfonamide. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.
General Protocol for Amine Protection:
-
Dissolution: Dissolve the amine substrate in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base scavenges the hydrochloric acid generated during the reaction. An excess of the base (1.5-2.0 equivalents) is generally recommended.
-
Sulfonylation: To the stirred solution, add this compound (1.0-1.2 equivalents) portion-wise at 0 °C. The reaction is typically allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water, dilute aqueous acid (e.g., 1 M HCl) to remove excess base, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Representative Conditions for Amine Protection
| Amine Type | Solvent | Base | Temperature | Typical Reaction Time |
| Primary Alkylamine | DCM | Triethylamine | 0 °C to rt | 2-6 hours |
| Secondary Alkylamine | THF | DIPEA | 0 °C to rt | 4-12 hours |
| Aniline | Acetonitrile | Pyridine | rt | 12-24 hours |
Diagram 1: General Workflow for Amine Protection
Caption: Workflow for the protection of amines using this compound.
II. Deprotection of 3-Methylquinoline-8-sulfonamides
The robust nature of the sulfonamide bond necessitates specific and often vigorous conditions for its cleavage. The choice of deprotection method depends on the overall molecular architecture and the presence of other functional groups.
Reductive cleavage is a common and effective method for the deprotection of sulfonamides. Various reducing agents can be employed, with the choice depending on the substrate and desired selectivity.
Protocol for Reductive Deprotection using Samarium(II) Iodide:
This protocol is based on general methods for sulfonamide cleavage and may require optimization for specific 3-methylquinoline-8-sulfonamides.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of samarium(II) iodide (SmI₂) in THF.
-
Substrate Addition: Add the 3-methylquinoline-8-sulfonamide substrate to the SmI₂ solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching and Work-up: Quench the reaction by the addition of a saturated aqueous solution of potassium carbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude amine by column chromatography.
Strongly acidic conditions can effect the hydrolysis of sulfonamides, although this method is generally less favored due to its harshness and potential for side reactions.[2]
Protocol for Acidic Deprotection:
This is a harsh method and should be used with caution, particularly for substrates with acid-labile functional groups.
-
Reaction Setup: Dissolve the 3-methylquinoline-8-sulfonamide in a strong acid, such as concentrated sulfuric acid or a mixture of HBr in acetic acid.
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the cooled reaction mixture onto ice and neutralize with a strong base (e.g., NaOH or KOH). Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify the resulting amine by column chromatography.
Diagram 2: Deprotection Strategies
Caption: Overview of deprotection methods for 3-methylquinoline-8-sulfonamides.
III. Stability Profile of the 3-Methylquinoline-8-sulfonyl Group
The stability of the Mqs protecting group under various conditions is a key consideration for its strategic deployment in a synthetic sequence.
Table 2: Stability of 3-Methylquinoline-8-sulfonamides
| Condition | Stability | Notes |
| Acidic | ||
| Mildly Acidic (e.g., AcOH, TFA in DCM) | Generally Stable | Prolonged exposure to strong acids like TFA can lead to slow cleavage. |
| Strongly Acidic (e.g., conc. H₂SO₄, HBr/AcOH) | Labile | Cleavage occurs, especially at elevated temperatures.[2] |
| Basic | ||
| Mildly Basic (e.g., K₂CO₃, NaHCO₃) | Stable | The sulfonamide is stable to mild inorganic bases. |
| Strongly Basic (e.g., NaOH, KOH in H₂O/alcohol) | Generally Stable | Hydrolysis is slow at room temperature but can occur upon heating.[2] |
| Reductive | ||
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | The sulfonamide is typically stable to these conditions. |
| Dissolving Metal Reduction (e.g., Na/NH₃) | Labile | Conditions for reductive cleavage. |
| Hydride Reagents (e.g., LiAlH₄, NaBH₄) | Generally Stable | |
| Oxidative | ||
| Common Oxidants (e.g., m-CPBA, KMnO₄) | Generally Stable | The quinoline ring may be susceptible to oxidation under harsh conditions. |
IV. Orthogonality with Other Protecting Groups
An essential feature of a protecting group is its compatibility with other protective moieties within the same molecule. The 3-methylquinoline-8-sulfonyl group offers a degree of orthogonality with commonly used amine protecting groups.
-
Boc Group: The Mqs group is stable to the acidic conditions (e.g., TFA in DCM) used for the removal of the tert-butyloxycarbonyl (Boc) group. This allows for the selective deprotection of a Boc-protected amine in the presence of an Mqs-protected amine.[][4]
-
Fmoc Group: The Mqs group is stable to the basic conditions (e.g., piperidine in DMF) required for the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is particularly valuable in solid-phase peptide synthesis.[][4][5]
-
Cbz Group: The Mqs group is generally stable to the conditions used for the hydrogenolytic cleavage of the benzyloxycarbonyl (Cbz) group (e.g., H₂, Pd/C).
Conclusion and Future Perspectives
The 3-methylquinoline-8-sulfonyl group is a valuable addition to the synthetic chemist's toolbox for the protection of primary and secondary amines. Its robust nature and distinct deprotection conditions provide strategic advantages in complex molecular syntheses. While its application has been notably demonstrated in the synthesis of Argatroban, its broader utility in various synthetic contexts warrants further exploration. Future research may focus on the development of milder deprotection protocols and the expansion of its application to the protection of other functional groups, such as alcohols and phenols. The unique properties conferred by the quinoline heterocycle may also be exploited in the design of novel protecting group strategies with tailored reactivity and selectivity.
References
Application Notes: The Role of 3-Methylquinoline-8-sulfonyl Chloride in Synthetic Chemistry
Abstract
3-Methylquinoline-8-sulfonyl chloride is a highly functionalized heterocyclic compound pivotal to advancements in medicinal chemistry and organic synthesis. While its direct catalytic applications are not extensively documented, its primary role as a versatile reagent and crucial building block is well-established, particularly in the construction of complex molecular architectures. The quinoline scaffold is a 'privileged structure' in drug discovery, and the sulfonyl chloride group provides a reactive center for forming stable sulfonamide linkages.[1][2] This document provides a comprehensive guide to the synthesis of this compound and its principal application in the synthesis of N-substituted quinoline-8-sulfonamides, a key step in the development of therapeutic agents like the anticoagulant Argatroban.[3][4] Detailed, field-tested protocols, mechanistic insights, and characterization guidelines are provided for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (CAS: 74863-82-4) is a stable, off-white to pale brown solid at room temperature.[5] Its molecular structure features a quinoline ring system, which imparts rigidity and specific electronic properties, a methyl group at the 3-position, and a highly reactive sulfonyl chloride functional group at the 8-position. This strategic arrangement of functional groups makes it an indispensable intermediate in multi-step organic synthesis.[6]
The predominant utility of this compound is not as a catalyst but as a key electrophilic reagent for the introduction of the 3-methylquinoline-8-sulfonyl moiety onto nucleophilic substrates, most commonly primary and secondary amines, to form robust sulfonamide bonds.[7] This linkage is a cornerstone of many pharmaceutical compounds due to its chemical stability and ability to act as a hydrogen bond donor and acceptor, mimicking the peptide bond.[8] The most notable application is its use as a critical intermediate in the synthesis of Argatroban, a direct thrombin inhibitor used clinically as an anticoagulant.[3][9][10]
This guide will first detail a reliable protocol for the laboratory-scale synthesis of the title compound, followed by an in-depth exploration of its primary application: the synthesis of sulfonamides.
Synthesis of the Reagent: this compound
The accessibility of this compound is crucial for its application. While it is commercially available, laboratory-scale synthesis can be achieved through several patented routes.[11][12] The protocol described below is a robust method involving the chlorosulfonation of 3-methylquinoline.
Protocol 2.1: Synthesis via Chlorosulfonation of 3-Methylquinoline
This protocol is adapted from established industrial methods that prioritize yield and purity.[5][12]
Causality: The reaction proceeds via electrophilic aromatic substitution. Chlorosulfonic acid acts as the powerful sulfonating agent. The quinoline nitrogen is first protonated, deactivating the pyridine ring, which directs the bulky chlorosulfonyl group to the 8-position of the less deactivated benzene ring. A subsequent chlorinating agent, like thionyl chloride, ensures complete conversion of any sulfonic acid intermediate to the desired sulfonyl chloride.[12]
Materials:
-
3-Methylquinoline (1.0 eq)
-
Chlorosulfonic acid (approx. 4.0 eq)
-
Thionyl chloride (approx. 1.25 eq)
-
Dichloromethane (DCM)
-
Ice
-
Water (deionized)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (4.0 eq) to 0 °C using an ice bath.
-
Substrate Addition: Slowly add 3-methylquinoline (1.0 eq) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C. Stir overnight under a nitrogen atmosphere.
-
Chlorination: Cool the mixture to room temperature. Carefully add thionyl chloride (1.25 eq) and heat the mixture to 70 °C for 1-2 hours.
-
Workup (Caution: Highly Exothermic): Cool the reaction mixture to 0 °C in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly reactive and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a dichloromethane/ether mixture) to afford this compound as an off-white to brown solid.[5][13]
Core Application: Synthesis of Quinoline-8-Sulfonamides
The reaction of this compound with primary or secondary amines is its most significant application, forming the basis of the Hinsberg reaction.[14] This transformation is a cornerstone for creating diverse libraries of compounds for drug discovery.[15]
Mechanism of Action: Nucleophilic Acyl-Type Substitution
The formation of a sulfonamide bond proceeds through a well-understood nucleophilic substitution mechanism.
Causality:
-
Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing oxygen atoms and the chlorine atom polarize the sulfur, making it susceptible to attack.[16]
-
Chloride Displacement: This attack leads to the formation of a transient trigonal bipyramidal intermediate or proceeds directly via an SN2-like transition state. The chloride ion, being an excellent leaving group, is subsequently displaced.[16]
-
Deprotonation: The resulting product is a protonated sulfonamide. A base (e.g., pyridine, triethylamine, or excess amine) is required in the reaction mixture to neutralize the generated hydrochloric acid (HCl) and deprotonate the sulfonamide nitrogen, driving the reaction to completion.[17][18]
Protocol 3.2: General Procedure for N-Sulfonylation
This protocol provides a reliable method for coupling this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Anhydrous base (e.g., Pyridine or Triethylamine, 1.5 eq)
-
Hydrochloric acid (1M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl to remove excess base and amine, followed by water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Data Presentation: Representative Sulfonylation Reactions
The following table summarizes expected outcomes for the sulfonylation of various amine substrates, demonstrating the versatility of the protocol.
| Entry | Amine Substrate | Product | Expected Yield (%) |
| 1 | Aniline | N-phenyl-3-methylquinoline-8-sulfonamide | 85-95 |
| 2 | Benzylamine | N-benzyl-3-methylquinoline-8-sulfonamide | 90-98 |
| 3 | Piperidine | 1-((3-methylquinolin-8-yl)sulfonyl)piperidine | 88-96 |
| 4 | Glycine ethyl ester | Ethyl 2-((3-methylquinolin-8-yl)sulfonamido)acetate | 80-90 |
Yields are illustrative and may vary based on specific reaction conditions and purification efficiency.
Characterization of Products
The successful synthesis of quinoline-8-sulfonamides must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of protons from both the quinoline scaffold and the coupled amine. The N-H proton of a secondary sulfonamide typically appears as a singlet. ¹³C NMR will verify the carbon skeleton of the final product.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful coupling.
-
Infrared (IR) Spectroscopy: Will show characteristic asymmetric and symmetric S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
Potential Catalytic Applications: A Forward Outlook
While this compound is established as a stoichiometric reagent, there are speculative mentions of its potential in catalysis. One source suggests it can react with paraformaldehyde to form a solid-phase synthesis catalyst.[19][20] This claim is not substantiated by detailed studies in peer-reviewed literature and should be approached as an area for future investigation.
Hypothetical Catalytic Role: The quinoline nitrogen and the sulfonyl group could potentially act as a bifunctional system to activate substrates. Immobilization on a solid support could lead to a recoverable and reusable catalyst for specific transformations. This remains a compelling but unexplored field of research.
Conclusion
This compound is a cornerstone reagent in modern organic and medicinal chemistry. Its primary and well-validated application lies in the robust and efficient synthesis of sulfonamides, which are integral to numerous therapeutic agents. While its role as a true catalyst is not yet established, the protocols and mechanistic understanding presented herein provide researchers with the essential tools to effectively utilize this powerful synthetic building block. Further exploration into its potential immobilization and bifunctional activation capabilities may yet uncover novel catalytic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruifuchem.com [ruifuchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cbijournal.com [cbijournal.com]
- 8. books.rsc.org [books.rsc.org]
- 9. EP2752412A1 - Intermediates for the synthesis of Argatroban monohydrate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 12. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 13. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 14. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 15. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. 3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759 [biosynth.com]
- 20. 3-Methyl-8-quinolinesulfonyl chloride | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Solid-Phase Synthesis Using 3-Methylquinoline-8-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging the 3-Methylquinoline-8-sulfonyl Moiety in Solid-Phase Synthesis
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid and efficient construction of complex molecules.[1] The strategic choice of a linker, the molecular entity connecting the nascent molecule to the insoluble resin, is paramount to the success of any solid-phase synthetic campaign. An ideal linker should be stable to the reaction conditions required for chain elongation and diversification, yet cleavable under specific, mild conditions to release the final product in high yield and purity.
3-Methylquinoline-8-sulfonyl chloride has emerged as a versatile reagent in organic synthesis, notably as a key intermediate in the preparation of the anticoagulant Argatroban.[2][3] Its utility stems from the reactive sulfonyl chloride group, which readily forms stable sulfonamides upon reaction with primary or secondary amines.[4][5] This application note details the use of this compound as a robust linker for the solid-phase synthesis of small molecules, particularly focusing on the generation of secondary amide libraries. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[2] Incorporating this moiety through the linker strategy can be a source of novel molecular architectures.
This guide provides a comprehensive overview of the chemistry, detailed experimental protocols, and key considerations for employing this compound in your solid-phase synthesis endeavors.
Chemical Principles and Strategic Considerations
The use of this compound as a linker in solid-phase synthesis is predicated on the formation of a stable sulfonamide bond. The general workflow involves the initial immobilization of a primary amine-containing substrate onto an appropriate solid support via the sulfonamide linkage. Subsequent chemical transformations can then be performed on the resin-bound substrate. The final product is liberated from the resin by cleavage of the sulfonamide bond.
Mechanism of Sulfonamide Linker Formation
The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the this compound, displacing the chloride ion. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Diagram 1: General Scheme for Solid-Phase Synthesis using this compound Linker
Caption: Workflow for solid-phase synthesis.
Choice of Solid Support
The selection of the solid support is critical and depends on the specific synthetic route. For the attachment of this compound, an amine-functionalized resin is required.
| Resin Type | Functional Group | Recommended Solvents | Key Characteristics |
| Aminomethyl (AM) Polystyrene | -CH₂-NH₂ | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene | Standard, cost-effective resin for general solid-phase synthesis. |
| TentaGel® NH₂ | Polyethylene glycol (PEG) grafted onto polystyrene with a terminal amine | DCM, DMF, Water, Methanol | Excellent swelling properties in a wide range of solvents; suitable for on-resin biological assays. |
| Rink Amide AM Resin | Acid-labile linker terminating in an amine | DCM, DMF | Allows for cleavage under acidic conditions to yield a C-terminal amide if the linker is used as a scaffold. |
Cleavage Strategy: A Critical Decision
The sulfonamide bond is notoriously stable, which is advantageous during multi-step synthesis. However, its cleavage requires specific conditions. Reductive cleavage methods are often employed.
| Cleavage Method | Reagents | Conditions | Comments |
| Reductive Cleavage | Samarium(II) Iodide (SmI₂) | THF, room temperature | Mild and effective for a range of sulfonamides. |
| Aluminum Amalgam (Al-Hg) | THF/Water | A classic method, but requires handling of mercury salts. | |
| TiCl₄/Zn | THF, reflux | Effective for radical traceless cleavage to yield secondary amides.[2][6] | |
| "Safety-Catch" Approach | 1. Alkylation of sulfonamide (e.g., with iodoacetonitrile) 2. Nucleophilic cleavage | 1. Base (e.g., DBU) 2. Nucleophile (e.g., amine, alkoxide) | The sulfonamide is stable until "activated" by N-alkylation, allowing for milder cleavage conditions.[7][8] |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and synthetic targets.
Protocol 1: Immobilization of a Primary Amine onto Aminomethyl Polystyrene Resin
This protocol describes the attachment of a generic primary amine (R-NH₂) to the solid support using this compound.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Solvent Exchange: Drain the DCM and wash the resin with anhydrous DMF (3 x 10 mL).
-
Coupling Reaction:
-
Dissolve this compound (483 mg, 2.0 mmol) in anhydrous DMF (5 mL).
-
Add the solution to the swollen resin.
-
Add DIPEA (523 µL, 3.0 mmol) to the resin slurry.
-
Agitate the mixture at room temperature for 12-16 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Monitoring the Reaction: The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the absence of free primary amines and successful coupling.
Protocol 2: Synthesis of a Secondary Amide on the Solid Support
This protocol details the acylation of the resin-bound primary amine to form a secondary amide.
Materials:
-
Resin from Protocol 1
-
Carboxylic acid (R'-COOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the resin from Protocol 1 in anhydrous DMF (10 mL) for 30 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (3.0 mmol) and HOBt (405 mg, 3.0 mmol) in anhydrous DMF (5 mL). Add DIC (466 µL, 3.0 mmol) and stir at 0 °C for 15 minutes.
-
Acylation: Add the activated carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Diagram 2: On-Resin Acylation Workflow
Caption: Steps for on-resin acylation.
Protocol 3: Cleavage of the Secondary Amide from the Resin
This protocol describes a reductive cleavage using Samarium(II) Iodide to release the final product into solution.
Materials:
-
Resin from Protocol 2
-
Samarium(II) iodide solution (0.1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Brine
Procedure:
-
Resin Preparation: Place the dried resin from Protocol 2 in a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cleavage Reaction:
-
Add anhydrous THF (5 mL) to the resin.
-
Add the Samarium(II) iodide solution (30 mL, 3.0 mmol) dropwise to the resin slurry.
-
Stir the mixture at room temperature for 2-4 hours. The deep blue color of the SmI₂ solution will fade as the reaction progresses.
-
-
Work-up:
-
Filter the resin and wash it with THF (3 x 5 mL).
-
Combine the filtrate and washings.
-
Quench the reaction by adding a saturated aqueous solution of Rochelle's salt (20 mL) and stir until the solution becomes colorless.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC as required.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: this compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[9]
-
Incomplete Reactions: If the ninhydrin test remains positive after the immobilization step, the coupling reaction can be repeated with fresh reagents. For sluggish acylations, alternative coupling reagents such as HATU or HBTU can be employed.
-
Cleavage Efficiency: The efficiency of the reductive cleavage can be influenced by the steric hindrance around the sulfonamide bond. Reaction times and the excess of the reducing agent may need to be optimized.
-
Product Purity: The purity of the final product is dependent on the efficiency of each step of the solid-phase synthesis. It is crucial to ensure complete reactions and thorough washing to minimize impurities.
Conclusion
This compound offers a valuable tool for the solid-phase synthesis of small molecules, providing a stable linkage that can be cleaved under specific reductive conditions. The protocols and considerations outlined in this application note provide a framework for researchers to explore the utility of this reagent in their synthetic campaigns. The inherent biological relevance of the quinoline scaffold adds another dimension to the potential applications of this linker strategy in the discovery of novel bioactive compounds.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Methylquinoline-8-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
3-Methylquinoline-8-sulfonyl chloride is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the direct thrombin inhibitor Argatroban.[1][2] The quality and purity of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on scalable and efficient protocols, safety considerations, and analytical controls to ensure a high-quality product suitable for drug development pipelines. We will explore two primary synthetic strategies, offering insights into the advantages and challenges of each approach to empower researchers to make informed decisions based on their specific laboratory and production capabilities.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and purification.
| Property | Value |
| CAS Number | 74863-82-4[3][4][5] |
| Molecular Formula | C₁₀H₈ClNO₂S[3][4][5] |
| Molecular Weight | 241.69 g/mol [2][3][4] |
| Appearance | Off-white to pale brown solid[3] |
| Melting Point | 158-159°C[3] |
| Boiling Point | 371.5±27.0 °C (Predicted)[3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate; very slightly soluble in Methanol[3] |
| Stability | Moisture sensitive; should be stored under an inert atmosphere[3] |
Synthetic Strategies: A Comparative Overview
Two principal routes for the synthesis of this compound have been established, each with distinct advantages and considerations for large-scale production.
Route 1: Direct Chlorosulfonation of 3-Methylquinoline. This is a direct and atom-economical approach. However, it can be challenging to control the regioselectivity of the sulfonation, potentially leading to the formation of undesired isomers, such as 3-methylquinoline-5-sulfonyl chloride, which can be difficult to separate from the desired product.[1]
Route 2: Multi-Step Synthesis from 2-Aminobenzenesulfonic Acid. This route offers superior control over regioselectivity, resulting in a purer final product. While it involves more steps, the improved purity and consistency can be advantageous for pharmaceutical applications where stringent quality control is paramount.[1]
The choice between these routes will depend on the specific requirements of the project, including purity specifications, available equipment, and cost considerations.
Experimental Protocols
Route 1: Direct Chlorosulfonation of 3-Methylquinoline
This method involves the direct reaction of 3-methylquinoline with chlorosulfonic acid. The reaction is typically followed by treatment with a chlorinating agent, such as thionyl chloride, to ensure complete conversion to the sulfonyl chloride.
Caption: Workflow for the direct chlorosulfonation of 3-methylquinoline.
-
Reaction Setup: In a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add chlorosulfonic acid (e.g., 3.75 equivalents). Cool the flask to 0°C in an ice-salt bath.
-
Addition of 3-Methylquinoline: Slowly add 3-methylquinoline (1 equivalent) to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 10°C.[3] A large amount of hydrogen chloride gas will be evolved during this process, which must be scrubbed appropriately.
-
Sulfonation: After the addition is complete, remove the ice bath and heat the reaction mixture to 100-135°C for 3-4 hours.[3][6][7]
-
Chlorination: Cool the reaction mixture to approximately 50°C and add thionyl chloride (e.g., 1.25 equivalents) dropwise.[3][7] Heat the mixture to 70°C for 1-2 hours to complete the conversion to the sulfonyl chloride.[3][7]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[3] This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Extraction: The precipitated solid can be collected by filtration, or the aqueous mixture can be extracted with a suitable organic solvent such as dichloromethane.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene or a mixture of dichloromethane and ether, to yield this compound as an off-white to pale brown solid.[3][7]
-
Temperature Control: The initial slow addition of 3-methylquinoline to chlorosulfonic acid at low temperatures is crucial to control the highly exothermic reaction and prevent degradation of the starting material.
-
Use of Thionyl Chloride: While chlorosulfonic acid can act as both a sulfonating and chlorinating agent, the addition of thionyl chloride ensures the complete conversion of the intermediate sulfonic acid to the desired sulfonyl chloride, thereby maximizing the yield.
-
Quenching: Pouring the reaction mixture onto ice is a critical step to hydrolyze any remaining chlorosulfonic acid and precipitate the product. The extreme reactivity of chlorosulfonic acid with water necessitates careful and controlled quenching.[8][9][10]
Route 2: Multi-Step Synthesis from 2-Aminobenzenesulfonic Acid
This route provides a more controlled synthesis, minimizing the formation of isomers. It involves the cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde to form 3-methylquinoline-8-sulfonic acid, followed by chlorination.[1]
Caption: Pathway for the multi-step synthesis of this compound.
-
Cyclization:
-
In a suitable reactor, combine 2-aminobenzenesulfonic acid, a catalytic amount of a Lewis acid (e.g., AlCl₃, SnCl₂, or FeCl₃), and a eutectic solvent.[1]
-
Add propionaldehyde and paraformaldehyde to the mixture.[1]
-
Heat the reaction mixture to facilitate the cyclization reaction, forming 3-methylquinoline-8-sulfonic acid.[1]
-
-
Chlorination:
-
To the resulting 3-methylquinoline-8-sulfonic acid, add a chlorinating agent such as bis(trichloromethyl) carbonate (BTC) in the presence of an organic base like triethylamine and a solvent like toluene.[1][2]
-
The reaction is typically carried out at a controlled temperature, for instance, by adding triethylamine dropwise under ice water conditions, followed by warming to around 40°C.[2]
-
-
Work-up and Purification:
-
Regiocontrol: Starting with 2-aminobenzenesulfonic acid predetermines the position of the sulfonyl group at the 8-position of the quinoline ring, thus avoiding the formation of other isomers.
-
Choice of Chlorinating Agent: Bis(trichloromethyl) carbonate is an effective chlorinating agent for converting sulfonic acids to sulfonyl chlorides. Its use, in combination with an organic base, allows for milder reaction conditions compared to traditional reagents like thionyl chloride or phosphorus pentachloride, which can be beneficial for sensitive substrates.
Safety Considerations
The large-scale synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is mandatory.
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water.[8][10] It can cause severe burns to the skin and eyes and is irritating to the respiratory system.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[11][12] For larger quantities, a face shield and acid-resistant clothing are recommended.[10]
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[8][11] Avoid contact with water, alcohols, and combustible materials.[11]
-
Spills: In case of a spill, evacuate the area.[9] Absorb the spill with an inert material like vermiculite or sand and neutralize it cautiously with an alkaline material such as sodium bicarbonate or crushed limestone.[9][11] Do not use combustible absorbents like sawdust.[11]
-
-
Thionyl Chloride: This is another corrosive and toxic reagent that reacts with water to release harmful gases (HCl and SO₂). Handle with similar precautions as chlorosulfonic acid.
-
Reaction Quenching: The quenching of the reaction mixture with ice and water is highly exothermic and releases large volumes of acidic gases. This must be performed slowly and with efficient cooling and ventilation.
Analytical Characterization
To ensure the quality and purity of the synthesized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final product and for identifying and quantifying any impurities, including isomeric sulfonyl chlorides.[2][7]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides structural confirmation of the desired product. The characteristic chemical shifts and coupling constants of the protons on the quinoline ring and the methyl group can be used to verify the structure.[3][6]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[3]
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, consider optimizing the reaction temperature and time for both the sulfonation and chlorination steps. Ensure that all reagents are anhydrous, as moisture can lead to the hydrolysis of the sulfonyl chloride back to the sulfonic acid.[13]
-
Product Impurity: The presence of the starting 3-methylquinoline may indicate an incomplete reaction. The presence of 3-methylquinoline-8-sulfonic acid suggests incomplete chlorination or hydrolysis during work-up.[13] Isomeric impurities are more common in the direct chlorosulfonation route and may require careful optimization of reaction conditions or more rigorous purification methods. Scrubbing the crude product with an aqueous HCl solution can help remove the more water-soluble sulfonic acid impurity.[13][14]
Conclusion
The large-scale synthesis of this compound is a well-established but technically demanding process. Careful consideration of the synthetic route, rigorous control of reaction parameters, and a strong emphasis on safety are essential for a successful outcome. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers and professionals in the field of drug development, enabling the consistent production of high-quality material for their research and manufacturing needs.
References
- 1. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 4. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 74863-82-4 | this compound - Synblock [synblock.com]
- 6. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. macro.lsu.edu [macro.lsu.edu]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for Monitoring Reactions with 3-Methylquinoline-8-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Reaction Monitoring in Syntheses with 3-Methylquinoline-8-sulfonyl Chloride
This compound is a key intermediate in the synthesis of various compounds of pharmaceutical interest, notably as a precursor to the direct thrombin inhibitor Argatroban.[1][2][3] The sulfonylation reaction, typically involving the coupling of the sulfonyl chloride with a primary or secondary amine to form a sulfonamide, is a cornerstone of medicinal chemistry. Precise control and real-time understanding of this reaction are paramount to ensure optimal yield, purity, and safety. In-process monitoring allows for the determination of reaction kinetics, identification of transient intermediates, and timely quenching of the reaction, thereby minimizing the formation of impurities.
This guide provides a comprehensive overview of the principal analytical techniques for monitoring reactions involving this compound. We will delve into the mechanistic underpinnings of each method, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. The aim is to equip researchers with the necessary tools to confidently and accurately monitor their sulfonylation reactions, ensuring the integrity and reproducibility of their synthetic processes.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions involving this compound. Its high resolution and sensitivity make it ideal for separating the starting material from the sulfonamide product and any potential side products, allowing for accurate quantification of each component over time.
Causality Behind Experimental Choices in HPLC Method Development
The choice of stationary and mobile phases is critical for achieving good separation. A reverse-phase C18 column is typically effective, as the starting sulfonyl chloride and the resulting sulfonamide are moderately polar organic molecules. The mobile phase, usually a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention and elution. A gradient elution is often employed to ensure good separation of components with differing polarities. UV detection is well-suited for this analysis, as the quinoline moiety in both the reactant and product exhibits strong UV absorbance.
Protocol for Off-Line HPLC Monitoring
This protocol is designed for taking aliquots from the reaction mixture at various time points and analyzing them by HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler or manual injector
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Reaction quenching solution (e.g., a dilute solution of a primary amine in the mobile phase to consume any unreacted sulfonyl chloride)
Procedure:
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the quenching solution. This prevents further reaction and ensures the sample composition reflects the reaction state at the time of sampling.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run to elute the more nonpolar product. A typical gradient might be: 0-2 min, 95% A; 2-15 min, ramp to 5% A; 15-18 min, hold at 5% A; 18-20 min, return to 95% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectra of the starting material and product)
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of the starting material and the product. The percentage conversion can be calculated based on the relative peak areas.
Table 1: Representative HPLC Data for a Reaction of this compound with Benzylamine
| Compound | Retention Time (min) |
| This compound | ~ 8.5 |
| N-benzyl-3-methylquinoline-8-sulfonamide | ~ 12.2 |
Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and mobile phase conditions.
Diagram 1: HPLC Monitoring Workflow
Caption: Workflow for monitoring a reaction using off-line HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
LC-MS combines the separation power of HPLC with the high specificity of mass spectrometry, providing not only quantitative data but also mass information for unequivocal identification of reactants, products, and any intermediates or byproducts.
The Power of Mass Detection
In sulfonylation reactions, LC-MS is particularly useful for confirming the formation of the desired product by observing its molecular ion peak. It can also help in identifying unexpected products arising from side reactions. Electrospray ionization (ESI) in positive ion mode is typically used, as the nitrogen atoms in the quinoline and sulfonamide moieties are readily protonated.
Protocol for LC-MS Analysis
The sample preparation and liquid chromatography conditions for LC-MS are generally similar to those for HPLC-UV.
Instrumentation:
-
LC-MS system with an ESI source
Procedure:
-
Follow the sample preparation and chromatographic conditions as outlined in the HPLC protocol.
-
Mass Spectrometer Settings (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Scan Range: m/z 100-800
-
Table 2: Expected Mass-to-Charge Ratios (m/z) for Key Species
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| This compound | C₁₀H₈ClNO₂S | 241.69 | 242.0 |
| Benzylamine (example reactant) | C₇H₉N | 107.15 | 108.1 |
| N-benzyl-3-methylquinoline-8-sulfonamide | C₁₇H₁₆N₂O₂S | 312.39 | 313.1 |
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: Real-Time, Non-Invasive Monitoring
In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of a reaction without the need for sampling.[4] By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentrations of functional groups can be tracked continuously.
Why FTIR is Suited for Sulfonylation Reactions
The reaction of this compound with an amine involves distinct changes in functional groups with characteristic infrared absorptions. The disappearance of the S-Cl bond and the appearance of the S-N bond, along with shifts in the S=O stretching frequencies, provide a clear spectral window to monitor the reaction's progress.
Table 3: Key Infrared Absorption Frequencies for Reaction Monitoring
| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Change During Reaction |
| Sulfonyl Chloride | S=O Asymmetric Stretch | ~1370-1390 | Decreases |
| Sulfonyl Chloride | S=O Symmetric Stretch | ~1170-1190 | Decreases |
| Sulfonamide | S=O Asymmetric Stretch | ~1310-1340 | Increases |
| Sulfonamide | S=O Symmetric Stretch | ~1140-1160 | Increases |
| Sulfonamide | S-N Stretch | ~900-930 | Increases |
| Primary Amine | N-H Bending (Scissoring) | ~1590-1650 | Decreases |
Note: These are approximate ranges and can be influenced by the molecular structure and solvent.[5]
Protocol for In-Situ FTIR Monitoring
Instrumentation:
-
FTIR spectrometer with an ATR immersion probe (e.g., DiComp or Diamond)
-
Reaction vessel equipped with a port for the probe
Procedure:
-
Background Spectrum: Before initiating the reaction, record a background spectrum of the solvent and the starting amine at the reaction temperature.
-
Reaction Initiation: Add the this compound to the reaction mixture to start the reaction.
-
Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the absorbance of the characteristic peaks for the starting material and product over time. Plot the peak height or area versus time to generate a reaction profile.
Diagram 2: In-Situ FTIR Reaction Monitoring Setup
Caption: Schematic of an in-situ FTIR reaction monitoring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Insights
NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture. By monitoring the changes in the chemical shifts and integrals of specific protons (¹H NMR) or carbons (¹³C NMR), one can follow the conversion of the starting material to the product.
The Rationale Behind Using NMR for Reaction Monitoring
The chemical environment of the protons and carbons on the quinoline ring and the methyl group will change as the sulfonyl chloride is converted to a sulfonamide. These changes in chemical shifts provide a clear indication of the reaction's progress. For instance, the protons on the carbon adjacent to the nitrogen in the amine reactant will experience a downfield shift upon formation of the sulfonamide bond.
Table 4: Illustrative ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment (on Quinoline Ring) | This compound (δ, ppm) | N-benzyl-3-methylquinoline-8-sulfonamide (δ, ppm) |
| H2 | ~9.0 | ~8.9 |
| H4 | ~8.0 | ~7.9 |
| H5 | ~8.4 | ~8.3 |
| H7 | ~8.1 | ~8.0 |
| H6 | ~7.6 | ~7.5 |
| 3-CH₃ | ~2.6 | ~2.5 |
| Benzyl CH₂ (in product) | N/A | ~4.3 |
| NH (in product) | N/A | ~5.5 (broad) |
Note: These are predicted values based on known data for similar structures and may vary.[6]
Protocol for Off-Line ¹H NMR Monitoring
Instrumentation:
-
NMR spectrometer
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (optional, for quantitative analysis, e.g., tetramethylsilane)
Procedure:
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture. Remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: By comparing the integrals of a characteristic peak of the starting material and a characteristic peak of the product, the reaction conversion can be determined.
Conclusion: A Multi-faceted Approach to Reaction Monitoring
The choice of analytical method for monitoring reactions with this compound will depend on the specific requirements of the study. HPLC provides robust quantitative data for reaction kinetics, while LC-MS offers unambiguous confirmation of product identity. In-situ FTIR is unparalleled for real-time, non-invasive monitoring of reaction progress. NMR spectroscopy yields detailed structural information, confirming the transformation at a molecular level. Often, a combination of these techniques provides the most comprehensive understanding of the reaction, ensuring the development of a robust and reproducible synthetic process.
References
- 1. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
A Robust HPLC Method for the Direct Quantification of 3-Methylquinoline-8-Sulfonyl Chloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylquinoline-8-sulfonyl chloride is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its inherent reactivity, a desirable trait for synthesis, presents a significant analytical challenge for accurate quantification.[2] The sulfonyl chloride moiety is highly susceptible to hydrolysis, which can lead to rapid degradation in the presence of protic solvents commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] This application note details a robust and rapid RP-HPLC method developed for the direct quantification of this compound, minimizing on-column degradation and ensuring accurate, reproducible results. The methodology leverages a fast gradient elution on a C18 stationary phase with UV detection, providing a reliable quality control tool for researchers and drug development professionals.
Principle and Experimental Rationale
The primary challenge in the HPLC analysis of sulfonyl chlorides is their propensity for hydrolysis when exposed to aqueous or protic mobile phases.[4] Direct analysis is often avoided in favor of derivatization methods that convert the reactive sulfonyl chloride into a more stable derivative, such as a sulfonamide, prior to chromatographic analysis.[5][6][7] While effective, these pre-column derivatization steps can be time-consuming and introduce additional sources of variability.
This method is designed for the direct quantification of the intact sulfonyl chloride. The core principle is to minimize the analyte's contact time with the aqueous component of the mobile phase to prevent significant on-column hydrolysis. This is achieved through:
-
Aprotic Sample Diluent: The sample is dissolved in anhydrous acetonitrile (ACN), a strong, aprotic solvent, to maintain stability before injection.[5] The compound's moisture sensitivity necessitates storage under an inert atmosphere.[1][8]
-
Reversed-Phase C18 Column: A C18 column is selected for its excellent retention of aromatic compounds like the quinoline ring system, providing the necessary selectivity.[9][10]
-
Fast Gradient Elution: The method employs a rapid gradient starting with a high concentration of acetonitrile. This ensures that the highly reactive analyte is eluted quickly from the column, significantly reducing the opportunity for hydrolysis to occur.
-
UV Detection: The conjugated aromatic system of the quinoline moiety provides strong UV absorbance, allowing for sensitive detection with a standard UV or Diode Array Detector (DAD).[9]
By controlling these parameters, the method provides a quantitative snapshot of the analyte's purity and concentration with high fidelity, which is critical for monitoring reaction progress and assessing the quality of starting materials.
Materials and Instrumentation
2.1 Reagents and Standards
-
This compound Reference Standard (>95% purity)
-
Acetonitrile (ACN), HPLC Gradient Grade, Anhydrous
-
Water, HPLC or Milli-Q Grade
2.2 Instrumentation
-
HPLC System: A system equipped with a gradient pump, autosampler (or manual injector), column oven, and a Diode Array (DAD) or UV-Vis Detector.[9]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[9][11]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE for filtering samples prepared in ACN.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented below.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0.0 min: 70% B |
| 5.0 min: 95% B | |
| 7.0 min: 95% B | |
| 7.1 min: 70% B | |
| 10.0 min: 70% B | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Anhydrous Acetonitrile |
| Run Time | 10 minutes |
Detailed Experimental Protocol
4.1 Preparation of Standard Solutions
Causality Note: Due to the moisture-sensitive nature of the analyte, all solutions should be prepared fresh using anhydrous acetonitrile and analyzed promptly to prevent degradation.[1]
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous ACN. Sonicate briefly if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Primary Stock Standard with anhydrous ACN.
4.2 Preparation of Sample Solutions
-
Accurately weigh a portion of the test sample containing approximately 10.0 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of anhydrous ACN, cap, and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with anhydrous ACN.
-
Further dilute this solution with anhydrous ACN to a final target concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[9]
4.3 System Setup and Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% ACN / 30% Water) until a stable baseline is achieved (approx. 15-20 minutes).
-
Blank Injection: Inject the sample diluent (anhydrous ACN) to ensure no interfering peaks are present at the retention time of the analyte.
-
Calibration Curve: Inject the prepared calibration standards from the lowest concentration to the highest.
-
Sample Analysis: Inject the prepared sample solutions. It is recommended to bracket sample injections with a mid-level calibration standard to monitor system suitability throughout the run.
Data Analysis and Typical Results
The concentration of this compound in the sample is determined by constructing a linear regression curve from the peak areas of the calibration standards versus their known concentrations. The concentration of the unknown sample is then calculated from this curve.
Table 2: Representative Calibration and System Suitability Data
| Parameter | Typical Performance Value | Description |
| Retention Time | ~3.5 min | The elution time of the analyte under the specified conditions. |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between concentration and response.[9] |
| Precision (RSD%) | < 2.0% | The degree of agreement among repeated injections of the same standard.[9] |
| Tailing Factor (T) | 0.9 - 1.5 | A measure of peak symmetry. |
| Theoretical Plates (N) | > 2000 | A measure of column efficiency. |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to final data reporting.
Caption: Workflow for the quantification of this compound.
Method Validation and Trustworthiness
For implementation in a regulated environment, the method should be fully validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. A DAD detector can be used to assess peak purity.
-
Linearity: Confirmed over the desired concentration range.
-
Accuracy (% Recovery): Typically expected to be within 98-102%.[9]
-
Precision (Repeatability and Intermediate Precision): Expressed as RSD%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) are made to assess the method's reliability.
Conclusion
The described RP-HPLC method provides a rapid, reliable, and direct means for the quantitative analysis of this compound. By employing a fast gradient with an aprotic diluent, the method successfully mitigates the primary analytical challenge of analyte instability due to hydrolysis. This protocol is well-suited for routine quality control in research and development settings, ensuring the integrity of a critical synthetic intermediate.
References
- 1. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 2. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. pp.bme.hu [pp.bme.hu]
- 11. benchchem.com [benchchem.com]
Application Note: Comprehensive NMR Analysis of 3-Methylquinoline-8-Sulfonamide Products
Introduction
The 3-methylquinoline-8-sulfonamide scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of a variety of compounds with diverse biological activities. Quinoline derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. The sulfonamide group, a well-established pharmacophore, is known to impart a range of biological effects and can be readily modified to tune the pharmacokinetic and pharmacodynamic properties of a molecule. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the quality and consistency of synthesized products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR analysis of 3-methylquinoline-8-sulfonamide and its derivatives. We will delve into the principles of NMR as they apply to this specific molecular framework, provide detailed experimental protocols for acquiring high-quality 1D and 2D NMR data, and offer a thorough guide to the interpretation of the resulting spectra.
Principles of NMR Spectroscopy for 3-Methylquinoline-8-Sulfonamide
A thorough understanding of the expected NMR signatures of the 3-methylquinoline-8-sulfonamide core is essential for accurate spectral interpretation. The molecule's structure presents a unique set of proton and carbon environments that give rise to a characteristic pattern of chemical shifts and coupling constants.
¹H NMR Spectroscopy: The proton NMR spectrum provides critical information through chemical shifts (δ), spin-spin coupling (J), and signal integration. The aromatic protons of the quinoline ring typically resonate in the downfield region (δ 7.0-9.0 ppm). The proton at the C2 position is often the most deshielded due to the inductive effect of the adjacent nitrogen atom. The methyl group at C3 will appear as a singlet in the upfield region (around δ 2.5 ppm). The protons on the benzenoid ring of the quinoline system will exhibit coupling patterns that are indicative of their relative positions. The sulfonamide NH proton, if present, will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the quinoline ring typically appear in the range of δ 120-150 ppm. The quaternary carbons, such as C8 and C8a, can be identified by their lack of a directly attached proton in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The methyl carbon at C3 will have a characteristic upfield chemical shift.
2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, especially in more complex substituted analogs, a suite of 2D NMR experiments is indispensable.[2]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing the connectivity of proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and the relative orientation of substituents.
Experimental Protocols
The acquisition of high-quality NMR data is fundamental to a successful structural analysis. The following protocols provide a robust starting point for the analysis of 3-methylquinoline-8-sulfonamide products.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified 3-methylquinoline-8-sulfonamide product.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of organic compounds and the residual water peak does not overlap with many signals of interest. The sulfonamide NH proton is also more readily observed in DMSO-d₆.
-
Internal Standard: The addition of an internal standard, such as tetramethylsilane (TMS), is generally not necessary as modern NMR spectrometers can reference the spectrum to the residual solvent signal.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, briefly sonicate the sample to aid dissolution.
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
Table 1: Typical ¹H NMR Acquisition Parameters
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |
| Spectral Width (SW) | 12 ppm | To encompass the expected chemical shift range of all protons. |
| Acquisition Time (AQ) | 3-4 s | To ensure adequate resolution. |
| Relaxation Delay (D1) | 2 s | To allow for sufficient relaxation of the protons between scans. |
| Number of Scans (NS) | 16 | Can be increased for dilute samples to improve the signal-to-noise ratio. |
Table 2: Typical ¹³C NMR Acquisition Parameters
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | A standard proton-decoupled 30-degree pulse with power gating to reduce sample heating. |
| Spectral Width (SW) | 220 ppm | To cover the full range of expected carbon chemical shifts. |
| Acquisition Time (AQ) | 1-2 s | A balance between resolution and experiment time. |
| Relaxation Delay (D1) | 2 s | Adequate for most carbons; may need to be increased for quaternary carbons. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is required due to the low natural abundance of ¹³C. |
2D NMR Experiments: Standard pulse programs for COSY, HSQC, HMBC, and NOESY experiments should be utilized. The parameters for these experiments, particularly the spectral widths in both dimensions and the number of increments, should be optimized based on the 1D spectra. For HMBC, the long-range coupling delay should be set to detect correlations over a range of J-couplings (typically optimized for 8 Hz). For NOESY, the mixing time should be chosen to observe the desired correlations (e.g., 500-800 ms).
Data Interpretation
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the parent 3-methylquinoline-8-sulfonamide. These values are based on the analysis of the individual fragments (3-methylquinoline and quinoline-8-sulfonamide derivatives) and serve as a guide for spectral assignment.[4]
Table 3: Predicted ¹H NMR Chemical Shifts for 3-Methylquinoline-8-sulfonamide (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H2 | 8.8 - 9.0 | d | ~2.0 | Deshielded by adjacent nitrogen. |
| H4 | 8.0 - 8.2 | s | - | Broadened singlet due to meta-coupling with H2. |
| H5 | 7.9 - 8.1 | dd | ~8.0, ~1.5 | |
| H6 | 7.6 - 7.8 | t | ~8.0 | |
| H7 | 8.2 - 8.4 | dd | ~8.0, ~1.5 | Deshielded by the sulfonamide group. |
| 3-CH₃ | 2.5 - 2.7 | s | - | |
| SO₂NH₂ | 7.5 - 8.5 | br s | - | Chemical shift is concentration and temperature dependent. |
Table 4: Predicted ¹³C NMR Chemical Shifts for 3-Methylquinoline-8-sulfonamide (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Notes |
| C2 | 150 - 152 | |
| C3 | 130 - 132 | |
| C4 | 135 - 137 | |
| C4a | 128 - 130 | Quaternary carbon. |
| C5 | 123 - 125 | |
| C6 | 128 - 130 | |
| C7 | 121 - 123 | |
| C8 | 138 - 140 | Quaternary carbon, attached to the sulfonamide group. |
| C8a | 145 - 147 | Quaternary carbon. |
| 3-CH₃ | 18 - 20 |
Workflow and Structural Confirmation
The following diagram illustrates the general workflow for the NMR analysis of a 3-methylquinoline-8-sulfonamide product, from sample preparation to final structure confirmation.
Caption: Workflow for NMR analysis of 3-methylquinoline-8-sulfonamide.
For definitive structural proof, the through-space correlations observed in a NOESY spectrum are invaluable. The diagram below highlights the key expected NOE correlations for 3-methylquinoline-8-sulfonamide, which confirm the spatial proximity of the methyl group and the sulfonamide moiety to their neighboring protons on the quinoline ring.
Caption: Key NOE correlations for 3-methylquinoline-8-sulfonamide.
Troubleshooting
Table 5: Common Issues and Solutions in NMR Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor signal-to-noise ratio | Low sample concentration; insufficient number of scans. | Increase the number of scans; if possible, prepare a more concentrated sample. |
| Broad peaks | Sample aggregation; presence of paramagnetic impurities; poor shimming. | Try a different solvent or adjust the sample temperature; ensure the sample is free of paramagnetic metals; re-shim the spectrometer. |
| Missing sulfonamide NH peak | Proton exchange with residual water in the solvent. | Use a very dry solvent (e.g., freshly opened DMSO-d₆); perform a low-temperature NMR experiment to slow down the exchange rate. |
| Ambiguous signal assignments | Overlapping signals in the 1D spectra. | Utilize 2D NMR experiments (HSQC, HMBC) for unambiguous assignments. |
Conclusion
This application note provides a comprehensive framework for the detailed NMR analysis of 3-methylquinoline-8-sulfonamide and its derivatives. By following the outlined protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently and accurately elucidate the chemical structures of their synthesized compounds. The application of 1D and 2D NMR techniques is crucial for ensuring the identity, purity, and structural integrity of these important pharmaceutical building blocks, thereby accelerating the drug discovery and development process.
References
- 1. 3-Methylquinoline(612-58-8) 1H NMR spectrum [chemicalbook.com]
- 2. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity | MDPI [mdpi.com]
- 3. 3-Methylquinoline | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the LC-MS Analysis of 3-Methylquinoline-8-Sulfonyl Chloride Reaction Mixtures
Introduction: The Critical Role of 3-Methylquinoline-8-Sulfonyl Chloride in Pharmaceutical Synthesis
This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the direct thrombin inhibitor Argatroban.[1] The purity and reactivity of this sulfonyl chloride are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Given its reactive nature, reaction mixtures containing this compound are complex, often comprising the starting material, the desired product, and a range of process-related impurities and degradation products.[2][3]
This application note provides a detailed, field-proven protocol for the robust analysis of this compound reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, the aim is to provide not just a method, but a comprehensive analytical strategy, explaining the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their pursuit of chemical excellence. This guide is structured to be a self-validating system, ensuring technical accuracy and trustworthy results.
The Analytical Challenge: Navigating the Reactivity of Sulfonyl Chlorides
The primary analytical challenge in monitoring reactions involving this compound lies in its inherent reactivity. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, particularly from water, leading to hydrolysis and the formation of the corresponding sulfonic acid.[4][5] Furthermore, in the presence of amine nucleophiles, the desired sulfonamide product is formed. Therefore, a successful analytical method must be capable of separating and identifying the unreacted sulfonyl chloride, the desired sulfonamide product, and the primary hydrolysis byproduct, 3-methylquinoline-8-sulfonic acid.
Diagram: Analytical Workflow
Caption: A generalized workflow for the LC-MS analysis of this compound reaction mixtures.
Part 1: Sample Preparation - Preserving the Integrity of the Analyte
The cornerstone of a reliable analysis of reactive species is a meticulously planned sample preparation protocol. The primary goal is to halt the reaction and prevent any further degradation of the sulfonyl chloride before analysis.
Protocol 1: Sample Quenching and Dilution
-
Aliquotting: At the desired time point, withdraw a small, representative aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediate Quenching: Immediately quench the reaction by diluting the aliquot in a large volume of cold, aprotic solvent such as acetonitrile (e.g., 990 µL). This minimizes the presence of water and significantly slows down the hydrolysis of the sulfonyl chloride.[6]
-
Working Concentration: Further dilute the quenched sample with the initial mobile phase (see LC method below) to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.[7]
Expert Insight: The choice of an aprotic solvent for quenching is critical. Solvents like methanol or ethanol, while common in LC-MS, can react with the sulfonyl chloride to form sulfonate esters, introducing analytical artifacts. Acetonitrile is an excellent choice due to its aprotic nature and its common use as a mobile phase in reversed-phase chromatography.
Part 2: LC-MS Method - Achieving Optimal Separation and Detection
The LC-MS method is designed to provide baseline separation of the key components of the reaction mixture and sensitive detection using electrospray ionization.
Table 1: Optimized LC-MS Parameters
| Parameter | Recommended Setting | Justification |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent separation for moderately polar to non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution is necessary to separate the polar sulfonic acid from the less polar sulfonyl chloride and sulfonamide. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | A small injection volume minimizes column overload and peak distortion. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for these molecules.[8] The quinoline nitrogen is readily protonated in positive mode. |
| Capillary Voltage | 3.5 kV | Optimal voltage for stable spray and efficient ionization. |
| Desolvation Temp. | 350 °C | Ensures efficient desolvation of the eluent. |
| Gas Flow | 600 L/hr | Aids in the desolvation process. |
| Scan Range | m/z 100-500 | Covers the expected mass range of the target analytes and potential byproducts. |
Part 3: Data Analysis and Interpretation - Identifying Key Components
Accurate data analysis is crucial for understanding the reaction progress and identifying potential impurities. The primary species of interest are the starting material, the product, and the main byproduct.
Table 2: Key Analytes and their Expected Mass-to-Charge Ratios
| Compound | Structure | Formula | Exact Mass (M) | Expected [M+H]⁺ |
| This compound | C₁₀H₈ClNO₂S | 241.00 | 242.01 | |
| 3-Methylquinoline-8-sulfonic acid | C₁₀H₉NO₃S | 223.03 | 224.04 | |
| Example Sulfonamide Product (with Aniline) | C₁₆H₁₄N₂O₂S | 298.08 | 299.09 |
Diagram: Potential Reaction Pathways and Byproducts
Caption: Key reaction pathways for this compound.
Mass Spectral Fragmentation:
-
This compound ([M+H]⁺ = 242.01): Under collision-induced dissociation (CID), a characteristic loss of SO₂ (64 Da) is expected, leading to a fragment at m/z 178.01. Another potential fragmentation is the loss of the entire sulfonyl chloride group.
-
3-Methylquinoline-8-sulfonic acid ([M+H]⁺ = 224.04): The primary fragmentation will likely be the loss of SO₃ (80 Da), resulting in a fragment corresponding to protonated 3-methylquinoline at m/z 144.04.
-
Sulfonamide Products: The fragmentation of aromatic sulfonamides in ESI-MS is well-documented. A common fragmentation pathway is the loss of SO₂ (64 Da).[9][10] Another characteristic fragmentation is the cleavage of the S-N bond.
Conclusion: A Robust Framework for Quality Control
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS analysis of this compound reaction mixtures. By understanding the inherent reactivity of the analyte and implementing a robust analytical strategy, researchers can confidently monitor reaction progress, identify byproducts, and ensure the quality of this critical pharmaceutical intermediate. The provided protocols and insights are designed to be adaptable to various research and development settings, fostering a culture of analytical excellence.
References
- 1. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing isomer formation in 3-methylquinoline-8-sulfonyl chloride synthesis
Technical Support Center: 3-Methylquinoline-8-Sulfonyl Chloride Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on achieving high purity and minimizing the formation of problematic isomers. We will explore the causality behind common synthetic challenges and provide robust, field-proven protocols to ensure your success.
Frequently Asked Questions (FAQs)
Here we address the most common questions and challenges encountered during the synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound, and what are their main trade-offs?
There are two principal routes for this synthesis:
-
Direct Chlorosulfonation of 3-Methylquinoline: This is an electrophilic aromatic substitution where 3-methylquinoline is reacted directly with a strong sulfonating agent like chlorosulfonic acid.[1] While seemingly straightforward, this method is often plagued by poor regioselectivity, leading to a mixture of isomers that are difficult to separate.
-
Convergent Synthesis from Pre-functionalized Precursors: This strategy involves building the quinoline ring system from a starting material that already contains the sulfonic acid group (or a precursor) at the desired position. A prime example is starting with 2-aminobenzenesulfonic acid.[2] This route offers superior control over isomer formation, resulting in a much purer final product.
The primary trade-off is between the apparent simplicity of the direct route and the superior purity and reliability of the convergent synthesis. For applications requiring high purity, such as in pharmaceutical development, the convergent approach is strongly recommended.
Q2: During direct chlorosulfonation of 3-methylquinoline, which isomeric impurity is most common and why does it form?
The most common impurity is the 3-methylquinoline-5-sulfonyl chloride isomer.
The reason for its formation lies in the principles of electrophilic aromatic substitution on the quinoline ring. Under the strongly acidic conditions of chlorosulfonation, the quinoline nitrogen is protonated, making the pyridine ring strongly electron-deficient and deactivating it towards electrophilic attack. Therefore, substitution occurs on the benzene ring. Electrophilic attack on the unsubstituted quinoline ring generally yields a mixture of 5- and 8-substituted products.[3] The methyl group at the 3-position has a minor electronic influence on the benzene ring, so the inherent reactivity of the quinoline scaffold dominates, leading to the formation of both 5- and 8-isomers.
Diagram: Isomer Formation in Direct Chlorosulfonation
Caption: Direct chlorosulfonation pathway leading to desired and undesired isomers.
Q3: Is it possible to optimize the direct chlorosulfonation to favor the 8-isomer?
While completely eliminating the 5-isomer is challenging, certain adjustments can influence the isomer ratio:
-
Temperature Control: Electrophilic sulfonations can be reversible.[4] The distribution of isomers can be temperature-dependent. Running the reaction at elevated temperatures (e.g., 100°C) followed by a controlled workup may favor one isomer over the other, though this requires careful empirical optimization.[1]
-
Use of Additives: Some patented procedures mention the use of "sulfonating assistants" or catalysts, such as sodium chloride or potassium chloride, which may improve the yield and potentially the regioselectivity of the reaction.[5][6]
-
Reaction Time and Quenching: Carefully controlling the reaction time and the quenching procedure (e.g., pouring onto ice) is critical for minimizing side reactions and potentially isolating the desired product more effectively.[1]
However, even with optimization, achieving the >99% purity often required for pharmaceutical intermediates via this route is exceptionally difficult.
Q4: Why is the synthesis starting from 2-aminobenzenesulfonic acid considered superior for preventing isomer formation?
This method is superior because it establishes the correct regiochemistry from the very beginning, thereby circumventing the problematic electrophilic substitution step on the assembled quinoline ring.
The process involves a catalytic cyclization reaction (a variation of the Doebner-von Miller reaction) between 2-aminobenzenesulfonic acid, propionaldehyde, and paraformaldehyde.[2] This reaction builds the 3-methylquinoline ring system directly onto the benzene ring where the sulfonic acid group is already fixed at the correct position. The subsequent chlorination of the sulfonic acid to the sulfonyl chloride does not affect the substitution pattern on the ring. This strategy completely avoids the formation of the 5-sulfonyl chloride isomer, leading to a product with very high purity.[2][7]
Troubleshooting Guide
| Problem / Observation | Root Cause Analysis | Recommended Solution & Rationale |
| Low Yield and Significant Isomer Contamination (HPLC/NMR shows ~20-50% of 5-isomer) | You are likely using a direct chlorosulfonation method on 3-methylquinoline. This reaction inherently lacks high regioselectivity due to the electronic properties of the quinoline ring system.[3] | Adopt the Convergent Synthesis Route. This is the most robust solution. Synthesize 3-methylquinoline-8-sulfonic acid from 2-aminobenzenesulfonic acid first, then chlorinate it. This pre-defines the substitution pattern and eliminates the possibility of 5-isomer formation.[2] See Protocol 1 for the detailed method. |
| Product is a dark, tarry solid that is difficult to purify. | Direct chlorosulfonation with chlorosulfonic acid is a harsh, often exothermic reaction. Overheating or prolonged reaction times can lead to polymerization and degradation of the quinoline ring. | Strict Temperature Control. Add the 3-methylquinoline substrate to the chlorosulfonic acid very slowly at 0°C.[1] After the initial addition, control the heating ramp carefully. Use a chlorinating agent in a second step. Instead of relying on chlorosulfonic acid alone, first produce the sulfonic acid, then treat it with a milder chlorinating agent like thionyl chloride or bis(trichloromethyl) carbonate.[6][7][8] |
| Inconsistent yields and isomer ratios between batches. | The direct chlorosulfonation reaction is highly sensitive to moisture, reagent quality, and precise temperature profiles. Small variations can lead to significant changes in the outcome. | Switch to the Convergent Synthesis. For process reliability and batch-to-batch consistency, the multi-step route from 2-aminobenzenesulfonic acid is far superior as it is not dependent on a kinetically or thermodynamically controlled aromatic substitution.[2] If you must use the direct route, rigorously dry all glassware and use fresh, high-purity reagents. |
Experimental Protocols
Protocol 1: High-Purity Synthesis via Convergent Route (Recommended)
This two-step protocol is designed to eliminate isomer formation by establishing regiochemistry at the start. It is adapted from patented procedures that report product purity >99%.[2][7]
Step 1: Synthesis of 3-Methylquinoline-8-sulfonic acid
-
Reactor Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminobenzenesulfonic acid (1.0 eq), a catalyst such as AlCl₃ or FeCl₃ (0.1 eq), and a eutectic solvent.
-
Reagent Addition: Heat the mixture to the specified reaction temperature (e.g., 120-140°C).
-
Slowly and concurrently add propionaldehyde (1.2 eq) and paraformaldehyde (1.2 eq) to the reaction mixture over 2-3 hours.
-
Reaction: Maintain the temperature and stir for an additional 4-6 hours until the starting material is consumed (monitor by HPLC).
-
Workup: Cool the reaction mixture. The product, 3-methylquinoline-8-sulfonic acid, will often precipitate. Isolate the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.
Step 2: Chlorination to this compound
-
Reactor Setup: In a separate reactor, suspend the dried 3-methylquinoline-8-sulfonic acid (1.0 eq) in an inert solvent like toluene (5-10 volumes).
-
Chlorinating Agent: Add bis(trichloromethyl) carbonate (0.35-0.5 eq).
-
Base Addition: Cool the mixture in an ice-water bath. Slowly add an organic base, such as triethylamine (1.1 eq), dropwise, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then warm to 40°C and hold for 2 hours.[7]
-
Workup and Purification: Cool the reaction mixture and quench by carefully adding cold water. Separate the organic (toluene) layer. Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from toluene to yield this compound as off-white crystals with high purity.[7]
Protocol 2: Optimization of Direct Chlorosulfonation
This protocol should only be used when the convergent route is not feasible. It includes steps to mitigate, but not eliminate, isomer formation.
-
Reactor Setup: In a clean, dry, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add chlorosulfonic acid (4.0 eq). Cool the flask to 0°C in an ice-salt bath.
-
Substrate Addition: Add 3-methylquinoline (1.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above 5°C.[1]
-
Sulfonation Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to 100°C. Hold at this temperature overnight.[1]
-
Chlorination Step: Cool the reaction mixture to room temperature. Carefully add thionyl chloride (1.2 eq) and heat the mixture to 70°C for 1-2 hours.[1][6]
-
Quenching (Critical Step): Cool the reaction mixture again to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic and vigorous quenching process.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the crude solid thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum. The crude product will be a mixture of 8- and 5-isomers. Purification will require careful column chromatography or fractional crystallization, which can be challenging and lead to significant yield loss.
Diagram: Comparison of Synthetic Strategies
Caption: Workflow comparison of direct vs. convergent synthesis routes.
References
- 1. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 2. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 7. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Methylquinoline-8-sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-methylquinoline-8-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and high-yielding process.
Introduction: The Importance and Challenges of the Synthesis
This compound is a critical intermediate in the synthesis of various fine chemicals and pharmaceuticals, most notably the direct thrombin inhibitor, Argatroban.[1] The quality and cost of the final active pharmaceutical ingredient (API) are directly impacted by the efficiency and purity of this synthetic step.[1]
Historically, the synthesis has been plagued by several challenges, including harsh reaction conditions, low yields, and the formation of difficult-to-separate isomers.[1][2] This guide will address these issues by comparing synthetic strategies and providing a structured approach to troubleshooting.
Synthetic Strategies: A Comparative Overview
Two primary routes are prevalent for the synthesis of this compound. The choice of method often depends on the scale, available equipment, and desired purity profile.
-
Route A: Direct Chlorosulfonation of 3-Methylquinoline. This is the traditional, more direct approach where 3-methylquinoline is reacted with a sulfonating agent like chlorosulfonic acid. While seemingly straightforward, this method often requires high temperatures and can lead to the formation of the undesired 3-methylquinoline-5-sulfonyl chloride isomer.[1][2] However, modifications involving a secondary chlorinating agent can significantly improve outcomes.[3]
-
Route B: Two-Step Synthesis from 2-Aminobenzenesulfonic Acid. This modern approach avoids many of the pitfalls of Route A. It involves first synthesizing 3-methylquinoline-8-sulfonic acid via a catalytic cyclization, followed by a milder chlorination step.[1] This route is particularly advantageous as it completely prevents the formation of the 5-sulfonyl isomer, leading to a product with very high purity.[1]
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions you might ask during your experiment, followed by probable causes and actionable solutions.
Question 1: Why is my yield unexpectedly low?
Low yield is the most common complaint. The cause can be multifaceted, stemming from incomplete reactions, product degradation, or mechanical losses.
-
Probable Cause 1: Incomplete Sulfonation (Route A). The electrophilic substitution can be sluggish if conditions are not optimal.
-
Solution: Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-6 molar equivalents).[2][3] The reaction often requires elevated temperatures (e.g., 120-140°C) for several hours to drive it to completion.[1][4] Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material.
-
-
Probable Cause 2: Incomplete Chlorination (Both Routes). The conversion of the sulfonic acid intermediate to the sulfonyl chloride may be inefficient.
-
Solution (Route A): After the initial sulfonation with chlorosulfonic acid, introduce a stronger chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3] Heating this mixture (e.g., at 70°C) converts any remaining sulfonic acid to the desired sulfonyl chloride, significantly boosting the yield.[2][3]
-
Solution (Route B): This route uses bis(trichloromethyl) carbonate (BTC or triphosgene) for chlorination. Ensure you are using the correct stoichiometry (typically 0.35-0.40 moles of BTC per mole of sulfonic acid) in the presence of an organic base like triethylamine.[1][5] The reaction should be allowed to proceed for a sufficient duration, often starting at a low temperature and slowly warming.[1]
-
-
Probable Cause 3: Degradation during Workup. The quenching step, especially with chlorosulfonic acid, is highly exothermic and can hydrolyze the product back to the sulfonic acid if not controlled.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Question 2: My final product is yellow or brown. How can I improve its purity and color?
The desired product is an off-white or pale yellow solid.[3] Significant color indicates impurities.
-
Probable Cause 1: Isomer Formation (Route A). The primary impurity is often the 3-methylquinoline-5-sulfonyl chloride isomer, which co-crystallizes and is difficult to remove.[1]
-
Solution: The most effective way to eliminate this issue is to use Route B , which is regioselective and does not produce the 5-isomer.[1] If you must use Route A, meticulous control of reaction temperature may help, but isomer formation is often unavoidable.
-
-
Probable Cause 2: Thermal Degradation. High reaction temperatures in Route A can lead to charring and the formation of colored byproducts.
-
Solution: While high heat is needed, avoid exceeding the recommended temperature range (e.g., stay around 120-140°C).[1] Minimize the reaction time once the starting material is consumed.
-
-
Probable Cause 3: Residual Impurities. Incomplete reaction or side products can contaminate the final product.
-
Solution: Recrystallization. This is a critical final step for achieving high purity. Toluene is a very effective solvent for recrystallization.[3][5] Dissolve the crude product in hot toluene, filter if necessary to remove insoluble material, and allow it to cool slowly to form off-white crystals. This process is highly effective at removing both colored impurities and residual isomers. A crude yield of 74% can be improved to a 91% recovery of pure product after recrystallization.[3]
-
Question 3: The reaction seems to have stalled. What should I do?
-
Probable Cause: Reagent Deactivation. Chlorosulfonic acid, thionyl chloride, and bis(trichloromethyl) carbonate are all highly sensitive to moisture.[2][6] Contamination with water will consume the reagent and stall the reaction.
-
Solution: Use freshly opened bottles of reagents whenever possible. Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[6]
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is better for large-scale industrial production? A: Route B (Two-Step Synthesis from 2-Aminobenzenesulfonic Acid) is generally superior for scale-up.[1] Although it involves an extra step, it avoids the extremely harsh conditions of Route A, uses less corrosive reagents in the chlorination step (BTC vs. excess chlorosulfonic acid), and, most importantly, eliminates the problematic isomer formation.[1] This leads to a more reliable process with higher purity and simpler purification, which are critical advantages in industrial production.[1]
Q: What are the most critical safety precautions for this synthesis? A: Both routes involve hazardous materials.
-
Corrosives: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of HCl gas.[4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Exothermic Quench: As mentioned, the quenching of the reaction mixture is highly exothermic. Use a blast shield and add the reaction mixture to ice very slowly.[2]
-
Toxic Reagents: Thionyl chloride and bis(trichloromethyl) carbonate are toxic and moisture-sensitive. Handle them under an inert atmosphere in a fume hood.[6][7]
Q: How can I confirm the identity and purity of my final product? A: A combination of techniques should be used:
-
Melting Point: The pure product has a sharp melting point in the range of 161-162°C.[1][3] A broad or depressed melting point indicates impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and the absence of the 5-isomer.[4]
-
HPLC: High-Performance Liquid Chromatography is the best method for quantifying purity and detecting trace impurities. Purity levels of >99% are achievable.[1][5]
Data Summary: Comparison of Synthetic Routes
| Parameter | Route A (Improved Direct Chlorosulfonation) | Route B (Two-Step Synthesis) |
| Starting Material | 3-Methylquinoline[3] | 2-Aminobenzenesulfonic Acid[1] |
| Key Reagents | Chlorosulfonic Acid, Thionyl Chloride[3] | Propionaldehyde, Paraformaldehyde, BTC[1] |
| Reaction Temp. | High (120-140°C, then 70°C)[1][3] | Moderate (40-95°C, then 25-50°C)[1] |
| Typical Yield | ~70-75% (crude)[3] | ~73-74%[1] |
| Purity Profile | Isomer formation is a major risk[1] | No isomer formation, >99% purity achievable[1] |
| Safety Concerns | Highly corrosive acid, high temps[1][2] | Use of BTC, but generally milder conditions[1] |
| Scalability | Limited by harsh conditions and purification[1] | Recommended for large-scale production[1] |
Detailed Experimental Protocols
Protocol 1: Improved Direct Chlorosulfonation (Route A)
This protocol is adapted from patent literature and is designed to maximize the conversion of the sulfonic acid intermediate.[3]
-
Sulfonation: In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet. Charge the flask with chlorosulfonic acid (4.0 eq). Cool the flask in an ice bath to 0°C.
-
Slowly add 3-methylquinoline (1.0 eq) dropwise, ensuring the temperature remains below 10°C. A large amount of HCl gas will be evolved.
-
After the addition is complete, remove the ice bath and heat the mixture to 120°C for 4 hours. Monitor the reaction by TLC until the 3-methylquinoline is consumed.
-
Chlorination: Cool the mixture to 50°C. Carefully add thionyl chloride (1.0 eq) dropwise.
-
Heat the reaction to 70°C for 2 hours to convert the intermediate 3-methylquinoline-8-sulfonic acid to the desired product.
-
Workup and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water.
-
CRITICAL STEP: Very slowly, and with vigorous stirring, pour the reaction mixture into the ice-water slurry.
-
The solid product will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid. Recrystallize from hot toluene to obtain this compound as off-white crystals (typical yield ~74% crude, with >90% recovery after recrystallization).[3]
Protocol 2: Two-Step Synthesis (Route B)
This protocol is based on a modern, high-purity method.[1][5]
Step 1: Synthesis of 3-Methylquinoline-8-Sulfonic Acid
-
In a reaction vessel, combine a eutectic solvent (e.g., choline chloride and ZnCl₂) with propionaldehyde (1.2 eq) and paraformaldehyde (1.2 eq). Stir at 40°C for 5 hours.
-
Add 2-aminobenzenesulfonic acid (1.0 eq) and a catalyst mixture (e.g., SnCl₂). Heat the mixture to 85°C and hold for 6 hours.
-
Cool the reaction mixture to 25°C. The product, 3-methylquinoline-8-sulfonic acid, is typically used directly in the next step without isolation.
Step 2: Chlorination to this compound 4. To the cooled mixture from Step 1, add a solution of bis(trichloromethyl) carbonate (BTC, 0.35 eq) in toluene. 5. Cool the mixture in an ice-water bath. Slowly add triethylamine (0.5 eq) dropwise. 6. Stir the reaction at ice-bath temperature for 1 hour, then slowly warm to 40°C and hold for 2 hours. 7. Workup and Isolation: Cool the reaction, add cold water, and separate the organic (toluene) layer. 8. Wash the toluene layer with water, then concentrate it under reduced pressure to obtain the crude product. 9. Purification: Recrystallize the crude solid from toluene to yield pure this compound as off-white crystals (typical yield 74%, purity >99%).[1][5]
References
- 1. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 3. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 4. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 3-Methylquinoline-8-sulfonyl Chloride with Amines
Welcome to the technical support center for synthetic chemists working with 3-methylquinoline-8-sulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its reaction with amines to form sulfonamides. As a key intermediate in the synthesis of various pharmaceutical compounds, including argatroban, understanding and controlling its reactivity is paramount.[1] This document offers practical, field-proven insights to help you navigate the common challenges and side reactions encountered during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the reaction of this compound with amines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
Question: I am getting a very low yield of my target sulfonamide. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields are a frequent challenge in sulfonamide synthesis and can be attributed to several factors.[2] A systematic approach to troubleshooting is essential.
Primary Causes & Solutions:
-
Poor Quality or Degradation of this compound: This reagent is moisture-sensitive.[3][4][5] Exposure to atmospheric moisture can lead to hydrolysis, reducing the amount of active reagent available for the reaction.
-
Presence of Moisture in the Reaction: Water will compete with the amine in reacting with the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid, which is unreactive towards the amine.[2]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base can significantly impact the reaction outcome.
-
Solution:
-
Temperature: While many reactions proceed at room temperature, less nucleophilic amines may require heating.[6] Conversely, for highly reactive amines, cooling the reaction mixture may be necessary to control the reaction rate and prevent side reactions.
-
Base Selection: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is commonly used to scavenge the HCl generated during the reaction.[6][7] The pKa of the base should be appropriate to deprotonate the amine without causing undesired side reactions.
-
-
-
Steric Hindrance: Either the amine or the sulfonyl chloride may be sterically hindered, slowing down the reaction rate.
-
Solution: For sterically hindered substrates, prolonged reaction times or elevated temperatures may be necessary. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can sometimes be effective.[2]
-
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What are the common side reactions?
Answer:
The formation of byproducts is a clear indication of competing reaction pathways. Identifying these side reactions is the first step toward mitigating them.
Common Side Reactions:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, this is a primary side reaction leading to the formation of 3-methylquinoline-8-sulfonic acid.
-
Reaction with the Solvent: Nucleophilic solvents can react with the sulfonyl chloride. For example, if using an alcohol as a solvent, the corresponding sulfonate ester can be formed.
-
Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can potentially react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂-R')₂). However, this is generally less common with sterically demanding sulfonyl chlorides like this compound.[8]
-
Reaction at Other Nucleophilic Sites: If the amine substrate contains other nucleophilic functional groups (e.g., hydroxyl, thiol), these can also react with the sulfonyl chloride.
Mitigation Strategies:
-
Control of Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride and minimize the risk of bis-sulfonylation.
-
Choice of Solvent: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF).[6][7]
-
Protection of Functional Groups: If your amine contains other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
Issue 3: Difficult Purification of the Sulfonamide Product
Question: I am having trouble purifying my sulfonamide product. What are the best practices for workup and purification?
Answer:
Effective purification is crucial for obtaining a high-purity product. The strategy will depend on the properties of your specific sulfonamide.
Recommended Purification Protocol:
-
Aqueous Workup:
-
Quench the reaction mixture by pouring it into cold water or a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any remaining acid and the hydrochloride salt of the base used.
-
Extract the product into an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective purification method.
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, purification by column chromatography on silica gel is the standard method.[6] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound?
A1: this compound is typically an off-white to pale brown solid.[3][5]
Q2: What are the recommended storage conditions for this compound?
A2: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) at refrigerated temperatures (2-8°C) to protect it from moisture.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.[7] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The reaction is generally considered complete when the limiting reactant (usually the sulfonyl chloride) is no longer visible on the TLC plate.
Q4: What analytical techniques are suitable for characterizing the final sulfonamide product?
A4: A combination of spectroscopic techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product.[6]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[9]
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides
-
To a solution of the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time determined by TLC monitoring (typically 2-24 hours).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low sulfonamide yield.
Side Reaction Pathways
Caption: Potential reaction pathways involving this compound.
References
- 1. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Sulfonamide Synthesis with 3-Methylquinoline-8-sulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of sulfonamides, with a specific focus on reactions involving 3-methylquinoline-8-sulfonyl chloride. The unique electronic and steric properties of this heterocyclic sulfonyl chloride can present specific challenges. This resource will help you navigate these complexities to achieve successful synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of sulfonamides using this compound.
Q1: My reaction with this compound is resulting in a very low yield of the desired sulfonamide. What are the likely causes?
A1: Low yields in this specific sulfonamide synthesis can often be attributed to a few key factors:
-
Purity and Stability of this compound: Sulfonyl chlorides are notoriously sensitive to moisture.[1][2] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a primary cause of low yield, as the sulfonic acid is unreactive towards amines under these conditions.[1] The stability of heteroaromatic sulfonyl chlorides can vary, and factors inherent to the quinoline ring system can influence this.[3][4][5] Always use freshly prepared or purchased this compound and handle it under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).[1]
-
Steric Hindrance: The 3-methylquinoline moiety introduces significant steric bulk around the sulfonyl chloride group. This can hinder the approach of the amine nucleophile, especially if the amine itself is sterically demanding.
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, solvent, or base, can significantly impact the reaction rate and overall yield.[2]
Q2: I am observing the formation of a significant amount of a water-soluble byproduct that is not my desired sulfonamide. What could this be?
A2: The most probable water-soluble byproduct is 3-methylquinoline-8-sulfonic acid. This is formed by the hydrolysis of the starting sulfonyl chloride in the presence of trace amounts of water in the solvent, reagents, or from atmospheric moisture.[6][7] To confirm its identity, you can acidify the aqueous layer after workup and attempt to isolate the sulfonic acid.
Q3: Are there any specific recommendations for the choice of base and solvent when working with this compound?
A3: Yes, the choice of base and solvent is critical for this reaction.
-
Base: A non-nucleophilic, sterically hindered base is often preferred to avoid competing reactions with the sulfonyl chloride. Pyridine is a common choice as it can also act as a solvent and catalyst.[8][9] However, for sterically hindered systems, a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be more effective.[10] Ensure the base is anhydrous.[2]
-
Solvent: Anhydrous aprotic solvents are essential to prevent hydrolysis of the sulfonyl chloride.[1] Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are suitable choices. If using pyridine as the base, it can also serve as the solvent.
Q4: How can I effectively monitor the progress of my sulfonamide synthesis?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress.[2] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials (amine and sulfonyl chloride) and the sulfonamide product. The sulfonyl chloride may appear as a streak or decompose on the silica gel plate. The disappearance of the limiting reagent (usually the amine) is a good indicator of reaction completion.
II. Troubleshooting Guide: A Systematic Approach
This guide provides a structured approach to diagnosing and resolving common problems encountered during sulfonamide synthesis with this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degraded this compound | Analyze the starting material by ¹H NMR or LC-MS to check for the presence of 3-methylquinoline-8-sulfonic acid. | Use freshly prepared or newly purchased sulfonyl chloride.[2] Store under an inert atmosphere and handle in a glovebox or under a stream of inert gas.[11] |
| Presence of Water in the Reaction | Review the experimental setup and ensure all glassware was properly dried. Check the purity and water content of solvents and reagents. | Use anhydrous solvents and reagents.[1] Dry glassware in an oven before use. Conduct the reaction under an inert atmosphere (nitrogen or argon).[1] |
| Insufficiently Nucleophilic Amine | Consider the electronic properties of the amine. Electron-withdrawing groups on the amine will decrease its nucleophilicity. | Use a more forcing reaction condition, such as gentle heating.[1] Consider using a stronger base to fully deprotonate the amine, increasing its nucleophilicity. |
| Steric Hindrance | Evaluate the steric bulk of both the amine and the this compound. | Increase the reaction time and/or temperature. Consider using a less sterically hindered amine if the project allows. |
| Incorrect Stoichiometry | Double-check calculations for molar equivalents of all reactants. | A common starting point is a 1:1 to 1:1.2 ratio of the amine to the sulfonyl chloride, with 1.5-2.0 equivalents of the base.[1] |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reaction with Dimeric or Trimeric Amines | If using a primary amine, self-condensation to form a disulfonamide is possible, especially with excess sulfonyl chloride. | Use a slight excess of the amine to ensure complete consumption of the sulfonyl chloride. |
| Reaction with the Solvent | Certain solvents can react with sulfonyl chlorides. For example, alcohols will form sulfonate esters. | Ensure the use of an inert, aprotic solvent such as DCM, THF, or acetonitrile.[2] |
| Base-Induced Side Reactions | Stronger bases can sometimes promote side reactions, especially at elevated temperatures. | If using a strong base, perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] |
Problem 3: Difficult Product Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Co-elution with Starting Materials or Byproducts | Analyze the crude product by TLC or LC-MS to identify the impurities. | Optimize the chromatography conditions (solvent system, gradient) for better separation. Recrystallization from a suitable solvent system can also be an effective purification method.[12][13] |
| Product is Highly Polar | The sulfonamide product may have high polarity, leading to streaking on silica gel. | Use a more polar eluent system for column chromatography. Consider adding a small amount of a modifier like triethylamine or acetic acid to the eluent to improve peak shape. |
| Product is an Oil | Some sulfonamides are not crystalline solids at room temperature. | If the product is an oil, purification by column chromatography is the primary method. If a solid derivative is required for characterization, consider forming a salt. |
III. Experimental Protocols & Methodologies
General Procedure for Sulfonamide Synthesis
This protocol provides a starting point for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM (or THF).
-
Add the base (pyridine or triethylamine, 1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0-1.2 eq) in a minimal amount of anhydrous DCM (or THF).
-
Slowly add the solution of the sulfonyl chloride to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Analytical Characterization of the Sulfonamide Product
Thorough characterization is essential to confirm the identity and purity of the synthesized sulfonamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[14][15]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structure confirmation.[14][15] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[14][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the sulfonamide functional group (characteristic S=O and N-H stretches).[15]
IV. Visualizing the Process: Diagrams and Workflows
General Reaction Scheme
Caption: General reaction for sulfonamide synthesis.
Troubleshooting Workflow
Caption: A systematic troubleshooting workflow.
V. References
-
Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Available from: --INVALID-LINK--.
-
ChemicalBook. 3-Methyl-8-quinolinesulphonyl chloride synthesis. Available from: --INVALID-LINK--.
-
Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Available from: --INVALID-LINK--.
-
Google Patents. CN110872252A - Preparation method of this compound. Available from: --INVALID-LINK--.
-
Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 589-597.
-
Munns, R. K., & Roybal, J. E. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 65(5), 1049-1053.
-
Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Available from: --INVALID-LINK--.
-
Slideshare. Analysis of sulfonamides. Available from: --INVALID-LINK--.
-
Benchchem. Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. Available from: --INVALID-LINK--.
-
YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: --INVALID-LINK--.
-
Wikipedia. Sulfonyl halide. Available from: --INVALID-LINK--.
-
ChemicalBook. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4. Available from: --INVALID-LINK--.
-
ResearchGate. Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). Available from: --INVALID-LINK--.
-
National Institutes of Health. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: --INVALID-LINK--.
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 313-344). Royal Society of Chemistry.
-
Google Patents. CN103483254A - Method for synthesizing this compound. Available from: --INVALID-LINK--.
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: --INVALID-LINK--.
-
Benchchem. Application Notes and Protocols for the Analytical Characterization of Biphenyl Sulfonamides. Available from: --INVALID-LINK--.
-
OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Available from: --INVALID-LINK--.
-
Chemistry Europe. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: --INVALID-LINK--.
-
American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Available from: --INVALID-LINK--.
-
Google Patents. US2777844A - Sulfonamide purification process. Available from: --INVALID-LINK--.
-
ResearchGate. (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: --INVALID-LINK--.
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Available from: --INVALID-LINK--.
-
Royal Society of Chemistry. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Available from: --INVALID-LINK--.
-
ResearchGate. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Available from: --INVALID-LINK--.
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: --INVALID-LINK--.
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: --INVALID-LINK--.
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available from: --INVALID-LINK--.
-
Google Patents. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides. Available from: --INVALID-LINK--.
-
MSD Manual Professional Edition. Sulfonamides - Infectious Diseases. Available from: --INVALID-LINK--.
-
National Institutes of Health. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available from: --INVALID-LINK--.
-
UCL Discovery. The Synthesis of Functionalised Sulfonamides. Available from: --INVALID-LINK--.
-
Wikipedia. Sulfonamide. Available from: --INVALID-LINK--.
-
National Institutes of Health. Preparation of sulfonamides from N-silylamines. Available from: --INVALID-LINK--.
-
Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Available from: --INVALID-LINK--.
-
ResearchGate. Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. Available from: --INVALID-LINK--.
-
University of the West Indies. Sulfa Antibiotics - Synthesis of Sulfanilamide. Available from: --INVALID-LINK--.
-
ResearchGate. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Available from: --INVALID-LINK--.
-
Wikipedia. Sulfonamide (medicine). Available from: --INVALID-LINK--.
-
Wikipedia. Hinsberg reaction. Available from: --INVALID-LINK--.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. cbijournal.com [cbijournal.com]
- 9. Sulfonamide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 12. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ymerdigital.com [ymerdigital.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Methylquinoline-8-sulfonyl Chloride
Welcome to the technical support center for the synthesis and optimization of 3-methylquinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, ensuring high yield and purity.
Introduction to the Synthesis
This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably the anticoagulant argatroban. The quality of this intermediate directly impacts the efficacy and safety of the final active pharmaceutical ingredient. The most common synthetic routes involve the chlorosulfonation of 3-methylquinoline. While seemingly straightforward, this reaction is fraught with potential challenges, including regioselectivity, product stability, and purification hurdles. This guide will equip you with the knowledge to overcome these obstacles.
Two primary synthetic pathways are commonly employed for the preparation of this compound:
-
Direct Chlorosulfonation of 3-Methylquinoline: This is a widely used method where 3-methylquinoline is reacted directly with chlorosulfonic acid, often followed by treatment with a chlorinating agent like thionyl chloride.
-
Two-Step Synthesis from 2-Aminobenzenesulfonic Acid: This newer approach involves the cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde to form 3-methylquinoline-8-sulfonic acid, which is then chlorinated.[1] This method is reported to offer higher purity and avoids the formation of isomers.[1]
Below is a general workflow for the synthesis of this compound.
Caption: General synthetic workflows for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the chlorosulfonation of 3-methylquinoline?
A1: Temperature control is paramount. The initial reaction with chlorosulfonic acid is highly exothermic. It is crucial to add 3-methylquinoline to chlorosulfonic acid slowly at a low temperature (typically 0°C) to prevent uncontrolled temperature spikes that can lead to side product formation and degradation.[2] Following the initial sulfonation, the reaction is often heated to drive it to completion; the specific temperature and duration will depend on the chosen protocol.[2][3]
Q2: What is the purpose of adding a chlorinating agent like thionyl chloride after the initial reaction with chlorosulfonic acid?
A2: The reaction of 3-methylquinoline with chlorosulfonic acid can yield a mixture of the desired sulfonyl chloride and the corresponding sulfonic acid.[3] Adding a chlorinating agent such as thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride ensures the complete conversion of any sulfonic acid intermediate to the final this compound, thereby maximizing the yield.[3]
Q3: How can I minimize the formation of the 3-methylquinoline-5-sulfonyl chloride isomer?
A3: The formation of the undesired 5-sulfonyl chloride isomer is a known issue in the direct chlorosulfonation of 3-methylquinoline.[1] While reaction conditions can be optimized to favor the 8-substituted product, a more effective strategy is to adopt the two-step synthesis starting from 2-aminobenzenesulfonic acid. This route offers better regioselectivity and can significantly reduce the presence of the 5-isomer, leading to a purer final product.[1]
Q4: What are the safety precautions I should take during the work-up, especially the quenching step?
A4: The quenching of the reaction mixture with ice/water is extremely hazardous due to the presence of unreacted chlorosulfonic acid.[2] This step is highly exothermic and can cause vigorous splattering.[2] It is imperative to perform the quench slowly and in a well-ventilated fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat). The reaction flask should be cooled in an ice bath during the addition.
Q5: My final product is an off-white or pale brown solid. Is this normal?
A5: Yes, the crude product is often described as an off-white to pale brown solid.[2] The color is typically due to minor impurities. Purification via recrystallization, often from a solvent like toluene, can yield off-white crystals of high purity.[1][4]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.
Caption: A troubleshooting workflow for common synthesis issues.
Issue 1: Low Yield of this compound
| Possible Cause | Proposed Solution | Scientific Rationale |
| Incomplete Reaction | - Increase reaction time or temperature after the initial addition. - Ensure sufficient chlorinating agent (e.g., thionyl chloride) is used to convert the sulfonic acid intermediate. | The conversion of 3-methylquinoline-8-sulfonic acid to the sulfonyl chloride may require more forcing conditions to go to completion. |
| Hydrolysis of the Product | - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen). - Perform the work-up and extraction steps promptly. | Sulfonyl chlorides are moisture-sensitive and can hydrolyze back to the corresponding sulfonic acid, which is water-soluble and will be lost during aqueous work-up.[5][6][7] |
| Losses During Work-up | - Ensure the pH of the aqueous phase is acidic during extraction to minimize the solubility of the product. - Use an appropriate organic solvent for extraction (e.g., dichloromethane).[2] | The sulfonyl chloride has low solubility in water, which aids in its isolation.[8] Maintaining acidic conditions prevents potential side reactions. |
| Sub-optimal Reagent Stoichiometry | - Carefully check the molar ratios of reactants, particularly the chlorosulfonic acid and any subsequent chlorinating agents.[3] | An excess of chlorosulfonic acid is typically used to drive the sulfonation reaction.[2] Insufficient chlorinating agent will lead to incomplete conversion. |
Issue 2: Impure Product (Oily, Discolored, or Contaminated with Isomers)
| Possible Cause | Proposed Solution | Scientific Rationale |
| Presence of Isomers | - For direct chlorosulfonation, optimize reaction temperature to favor 8-substitution. - Consider switching to the two-step synthesis from 2-aminobenzenesulfonic acid for higher regioselectivity.[1] | The electrophilic substitution on the quinoline ring can occur at different positions. The two-step method directs the sulfonyl group to the desired position. |
| Residual Solvents or Reagents | - Ensure the product is thoroughly dried under vacuum after recrystallization. - Wash the filtered crystals with a small amount of cold solvent to remove surface impurities. | Residual solvents can depress the melting point, causing the product to appear oily.[9] |
| Degradation Products | - Avoid excessive heating during the reaction and work-up. - Store the final product in a cool, dry, and dark place under an inert atmosphere.[10] | 3-Methylquinoline and its derivatives can be susceptible to degradation under harsh conditions or prolonged exposure to air and light. |
| "Oiling Out" During Recrystallization | - Ensure the solution is not cooled too rapidly.[9] - Use an appropriate solvent system; if the product is too soluble, add an anti-solvent.[9] - If impurities are the cause, consider purification by column chromatography before recrystallization.[9] | "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, often due to impurities or rapid cooling.[9] |
Issue 3: Reaction Fails to Go to Completion
| Possible Cause | Proposed Solution | Scientific Rationale |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). - If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. | The kinetics of the chlorosulfonation reaction can be slow, and sufficient energy and time are required for complete conversion. |
| Deactivated Reagents | - Use fresh, high-purity 3-methylquinoline and chlorosulfonic acid. - Ensure the chlorosulfonic acid has not been exposed to moisture. | Chlorosulfonic acid is highly reactive with water and will decompose, reducing its effectiveness as a sulfonating agent. |
| Poor Mixing | - Ensure efficient stirring throughout the reaction, especially if the reaction mixture becomes thick. | Inadequate mixing can lead to localized concentration gradients and prevent the reactants from coming into contact, thus hindering the reaction. |
Recommended Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of this compound based on literature procedures.
| Parameter | Route 1: Direct Chlorosulfonation | Route 2: Two-Step Synthesis |
| Starting Material | 3-Methylquinoline | 2-Aminobenzenesulfonic acid |
| Key Reagents | Chlorosulfonic acid, Thionyl chloride | Propionaldehyde, Paraformaldehyde, Bis(trichloromethyl) carbonate, Triethylamine |
| Solvent | Toluene (for work-up/recrystallization) | Toluene |
| Temperature | 0°C for addition, then heated (e.g., 70-100°C)[2] | 25-40°C |
| Reaction Time | Several hours to overnight[2] | ~3 hours |
| Typical Yield | 18-74%[2][4] | ~74%[1][4] |
| Purity (Post-Recrystallization) | >98% | >99%[1][4] |
References
- 1. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 3. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 4. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. 3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759 [biosynth.com]
managing the hygroscopic nature of 3-methylquinoline-8-sulfonyl chloride during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing the Hygroscopic Nature of 3-Methylquinoline-8-sulfonyl Chloride During Reactions
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into handling this valuable but moisture-sensitive reagent. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter during your experiments.
Introduction: The Challenge of a Hygroscopic Reagent
This compound is a key intermediate in the synthesis of various compounds, most notably the anticoagulant Argatroban[1][2]. Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form stable sulfonamides[1][3]. However, this same reactivity makes the compound highly susceptible to hydrolysis in the presence of atmospheric moisture. This hygroscopic nature presents a significant challenge in the laboratory, as unintended hydrolysis can lead to reduced yields, formation of impurities, and inconsistent reaction outcomes.
This guide will equip you with the knowledge and techniques to effectively manage the hygroscopic properties of this compound, ensuring the success and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What happens when this compound is exposed to moisture?
A1: When this compound comes into contact with water, it undergoes hydrolysis. The sulfonyl chloride group (-SO₂Cl) reacts with water (H₂O) to form the corresponding sulfonic acid (-SO₃H) and hydrochloric acid (HCl)[4][5]. This side reaction consumes your starting material, leading to a lower yield of the desired product. The generated HCl can also potentially catalyze other unwanted side reactions, further complicating your reaction mixture.
Q2: How should I properly store this compound?
A2: Proper storage is the first line of defense against moisture. This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen)[6][7]. For long-term storage, a desiccator or a glovebox with a controlled low-humidity environment is highly recommended. Storing the compound in a refrigerator at 2-8°C can also help to minimize degradation[6][7].
Q3: What are the essential laboratory practices for handling this hygroscopic solid?
A3: To minimize moisture exposure during handling, follow these key practices:
-
Work quickly and efficiently: Minimize the time the container is open to the atmosphere.
-
Use a glovebox or glove bag: For the most sensitive reactions, weighing and dispensing the solid inside a glovebox with an inert atmosphere is the ideal method[8][9][10].
-
Inert atmosphere blanketing: If a glovebox is unavailable, you can create a localized inert atmosphere. Before opening the container, flush the surrounding area (e.g., inside a fume hood) with a gentle stream of dry nitrogen or argon.
-
Pre-weigh in a sealed vial: If you need to weigh out multiple portions, consider quickly weighing the required amounts into separate, dry, sealed vials under an inert atmosphere to avoid repeated exposure of the main stock.
Q4: How can I ensure my reaction solvents are sufficiently dry?
A4: Using anhydrous solvents is critical. Commercially available "anhydrous" solvents are a good starting point, but their water content can increase over time, especially after the bottle has been opened. It is best practice to dry your solvents in-house. Here are some common methods:
-
Activated Molecular Sieves: 3Å or 4Å molecular sieves are effective for drying a variety of organic solvents. The sieves should be activated by heating in a vacuum oven before use[11].
-
Activated Alumina: This is another efficient drying agent for many common solvents[12][13].
-
Distillation from a Drying Agent: For extremely sensitive reactions, distilling the solvent from a suitable drying agent is the most rigorous method. Common drying agents for distillation include sodium metal (with benzophenone as an indicator) for ethereal and hydrocarbon solvents, and calcium hydride (CaH₂) for a range of solvents including dichloromethane and amines[12][13].
| Drying Agent | Suitable Solvents | Notes |
| Activated 3Å Molecular Sieves | Dichloromethane, Tetrahydrofuran (THF), Acetonitrile, Toluene | Must be activated by heating under vacuum.[11] |
| Activated Alumina | Dichloromethane, Toluene, Hexanes | Can be used in a column for solvent purification.[12] |
| Calcium Hydride (CaH₂) | Dichloromethane, Amines, Pyridine | Reacts with water to produce H₂ gas; use with caution. |
| Sodium/Benzophenone | Tetrahydrofuran (THF), Diethyl Ether, Toluene | The formation of a deep blue or purple color indicates an anhydrous and oxygen-free solvent. |
Troubleshooting Guide
Problem 1: My reaction yield is consistently low, and I suspect hydrolysis of the starting material.
Potential Cause: Inadequate exclusion of moisture during reaction setup and execution.
Solutions:
-
Rigorous Glassware Drying: Ensure all glassware is thoroughly dried before use. This can be achieved by oven-drying at >120°C for several hours or by flame-drying under a vacuum while flushing with an inert gas[10][14]. Allow the glassware to cool to room temperature under a stream of inert gas before adding reagents.
-
Implementing Inert Atmosphere Techniques: Setting up the reaction under a positive pressure of an inert gas (argon or dry nitrogen) is crucial. A Schlenk line or a simple balloon setup can be used to maintain an inert atmosphere throughout the reaction[15][16][17][18].
Workflow for Setting up a Reaction under Inert Atmosphere:
-
Assemble the dry glassware.
-
Seal the apparatus with rubber septa.
-
Connect the flask to a Schlenk line or an inert gas source with an exit needle.
-
Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-refill" cycle three times to ensure all atmospheric gases and moisture are removed[15][18].
-
Maintain a positive pressure of the inert gas throughout the reaction.
Caption: Workflow for setting up a moisture-sensitive reaction.
-
-
Anhydrous Reagent Transfer: Use syringes or cannulas for transferring anhydrous solvents and liquid reagents[16][19]. For adding this compound, if not using a glovebox, add it under a positive flow of inert gas.
Problem 2: I observe an unexpected side product in my reaction, which I suspect is the sulfonic acid.
Potential Cause: The presence of water in one of the reagents or solvents.
Solutions:
-
Verify Solvent Anhydrousness: Before use, you can test a small aliquot of your solvent with a water-sensitive indicator like sodium benzophenone ketyl (for THF and ethers) or use a Karl Fischer titrator for a quantitative measurement of water content.
-
Check Other Reagents for Water Content: Some reagents, especially salts or bases, can be hygroscopic[8]. Ensure that all other components of your reaction are anhydrous. Hygroscopic solids may need to be dried in a vacuum oven before use[20].
Problem 3: The reaction is sluggish or does not go to completion.
Potential Cause: While there could be multiple reasons, the gradual hydrolysis of this compound can reduce its effective concentration, leading to an incomplete reaction.
Solutions:
-
Re-evaluate Moisture Exclusion Techniques: Review your entire experimental setup and handling procedures for potential points of moisture entry. Even small leaks in your inert gas setup can introduce enough moisture over time to affect the reaction.
-
Consider In Situ Drying: In some cases, adding activated molecular sieves to the reaction mixture (if compatible with the reagents) can help to scavenge any trace amounts of moisture that may be present or are generated during the reaction.
Caption: Troubleshooting logic for hygroscopic reagent issues.
Detailed Experimental Protocol: Handling of this compound for a Moisture-Sensitive Reaction
This protocol outlines the steps for adding this compound to a reaction under an inert atmosphere without a glovebox.
Materials:
-
Two-neck round-bottom flask (oven-dried)
-
Magnetic stir bar
-
Rubber septa
-
Schlenk line or inert gas (argon or nitrogen) source with balloon
-
Syringes and needles (oven-dried)
-
Anhydrous reaction solvent
-
This compound
Procedure:
-
Glassware Preparation: Place the round-bottom flask, stir bar, and any other necessary glassware in an oven at 125°C for at least 4 hours (or overnight)[14].
-
Assembly: While still hot, assemble the flask with the stir bar inside. Seal the openings with rubber septa. Clamp the flask to a stand in a fume hood.
-
Inerting the Flask: Insert a needle connected to the inert gas line into one septum and an outlet needle in the other. Allow the flask to cool to room temperature while being flushed with a steady stream of inert gas. Alternatively, perform three evacuate-backfill cycles using a Schlenk line[15][18].
-
Solvent Addition: Using a dry syringe, transfer the required volume of anhydrous solvent to the reaction flask.
-
Reagent Addition:
-
Weigh the required amount of this compound into a small, dry vial as quickly as possible.
-
Temporarily remove one septum from the reaction flask while maintaining a positive flow of inert gas out of the neck of the flask.
-
Quickly add the solid reagent to the flask.
-
Immediately reseal the flask with the septum.
-
-
Proceed with the Reaction: Add any other reagents via syringe and proceed with your reaction protocol, ensuring a positive pressure of inert gas is maintained throughout.
By diligently applying these techniques, you can effectively manage the hygroscopic nature of this compound and achieve reliable and reproducible results in your synthetic work.
References
- 1. nbinno.com [nbinno.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. hepatochem.com [hepatochem.com]
- 9. quora.com [quora.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Drying solvents and Drying agents [delloyd.50megs.com]
- 13. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 14. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. How To [chem.rochester.edu]
Technical Support Center: Strategies for the Removal of Unreacted 3-Methylquinoline-8-sulfonyl Chloride
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-methylquinoline-8-sulfonyl chloride in their synthetic workflows. A common challenge encountered is the removal of unreacted sulfonyl chloride and its hydrolysis byproduct from the final product. This document provides a detailed, experience-driven framework for troubleshooting and resolving this critical purification step.
Understanding the Core Chemistry: The Key to Separation
Effective purification begins with a solid understanding of the chemical properties of the species involved. The primary components in your crude reaction mixture are your desired product, unreacted this compound, and its hydrolysis product, 3-methylquinoline-8-sulfonic acid.
This compound is a reactive electrophile, typically a solid that is sensitive to moisture.[1][2][3] It is soluble in many common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and toluene.[3][4][5] In the presence of water or alcohols, it readily hydrolyzes.[2]
3-Methylquinoline-8-sulfonic acid is the inevitable byproduct of hydrolysis.[6][7][8] Unlike its sulfonyl chloride precursor, it is a strong acid. This acidity is the most powerful tool at your disposal for its removal. As a salt (a sulfonate), it exhibits high polarity and, consequently, high solubility in aqueous solutions, particularly under basic conditions.
Property Comparison: Sulfonyl Chloride vs. Sulfonic Acid
| Property | This compound | 3-Methylquinoline-8-sulfonic acid |
| Structure | ||
| Reactivity | Electrophilic, moisture-sensitive[1][2] | Acidic, stable[7] |
| Solubility (Organic) | Generally soluble (DCM, THF, EtOAc)[3] | Generally insoluble |
| Solubility (Aqueous) | Insoluble; hydrolyzes | Soluble, especially as a salt (pH > 7) |
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a persistent spot near the baseline after my reaction. What is it? A1: This is almost certainly the hydrolysis byproduct, 3-methylquinoline-8-sulfonic acid. Its high polarity causes it to adhere strongly to the silica gel, resulting in a low Rf value. The unreacted sulfonyl chloride will have a higher Rf.
Q2: What is the quickest and most common method to remove these impurities? A2: For most neutral or basic organic products, a simple aqueous workup using a mild base like sodium bicarbonate is the most efficient method. This approach hydrolyzes the remaining sulfonyl chloride and deprotonates the resulting sulfonic acid, pulling both into the aqueous layer.
Q3: My desired product is sensitive to basic conditions. What are my options? A3: If your product cannot tolerate even mild bases, you have two primary alternatives: purification by silica gel chromatography or the use of a scavenger resin. Chromatography will separate the components based on polarity, while an amine-functionalized scavenger resin will covalently bind to the unreacted sulfonyl chloride, allowing for its removal by simple filtration.[9][10]
Q4: I performed a basic wash, but I suspect some sulfonic acid remains. How can I confirm and remove it? A4: Residual sulfonic acid can sometimes be stubborn. You can confirm its presence by LC-MS analysis. To remove it, a more rigorous extraction with dilute NaOH can be effective, provided your product is stable. Alternatively, column chromatography is a reliable method for removing trace polar impurities.
Visualizing the Purification Strategy
A logical workflow is essential for selecting the appropriate purification protocol. The decision process is primarily dictated by the stability of your desired product.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
| Problem Observed | Probable Cause | Recommended Solution & Rationale |
| Emulsion forms during basic wash. | The product or solvent system has surfactant-like properties. The quinoline moiety itself can contribute to this. | Solution: Add brine (saturated NaCl solution) to the separatory funnel. Rationale: The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the mutual solubility of the organic and aqueous layers.[11] |
| Product loss into the aqueous layer. | The desired product has an acidic functional group (e.g., phenol, carboxylic acid) and is being deprotonated and extracted along with the sulfonic acid. | Solution: Switch to Protocol 2 (Scavenger Resin) or Protocol 3 (Chromatography). Rationale: These methods do not rely on pH-based solubility differences and can separate compounds based on reactivity or polarity, respectively. |
| White precipitate forms at the interface. | The sulfonate salt of the hydrolyzed starting material may have limited solubility in the aqueous/organic mixture. | Solution: Add more water to the separatory funnel to fully dissolve the salt. If this is ineffective, filter the entire biphasic mixture before separating the layers. Rationale: Ensuring the sulfonate salt is fully dissolved in the aqueous phase is critical for effective removal. |
| TLC shows a new, unexpected spot after workup. | The product may be degrading under the basic conditions of the wash. | Solution: Immediately switch to a non-basic purification method like chromatography. Use a milder base (e.g., NaHCO₃ instead of NaOH) or reduce the wash time and temperature. Rationale: Minimizing exposure to harsh conditions is key to preserving sensitive products. |
Detailed Experimental Protocols
Protocol 1: Aqueous Basic Wash (Standard Method)
This method is the first line of defense and is highly effective for base-stable products. The principle is to convert both the unreacted sulfonyl chloride and its sulfonic acid byproduct into a highly polar, water-soluble sodium sulfonate salt.
Chemical Principle: Hydrolysis and Deprotonation
Caption: Conversion of sulfonyl chloride to a water-soluble salt.
Step-by-Step Procedure:
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Ensure the total volume is sufficient for easy handling in a separatory funnel.
-
First Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% solution can also be used.
-
Venting: Stopper the funnel, invert, and vent frequently to release CO₂ gas that may be generated. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash (Steps 2-4) one or two more times. Monitor the pH of the aqueous layer; it should remain basic.
-
Brine Wash: Wash the organic layer once with brine. This helps to remove residual water and break any minor emulsions.[11]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Purity Check: Assess the purity of the product by TLC or LC-MS to confirm the absence of the sulfonyl chloride and sulfonic acid impurities.
Protocol 2: Scavenger Resin (For Base-Sensitive Products)
This protocol is ideal when your product cannot withstand aqueous basic conditions. It utilizes a solid-supported amine (scavenger resin) that reacts with and immobilizes the electrophilic sulfonyl chloride.[9][10]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate anhydrous solvent (e.g., DCM or THF).
-
Resin Addition: Add an amine-functionalized silica or polystyrene resin (e.g., SiliaBond Amine or similar) to the solution.[9] A typical loading is 2-3 molar equivalents relative to the initial amount of sulfonyl chloride used in the reaction.
-
Agitation: Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the disappearance of the sulfonyl chloride spot by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Note: This method removes unreacted sulfonyl chloride but will not remove any sulfonic acid that has already formed. If significant hydrolysis has occurred pre-workup, a subsequent chromatographic step may be necessary.
Protocol 3: Silica Gel Flash Chromatography
Chromatography is the most powerful but also the most resource-intensive method. It is used when other methods fail or when the product and impurities have very similar properties.
Step-by-Step Procedure:
-
Adsorption: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent (e.g., DCM) and then adding the silica. Remove the solvent in vacuo to obtain a dry, free-flowing powder.
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
-
Loading: Carefully load the adsorbed product onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity (high hexane content) and gradually increasing the polarity (increasing ethyl acetate content).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. The non-polar sulfonyl chloride will elute first, followed by your product, and the highly polar sulfonic acid will remain at the top of the column or elute last with a very polar solvent system (e.g., containing methanol).
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the final product.
This guide provides a comprehensive framework for tackling a common purification challenge. By understanding the underlying chemistry and the stability of your target molecule, you can select the most efficient and effective protocol to achieve high purity in your final compound.
References
- 1. fishersci.com [fishersci.com]
- 2. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]
- 3. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 4. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 6. anaxlab.com [anaxlab.com]
- 7. 3-Methyl-8-quinolinesulfonic acid | C10H9NO3S | CID 19382410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-methylquinoline-8-sulfonic acid - SRIRAMCHEM [sriramchem.com]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
preventing hydrolysis of 3-methylquinoline-8-sulfonyl chloride during workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-methylquinoline-8-sulfonyl chloride. This guide, curated by Senior Application Scientists, is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the workup and handling of this versatile reagent. Our goal is to empower you with the knowledge to optimize your reaction outcomes and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a water-soluble byproduct and a low yield of my desired sulfonamide after an aqueous workup. What is happening?
A1: This is a classic sign of hydrolysis of your this compound. Sulfonyl chlorides are reactive electrophiles that can be attacked by water, leading to the formation of the corresponding sulfonic acid. This byproduct is highly water-soluble and will be lost to the aqueous phase during extraction, consequently lowering the yield of your desired product. The quinoline nitrogen can also be protonated in acidic aqueous conditions, further increasing its solubility in the aqueous layer.
Q2: Why is this compound so susceptible to hydrolysis?
A2: The susceptibility of sulfonyl chlorides to hydrolysis is governed by several factors. The reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom. The rate of this reaction is influenced by the electron density at the sulfur atom, steric hindrance, and the reaction conditions (pH and temperature). While aryl sulfonyl chlorides are generally more stable than alkyl sulfonyl chlorides, the presence of the quinoline ring can influence the reactivity.[1] It is crucial to handle this reagent under anhydrous conditions whenever possible and to minimize its contact with water, especially at elevated temperatures or non-neutral pH.
Q3: My crude product appears as a persistent oil or gum, making isolation difficult. What could be the cause?
A3: The formation of an oil or gum is often due to the presence of impurities, primarily the sulfonic acid byproduct from hydrolysis. This acidic impurity can interact with your desired product and residual solvents, preventing crystallization. Inadequate drying of the organic layer before solvent removal can also contribute to this issue.
Q4: Are there any specific storage recommendations for this compound?
A4: Yes, proper storage is critical to maintain the reagent's integrity. This compound is moisture-sensitive.[2][3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[2][4] Storing it in a desiccator can provide an additional layer of protection against ambient moisture.
Troubleshooting Guide: Minimizing Hydrolysis During Workup
This section provides a detailed, step-by-step guide to mitigate the hydrolysis of this compound during the critical workup phase of your reaction.
The Challenge: The Inevitable Encounter with Water
Many synthetic procedures necessitate an aqueous workup to remove inorganic salts and other water-soluble impurities. The key is to manage this exposure to water strategically to minimize product loss.
Visualizing the Problem: The Hydrolysis Pathway
Caption: Hydrolysis of this compound.
Recommended Workup Protocol: A Strategy of Rapid Partitioning
This protocol is designed for reactions where an aqueous workup is unavoidable. The principle is to quickly move the desired sulfonyl chloride from the reactive aqueous environment into a protective organic phase. For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[5][6][7]
Step-by-Step Methodology:
-
Cooling is Crucial: Before quenching, cool the reaction mixture to 0-5°C in an ice bath. Lower temperatures significantly slow down the rate of hydrolysis.
-
Quenching with Ice-Cold Water: Slowly and carefully pour the cooled reaction mixture into a separate flask containing ice-cold water with gentle stirring. This dissipates any heat generated during quenching and keeps the overall temperature low.[5]
-
Immediate Extraction: Do not delay the extraction. Immediately transfer the quenched mixture to a separatory funnel and add a cold, non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Minimize Agitation: While gentle inversion of the separatory funnel is necessary for extraction, avoid vigorous shaking. Excessive agitation increases the surface area of contact between the organic and aqueous phases, potentially accelerating hydrolysis.
-
Brine Wash for Dehydration: After separating the organic layer, wash it with cold, saturated aqueous sodium chloride (brine).[8] Brine helps to remove a significant amount of dissolved water from the organic layer, a process known as "salting out".[8]
-
Thorough Drying: Dry the separated organic layer over a suitable anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate. Ensure the drying agent is added in sufficient quantity and allowed adequate time to work (typically 15-30 minutes with occasional swirling).
-
Efficient Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) using a water bath temperature that is as low as reasonably practical to avoid any potential thermal degradation.
Alternative Strategy: Non-Aqueous Workup
For extremely sensitive substrates or when maximizing yield is paramount, a non-aqueous workup is the preferred method.
Step-by-Step Methodology:
-
Direct Filtration (if applicable): If the reaction byproducts are solid and your desired product is soluble in the reaction solvent, you may be able to remove the byproducts by direct filtration.
-
Solvent Removal and Trituration: a. Carefully remove the reaction solvent under reduced pressure. b. Add a non-polar solvent in which your desired product is sparingly soluble but the impurities are soluble (e.g., hexanes, pentane, or a mixture of ether and hexanes). c. Stir or sonicate the mixture (trituration) to wash the solid product. d. Collect the purified solid product by filtration and wash with a small amount of the cold non-polar solvent.
Comparative Analysis of Workup Strategies
| Workup Strategy | Advantages | Disadvantages | Best Suited For |
| Modified Aqueous Workup | - Effective at removing inorganic salts and polar impurities.[8] - Generally applicable to a wide range of reaction types. | - Inherent risk of some product loss due to hydrolysis.[7] - Requires careful temperature control and rapid execution. | - Reactions with significant amounts of inorganic byproducts. - When subsequent purification steps (e.g., chromatography) are planned. |
| Non-Aqueous Workup | - Minimizes the risk of hydrolysis, maximizing yield. - Can provide a high-purity product directly. | - May not effectively remove all types of impurities. - Requires careful selection of solvents for trituration. | - Small-scale reactions where yield is critical. - When the product is a solid and impurities are soluble in non-polar solvents. |
Advanced Troubleshooting: Purification Challenges
Q5: I've performed the workup, but my NMR spectrum still shows the presence of the sulfonic acid. How can I remove it?
A5: If the sulfonic acid impurity is carried through the workup, it can sometimes be removed by flash column chromatography on silica gel. However, the acidic nature of both the impurity and the silica gel can sometimes lead to streaking and poor separation. A useful technique is to dissolve the crude product in a suitable organic solvent and wash it with a small amount of ice-cold, dilute aqueous sodium bicarbonate solution. This will deprotonate the sulfonic acid, forming the water-soluble sulfonate salt, which will partition into the aqueous layer. Caution: This method should be used with extreme care as the basic conditions can accelerate the hydrolysis of the remaining sulfonyl chloride. The wash should be performed quickly and at low temperatures.
Visualizing the Purification Strategy
Caption: Purification of this compound.
By understanding the chemical principles governing the stability of this compound and implementing these strategic workup and purification techniques, you can significantly improve your experimental outcomes, ensuring higher yields and purity of your target molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chembk.com [chembk.com]
- 3. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 4. 74863-82-4|3-Methyl-8-quinolinesulphonyl chloride|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
impact of steric hindrance in reactions of 3-methylquinoline-8-sulfonyl chloride
<-40> ## Navigating Steric Hindrance in Reactions of 3-Methylquinoline-8-sulfonyl Chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile but sterically challenging reagent. As Senior Application Scientists, we understand that unanticipated reactivity and yield issues can be a significant roadblock in research and development. This resource consolidates our expertise and field-proven insights to help you navigate the nuances of working with this compound, ensuring the success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the handling and reactivity of this compound, with a focus on the impact of steric hindrance.
Q1: Why is the reactivity of this compound significantly lower than its unsubstituted counterpart, quinoline-8-sulfonyl chloride?
The reduced reactivity is primarily due to steric hindrance exerted by the methyl group at the 3-position of the quinoline ring.[1] This methyl group is in close proximity to the sulfonyl chloride group at the 8-position, creating a sterically congested environment. This bulkiness impedes the approach of nucleophiles to the electrophilic sulfur atom of the sulfonyl chloride, thereby increasing the activation energy of the reaction and slowing down the rate of nucleophilic substitution.[2]
Q2: What are the most common side reactions observed when using this compound, and how can they be minimized?
The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, especially in the presence of moisture.[1][3] To minimize this, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Another potential side reaction is elimination, particularly when using bulky, strongly basic nucleophiles. Using a non-nucleophilic, sterically hindered base can help to mitigate this.
Q3: Which types of nucleophiles are most effective for reacting with this sterically hindered sulfonyl chloride?
Smaller, less sterically demanding nucleophiles are generally more successful. Primary amines, for instance, tend to react more readily than secondary amines. For challenging reactions with bulkier nucleophiles, the use of a catalyst or more forcing reaction conditions may be necessary.
Q4: What are the recommended general reaction conditions (solvents, temperature, catalysts) to overcome the steric hindrance?
-
Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to avoid solvolysis of the sulfonyl chloride.
-
Temperature: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the steric barrier.[4] Reactions can be heated to the reflux temperature of the chosen solvent.
-
Catalysts: For reactions with hindered nucleophiles, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[4] DMAP works by forming a more reactive intermediate with the sulfonyl chloride.
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common experimental issues encountered when working with this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Steric Hindrance: The nucleophile is too bulky to approach the sulfonyl chloride. 2. Inactive Reagent: The this compound has hydrolyzed due to moisture. 3. Insufficient Reaction Time/Temperature: The reaction has not been allowed to proceed to completion. | 1. If possible, switch to a smaller, less hindered nucleophile. Alternatively, increase the reaction temperature and/or add a catalyst like DMAP.[4] 2. Ensure all glassware is oven-dried and use anhydrous solvents.[4] Store the sulfonyl chloride under inert gas and away from moisture.[5] 3. Monitor the reaction progress by TLC or LC-MS and allow for longer reaction times (12-48 hours). Consider increasing the temperature incrementally.[4] |
| Formation of Multiple Products | 1. Side Reactions: Competing reactions such as elimination or reaction with impurities are occurring. 2. Decomposition: The starting material or product is unstable under the reaction conditions. | 1. Use a non-nucleophilic, hindered base to minimize elimination. Purify all reagents before use. 2. Consider running the reaction at a lower temperature for a longer period. If the product is acid-sensitive, ensure the work-up is performed under neutral or slightly basic conditions. |
| Incomplete Reaction | 1. Insufficient Stoichiometry of Nucleophile/Base: Not enough of the reacting partner is present. 2. Poor Solubility: The reagents are not fully dissolved in the reaction solvent. | 1. Use a slight excess (1.1-1.5 equivalents) of the nucleophile and base. 2. Choose a solvent in which all reactants are soluble at the reaction temperature. If necessary, a co-solvent system can be employed. |
Part 3: Experimental Protocols & Visualizations
To provide a practical context, a detailed experimental protocol for a common reaction is provided below, along with a visualization of the key challenge: steric hindrance.
Experimental Protocol: Synthesis of a Sulfonamide from this compound and a Primary Amine
This protocol outlines a general procedure for the reaction of this compound with a primary amine, incorporating strategies to mitigate the effects of steric hindrance.
Materials:
-
This compound (1.0 equivalent)
-
Primary amine (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents, optional)
-
Round-bottom flask, magnetic stirrer, and inert gas setup (e.g., nitrogen balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.1 equivalents) and anhydrous DCM.
-
Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature. If the amine is particularly hindered, add DMAP (0.1 equivalents) at this stage.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Cool the amine solution to 0 °C using an ice bath.
-
Slowly add the solution of this compound dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to reflux and continue to monitor.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl (if DMAP was used), then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Steric Hindrance
The following diagram illustrates the steric clash between the 3-methyl group and an incoming nucleophile, which is the root cause of the reduced reactivity of this compound.
Caption: Steric hindrance from the 3-methyl group impeding nucleophilic attack on the sulfur atom.
References
Technical Support Center: Solvent Effects on the Reactivity of 3-Methylquinoline-8-Sulfonyl Chloride
Welcome to the technical support guide for 3-methylquinoline-8-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. As an important intermediate in the synthesis of various compounds, including pharmaceuticals like Argatroban, understanding its reactivity is paramount to achieving high yields and purity.[1][2] This guide provides in-depth, field-proven insights into how solvent choice critically influences the outcome of your experiments, framed in a practical question-and-answer format to address the specific challenges you may encounter.
Scientific Foundation: Understanding the Reactivity of Sulfonyl Chlorides
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The primary reaction pathway is nucleophilic substitution, where a nucleophile (such as an amine or an alcohol) attacks the sulfur atom, displacing the chloride ion.[3][4]
The mechanism for this transformation is generally accepted to be a bimolecular nucleophilic substitution (Sₙ2-like) process.[5][6][7][8] This proceeds through a single, high-energy transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking. The solvent plays a crucial role in stabilizing this charged transition state.
Key solvent properties that dictate the reaction's success are:
-
Polarity: Polar solvents are effective at stabilizing the charged transition state, which can accelerate the reaction.[9]
-
Nucleophilicity: If the solvent itself is nucleophilic (e.g., water, alcohols), it can compete with the intended reagent, leading to undesired side products through solvolysis.[6][9]
-
Protic vs. Aprotic Nature: Protic solvents (containing O-H or N-H bonds) can hydrogen-bond with reactants and intermediates, but can also act as competing nucleophiles. Aprotic solvents lack these acidic protons and are often preferred to ensure the intended nucleophile reacts exclusively.
Below is a diagram illustrating the generalized Sₙ2 mechanism for the reaction of this compound with an amine, a common application for synthesizing sulfonamides.[10]
Caption: Generalized Sₙ2 mechanism for sulfonamide formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might face during your experiments, with a focus on solvent-related causes and solutions.
Q1: My reaction is extremely slow, or I see no conversion to the desired product. What's the problem?
A: This is a common issue often traced back to poor solubility or insufficient reaction activation.
-
Causality: For the reaction to occur, the reactants must be adequately dissolved. This compound and many amine or alcohol nucleophiles have different solubility profiles. If they are not in the same phase, the reaction rate will be negligible. Furthermore, as an Sₙ2-type reaction, the transition state is more polar than the reactants; a non-polar solvent will not stabilize this transition state, leading to a very high activation energy.
-
Troubleshooting Steps:
-
Assess Solubility: Check the solubility of all your reactants in the chosen solvent. If one component is poorly soluble, the reaction will be heterogeneous and slow.[9]
-
Increase Solvent Polarity: Switch to a more polar, aprotic solvent. If you are using a non-polar solvent like hexane or toluene, consider changing to dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF).[9]
-
Use a Co-solvent: If a single solvent does not suffice, a co-solvent system can be effective. For instance, adding a small amount of DMF to a reaction in THF can significantly improve the solubility of polar reactants.
-
Consider Temperature: Gently heating the reaction can increase both solubility and reaction rate. However, monitor carefully for potential side reactions or degradation, especially with sensitive substrates.
-
Q2: I'm getting a high yield of 3-methylquinoline-8-sulfonic acid instead of my target product. Why?
A: You are observing hydrolysis, the reaction of the sulfonyl chloride with water.
-
Causality: this compound is moisture-sensitive.[1] The sulfonyl chloride group readily reacts with water, a nucleophile, to produce the corresponding sulfonic acid and HCl.[3] This is a competing reaction that will consume your starting material.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried. Use solvents from a solvent purification system or from freshly opened bottles rated for anhydrous use.
-
Maintain an Inert Atmosphere: Run your reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Dry Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried before use. If your nucleophile or other reagents may contain water, dry them appropriately beforehand.
-
Q3: My reaction with an amine nucleophile is giving a low yield, and I'm recovering most of the amine. What solvent mistake could I be making?
A: The solvent is likely competing with your intended nucleophile, or the HCl byproduct is deactivating your amine.
-
Causality: If you are using a protic, nucleophilic solvent (e.g., methanol, ethanol), the solvent molecules are present in vast excess and can react with the sulfonyl chloride to form a sulfonate ester.[6] This is the solvolysis reaction. Additionally, the reaction produces one equivalent of HCl, which will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.
-
Troubleshooting Steps:
-
Switch to an Aprotic Solvent: The best practice for reacting a sulfonyl chloride with an amine or other valuable nucleophile is to use a non-nucleophilic, polar aprotic solvent. Good choices include DCM, THF, or ACN.[9]
-
Add a Stoichiometric Amount of Base: Always include a non-nucleophilic base in the reaction to act as an HCl scavenger. Triethylamine (Et₃N) or pyridine are commonly used for this purpose.[10][11] The base neutralizes the HCl as it is formed, preventing the protonation of your amine nucleophile. Use at least one equivalent of base relative to the sulfonyl chloride.
-
Caption: Troubleshooting workflow for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for synthesizing a sulfonamide from this compound?
A: Dichloromethane (DCM) is an excellent first choice. It has moderate polarity, which is usually sufficient to dissolve the sulfonyl chloride and many amine substrates, but it is non-nucleophilic and aprotic, preventing unwanted side reactions.[9] Acetonitrile (ACN) is another strong candidate, offering higher polarity if solubility is an issue.
Q: How does increasing solvent polarity quantitatively affect the reaction rate?
A: The effect of solvent on solvolysis reactions is often analyzed using the extended Grunwald-Winstein equation, which separates the contributions of solvent nucleophilicity (lNT) and solvent ionizing power (mYCl).[5][7] For Sₙ2 reactions of sulfonyl chlorides, the rate is highly sensitive to solvent nucleophilicity (a large 'l' value).[7][8] While a direct quantitative prediction for all nucleophiles is complex, as a rule of thumb, moving to a more polar solvent that can stabilize the charged transition state will increase the rate, provided it does not engage in competitive side reactions.
Q: Is it ever appropriate to use a protic solvent like ethanol?
A: Yes, but only if the intended product is the corresponding sulfonate ester. The reaction of a sulfonyl chloride with an alcohol is a standard method for preparing sulfonate esters.[3] In this case, the alcohol serves as both the solvent and the nucleophilic reagent. The reaction is referred to as solvolysis.[6]
Q: How should I store this compound?
A: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[1] A desiccator is also recommended for long-term storage.
Data Presentation & Protocols
For your convenience, the table below summarizes the properties of common laboratory solvents and their suitability for reactions with this compound.
| Solvent | Dielectric Constant (20°C) | Type | Suitability & Key Considerations |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Excellent: Good general-purpose solvent. Dissolves many organics. Non-nucleophilic. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Excellent: Higher polarity for less soluble reactants. Non-nucleophilic. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Good: Useful, but must be anhydrous as it can contain water. Check for peroxides. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Good (with caution): Very high polarity. Use when solubility is a major issue. Can be difficult to remove under vacuum. |
| Toluene | 2.4 | Non-polar Aprotic | Poor: Generally not polar enough to facilitate the reaction or dissolve reactants. |
| Ethanol (EtOH) | 24.6 | Polar Protic | Use only for Solvolysis: Will react to form the ethyl sulfonate ester. Not suitable for reactions with other nucleophiles. |
| Water (H₂O) | 80.1 | Polar Protic | Use only for Hydrolysis: Will react to form 3-methylquinoline-8-sulfonic acid.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a self-validating system for the reliable synthesis of sulfonamides from this compound.
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (1.1 eq.) to the solution. Stir for 5 minutes to ensure homogeneity.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any exotherm during the addition of the sulfonyl chloride.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any unreacted sulfonyl chloride), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure sulfonamide.
Protocol 2: Conceptual Guide to Kinetic Analysis by Conductimetry
This method is used to determine the rate of solvolysis by measuring the increase in ionic concentration.[6]
-
Principle: The solvolysis of this compound in a solvent (SOH) produces the sulfonic acid (or ester) and hydrochloric acid (HCl). The HCl dissociates into H⁺ and Cl⁻ ions, increasing the electrical conductivity of the solution over time.
-
Setup: Place a known volume of the desired anhydrous solvent in a jacketed reaction vessel connected to a constant-temperature bath. Immerse a calibrated conductivity probe into the solvent.
-
Execution:
-
Allow the solvent to reach thermal equilibrium. Record the baseline conductivity.
-
Inject a small, concentrated stock solution of this compound into the solvent with vigorous stirring to initiate the reaction.
-
Record the conductivity as a function of time until the value becomes constant (the "infinity" reading), indicating the reaction is complete.
-
-
Analysis: The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at completion and Ct is the conductivity at time t. The slope of this line is -k. This allows for a quantitative comparison of reactivity across different solvents.
References
- 1. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 2. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. cbijournal.com [cbijournal.com]
- 11. researchgate.net [researchgate.net]
stability and storage conditions for 3-methylquinoline-8-sulfonyl chloride
Welcome to the technical support guide for 3-methylquinoline-8-sulfonyl chloride (CAS 74863-82-4). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this reagent, maximizing its performance in your experiments. As a sulfonyl chloride, its reactivity is key to its utility in organic synthesis, but this also necessitates careful storage and handling to prevent degradation.[1][2][3] This guide provides in-depth troubleshooting and answers to frequently asked questions.
I. Quick Reference: Storage & Handling
For ease of access, the critical storage and handling parameters are summarized below. Adherence to these conditions is the first line of defense against reagent degradation.
| Parameter | Recommended Condition | Rationale | Source(s) |
| Long-Term Storage Temp. | <-15°C or 2-8°C | Minimizes thermal decomposition and maintains long-term stability. | [1][2][4][5][6][7] |
| Atmosphere | Inert Gas (e.g., Nitrogen) | The compound is moisture-sensitive; an inert atmosphere prevents hydrolysis of the sulfonyl chloride group.[1][2] | [1][2][4][5][6][7] |
| Light | Protect from Light | Prevents potential light-induced degradation. | [4][7] |
| Moisture | Hygroscopic; Keep Tightly Closed | Absorbs moisture from the air, which leads to hydrolysis and loss of reactivity.[1][4] | [1][4] |
| Appearance | White to Pale Brown Solid | A significant color change may indicate degradation. | [1][2] |
II. Troubleshooting Guide
Encountering unexpected results? This section addresses common problems, their probable causes rooted in the compound's chemistry, and actionable solutions.
Problem 1: Low or No Reactivity in Sulfonamide Formation
Symptoms:
-
Your reaction (e.g., with an amine to form a sulfonamide) fails to proceed or shows very low yield.
-
TLC or LC-MS analysis shows primarily unreacted starting materials.
Causality Analysis: The primary culprit for the loss of reactivity in this compound is the hydrolysis of the sulfonyl chloride functional group. Sulfonyl chlorides are susceptible to nucleophilic attack by water, which converts the reactive sulfonyl chloride into the corresponding and much less reactive sulfonic acid.[3][8] This hydrolysis is often accelerated by ambient moisture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reactivity.
Experimental Protocol: Validating Reagent Quality If you suspect hydrolysis, you can perform a simple test:
-
Dissolve a small amount of the suspect this compound in a dry, aprotic solvent (e.g., anhydrous DCM or acetonitrile).
-
Add a few drops of a highly reactive amine (e.g., benzylamine) and a tertiary amine base (e.g., triethylamine).
-
Monitor the reaction by TLC. A healthy reagent should show rapid consumption of the starting amine and formation of a new, less polar spot (the sulfonamide) within minutes. If little to no change is observed, the sulfonyl chloride has likely degraded.
Problem 2: Inconsistent Results Between Batches
Symptoms:
-
A previously successful reaction now gives different yields or a different product profile with a new bottle of the reagent.
Causality Analysis: Inconsistency often points to improper handling or storage of either the new or old bottle. Because the compound is hygroscopic, even brief exposure to ambient air can introduce enough moisture to initiate degradation.[1][4] Cross-contamination with nucleophilic solvents (e.g., methanol, ethanol) can also be a factor.
Preventative & Corrective Measures:
-
Strict Aliquoting Protocol: Avoid taking the main stock bottle into the lab. Instead, warm the container to room temperature before opening it to prevent condensation of atmospheric moisture onto the cold solid.[4] Quickly remove the desired amount and immediately purge the headspace of the stock bottle with inert gas before sealing tightly.
-
Dedicated Tools: Use clean, dry spatulas and weighing boats. Never use tools that have been in contact with protic or nucleophilic solvents without rigorous drying.
-
Supplier Documentation: Always review the Certificate of Analysis (CoA) for each new batch to check for any variations in purity.[5]
III. Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound degradation? A1: The pristine compound is a white to pale brown solid.[1][2] Signs of degradation, primarily due to hydrolysis, include:
-
Change in physical state: The powder may become clumpy, sticky, or appear wet.
-
Significant color change: A noticeable darkening beyond a pale brown color.
-
Odor: While sulfonyl chlorides can be pungent, hydrolysis may release acidic odors.
Q2: How should I handle the reagent on the bench for an experiment? A2: Minimize its exposure to the atmosphere. Weigh it out quickly and add it to your reaction vessel under a stream of inert gas if possible. Keep the container tightly sealed when not in use.[4][9]
Q3: Is this compound compatible with all organic solvents? A3: No. It is reactive towards nucleophilic solvents. Avoid alcohols (methanol, ethanol), primary/secondary amines as solvents, and water. It is generally compatible with dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and toluene.
Q4: What are the primary safety concerns when working with this compound? A4: this compound is classified as corrosive and can cause severe skin burns and serious eye damage.[4][5][10] Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][9][11]
Q5: How do I properly dispose of expired or degraded this compound? A5: Due to its reactivity and hazardous nature, it should be treated as hazardous chemical waste. It can be cautiously quenched by slowly adding it to a stirred, basic solution (e.g., sodium bicarbonate or sodium hydroxide), but this should only be done by trained personnel. The resulting aqueous solution should then be disposed of according to your institution's hazardous waste guidelines. Do not dispose of it down the drain.[4]
IV. References
-
FM25759 - Safety Data Sheet. (2022). Biosynth. --INVALID-LINK--
-
3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4. Sigma-Aldrich. --INVALID-LINK--
-
3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4. Ambeed, Inc. via Sigma-Aldrich. --INVALID-LINK--
-
3-Methyl-8-quinolinesulfonyl Chloride | CAS No: 74863-82-4. Pharmaffiliates. --INVALID-LINK--
-
3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4. BLD Pharm. --INVALID-LINK--
-
This compound | C10H8ClNO2S. PubChem. --INVALID-LINK--
-
3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4. ChemicalBook. --INVALID-LINK--
-
3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759. Biosynth. --INVALID-LINK--
-
3-Methyl-8-quinolinesulfonyl chloride | CAS 74863-82-4. CymitQuimica. --INVALID-LINK--
-
4-Methylquinoline-8-sulfonyl chloride - Safety Data Sheet. AK Scientific, Inc. --INVALID-LINK--
-
Quinoline-8-sulfonyl chloride - Safety Data Sheet. Fisher Scientific. --INVALID-LINK--
-
Quinoline-8-sulphonyl chloride - Safety Data Sheet. Apollo Scientific. --INVALID-LINK--
-
Preparation method of this compound. Google Patents (CN110872252A). --INVALID-LINK--
-
METHANESULFONYL CHLORIDE - Reactivity Profile. CAMEO Chemicals - NOAA. --INVALID-LINK--
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 3. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]
- 4. biosynth.com [biosynth.com]
- 5. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]
- 6. 74863-82-4|3-Methyl-8-quinolinesulphonyl chloride|BLD Pharm [bldpharm.com]
- 7. biosynth.com [biosynth.com]
- 8. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. aksci.com [aksci.com]
- 10. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
common impurities in commercial 3-methylquinoline-8-sulfonyl chloride
Welcome to the technical support center for 3-methylquinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the use of this reagent in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your scientific endeavors.
Introduction: The Critical Role of Purity
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anticoagulant drug Argatroban. The purity of this reagent is paramount, as the presence of impurities can lead to side reactions, reduced yields, and the introduction of unwanted substances into the final product, complicating purification and potentially affecting biological activity. This guide will help you identify, understand, and mitigate issues arising from common impurities.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, linking them to potential impurities in your commercial this compound.
Issue 1: Inconsistent or Lower-than-Expected Reaction Yields
Symptoms:
-
Your reaction consistently produces a lower yield of the desired product than anticipated based on stoichiometry.
-
Significant amounts of starting material remain unreacted despite extended reaction times or the use of excess reagents.
Potential Cause: The most probable culprit is the presence of 3-methylquinoline-8-sulfonic acid , the hydrolyzed form of the sulfonyl chloride.[1][2] This impurity is unreactive in typical nucleophilic substitution reactions where the sulfonyl chloride is intended to participate. Its presence effectively lowers the molar concentration of the active reagent in your reaction vessel.
Causality: this compound is highly susceptible to hydrolysis, especially in the presence of ambient moisture or protic solvents.[3][4] Over time, or with improper handling, the sulfonyl chloride group (-SO₂Cl) reacts with water to form a sulfonic acid group (-SO₃H).
Troubleshooting Steps:
-
Verify Reagent Purity: Before extensive troubleshooting of your reaction conditions, it is crucial to assess the purity of your this compound lot. A simple High-Performance Liquid Chromatography (HPLC) analysis can quantify the amount of the sulfonic acid impurity.
-
Strict Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon).
-
Use of a Scavenger: If trace amounts of moisture are unavoidable, consider the addition of a non-interfering moisture scavenger to your reaction mixture.
Issue 2: Appearance of Unexpected By-products in Your Final Product
Symptoms:
-
NMR or LC-MS analysis of your crude product reveals the presence of unexpected isomers of your target molecule.
-
Purification is complicated by a compound with a similar mass and polarity to your desired product.
Potential Cause: The presence of isomeric impurities, such as 3-methylquinoline-6-sulfonyl chloride , in the starting material is a likely cause.[1][2] This isomer will react similarly to the desired 8-sulfonyl chloride, leading to the formation of an isomeric final product that can be difficult to separate.
Causality: The formation of isomeric impurities typically occurs during the sulfonation of 3-methylquinoline. The sulfonation reaction can sometimes lack complete regioselectivity, leading to the formation of other isomers, with the 6-position being a potential site for substitution.
Troubleshooting Steps:
-
High-Resolution Analytical Techniques: Employ high-resolution analytical techniques such as HPLC with a high-resolution mass spectrometer (LC-HRMS) or 2D-NMR to identify and characterize the isomeric by-product.
-
Review Supplier's Certificate of Analysis (CoA): Check the supplier's CoA for information on isomeric purity. Reputable suppliers will often provide data on the levels of key isomeric impurities.[1][2]
-
Chromatographic Purification: If isomeric impurities are present, you will likely need to develop a robust chromatographic method to separate the desired product from its isomer. This may involve screening different stationary and mobile phases.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on typical synthesis routes and the chemical nature of the compound, the most common impurities are:
| Impurity Name | Chemical Structure | Origin |
| 3-Methylquinoline-8-sulfonic acid | C₁₀H₉NO₃S | Hydrolysis of the sulfonyl chloride group. |
| 3-Methylquinoline-6-sulfonyl chloride | C₁₀H₈ClNO₂S | Lack of complete regioselectivity during the sulfonation of 3-methylquinoline. |
| Unreacted 3-methylquinoline | C₁₀H₉N | Incomplete reaction during the initial sulfonation step. |
| Residual Solvents (e.g., Toluene) | C₇H₈ | Carryover from the synthesis and purification process.[5] |
Q2: How should I properly store this compound to minimize degradation?
A2: Due to its moisture sensitivity, proper storage is critical.[3][6] Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a desiccator or a dry, cool place.[7] Storage at 2-8°C is often recommended.[3]
Q3: My batch of this compound has a pale brown color. Does this indicate impurity?
A3: The product is typically described as a white to pale brown solid.[3][7] While a slight coloration is common and may not significantly impact many reactions, a darker color could indicate the presence of degradation products or other colored impurities. If your application is sensitive to color, or if you observe a significant deviation from the expected color, it is advisable to perform a purity analysis.
Q4: Can I purify this compound in my lab if I suspect it has degraded?
A4: Purification of sulfonyl chlorides can be challenging due to their reactivity. Recrystallization from a non-polar, anhydrous solvent like toluene has been reported in synthesis procedures and could be a viable method.[5][8] However, care must be taken to exclude moisture during the process. Attempting to purify via silica gel chromatography is generally not recommended as the acidic nature of the silica can promote hydrolysis.
Part 3: Experimental Protocols & Visualizations
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for the analysis of this compound and its primary impurity, 3-methylquinoline-8-sulfonic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
Expected Elution Profile:
-
3-methylquinoline-8-sulfonic acid, being more polar, will elute earlier than the sulfonyl chloride.
-
This compound will have a longer retention time.
Diagram 1: Impurity Formation Pathways
Caption: Formation pathways of common impurities in this compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. 3-Methyl Quinoline-8-Sulfonyl Chloride CAS 74863-82-4 Haihang Industry - 74863-82-4, CAS 74863-82-4 | Made-in-China.com [m.made-in-china.com]
- 3. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 4. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]
- 5. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Methyl-8-quinolinesulphonyl chloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Comparison for Amine Derivatization: 3-Methylquinoline-8-Sulfonyl Chloride vs. Dansyl Chloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the sensitive and accurate quantification of primary and secondary amines is a cornerstone of research in fields ranging from proteomics to pharmaceutical development. Due to the often-poor chromophoric or fluorophoric properties of many biologically significant amines, pre-column derivatization remains an indispensable technique to enhance their detectability. For decades, Dansyl Chloride has been a workhorse reagent for this purpose. However, the expanding universe of analytical challenges necessitates the exploration of alternative reagents. This guide provides an in-depth, objective comparison between the established Dansyl Chloride and the less-ubiquitous 3-methylquinoline-8-sulfonyl chloride, offering field-proven insights and experimental data to inform your selection of the optimal derivatization agent.
At a Glance: Key Performance Characteristics
| Feature | This compound | Dansyl Chloride |
| Principle of Detection | Fluorescence, UV-Vis Absorbance | Fluorescence, UV-Vis Absorbance |
| Derivative Stability | Data not readily available, but expected to be stable | Moderately stable, can be susceptible to degradation[1] |
| Reported Sensitivity | Data not readily available | High, with detection in the picomole to femtomole range[2] |
| Selectivity | Reacts with primary and secondary amines | Reacts with primary and secondary amines, phenols, and imidazoles[1] |
| Reaction Conditions | Likely requires alkaline pH and elevated temperature | Alkaline pH (9.5-10.5), elevated temperature (e.g., 60°C for 60 min)[1] |
| Detection Wavelengths | Not extensively documented for amine adducts | Excitation: ~335 nm, Emission: ~518 nm; UV Absorbance: ~254 nm, ~335 nm |
Delving into the Chemistry: Reaction Mechanisms and Structural Considerations
Both this compound and dansyl chloride react with primary and secondary amines via a nucleophilic substitution reaction. The unprotonated amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid, which is neutralized by the alkaline reaction buffer.
Reaction Pathway
Caption: General reaction of an amine with a sulfonyl chloride to form a stable sulfonamide derivative.
The core difference between the two reagents lies in their aromatic scaffolds. Dansyl chloride possesses a dimethylaminonaphthalene core, while this compound features a methyl-substituted quinoline ring. This structural variance is the primary determinant of their distinct fluorescent properties and may also influence reaction kinetics and derivative stability. The quinoline moiety in this compound is a well-known fluorophore in various molecular probes.[3]
Performance Deep Dive: A Comparative Analysis
While extensive head-to-head comparative data is limited, we can synthesize available information and draw logical inferences based on the known properties of these and related compounds.
Fluorescent Properties
The fluorescence of dansyl chloride derivatives is well-characterized, with excitation maxima typically around 335 nm and emission maxima around 518 nm.[4] This large Stokes shift is advantageous in minimizing background interference. The fluorescence quantum yields of dansyl amides are known to be sensitive to the polarity of their environment, a property that has been exploited in studies of protein structure.[4]
Derivative Stability
The stability of the resulting sulfonamide derivative is a critical factor for reliable quantification, especially when dealing with large sample batches. Dansyl derivatives are generally considered moderately stable but can be susceptible to degradation, particularly when exposed to light.[1] In a comparative study of various derivatization agents for biogenic amines, dansyl derivatives were found to be suitable for batch injection analysis, indicating reasonable stability under HPLC conditions.[6]
While specific stability data for 3-methylquinoline-8-sulfonamides is lacking, sulfonamides as a class are generally stable chemical entities. The stability of a sulfonamide is influenced by the electronic properties of the parent sulfonyl chloride.[7] Given the stable aromatic nature of the quinoline ring, it is reasonable to hypothesize that the derivatives of this compound would exhibit good stability.
Analytical Performance in HPLC and Mass Spectrometry
Dansyl chloride has a long and successful track record in enhancing the sensitivity of amine detection in both HPLC with fluorescence detection (HPLC-FLD) and liquid chromatography-mass spectrometry (LC-MS). The dansyl group not only provides a fluorescent tag but also improves the ionization efficiency of the analyte in positive mode electrospray ionization.[8]
The application of this compound for amine derivatization in HPLC or LC-MS is not well-documented. However, the quinoline scaffold itself has been utilized in the development of other derivatization agents. For example, 2-hydrazinoquinoline has been developed as an effective derivatization agent for LC-MS analysis of other classes of metabolites.[9]
In mass spectrometry, the fragmentation of dansylated amines is well-understood. Collision-induced dissociation (CID) typically results in fragment ions containing the dansyl moiety, with neutral losses corresponding to parts of the original amine molecule.[10] For quinoline sulfonamides, while specific data for the 3-methyl derivative is scarce, studies on the fragmentation of quinolone antibiotics, which share the quinoline core, show characteristic fragmentation patterns that could provide insights into the expected fragmentation of 3-methylquinoline-8-sulfonamides.[11][12]
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for amine derivatization using both reagents. Optimization for specific applications is highly recommended.
Dansyl Chloride Derivatization Protocol
Workflow for Dansylation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protection: 3-Methylquinoline-8-sulfonyl Chloride vs. Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving target molecules with high yield and purity. For the protection of amines, arylsulfonyl chlorides are a class of robust and versatile reagents. Among these, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has long been a stalwart choice. However, the emergence of alternative reagents, such as 3-methylquinoline-8-sulfonyl chloride, presents new possibilities for fine-tuning synthetic strategies. This guide provides an in-depth, objective comparison of this compound and tosyl chloride for the protection of amines, supported by available experimental data, to inform the selection of the optimal reagent for specific synthetic challenges.
At a Glance: Key Properties and Performance
| Feature | This compound | Tosyl Chloride (p-Toluenesulfonyl Chloride) |
| Structure | A quinoline-based sulfonyl chloride | A toluene-based sulfonyl chloride |
| Amine Protection | Forms 3-methylquinoline-8-sulfonamides | Forms tosylamides (tosyl-protected amines)[1] |
| Stability of Protected Amine | Generally stable | Very stable to a wide range of conditions |
| Cleavage (Deprotection) | Requires specific reductive or acidic conditions | Requires harsh reductive or strongly acidic conditions[2] |
| Key Advantages | Potential for modified reactivity and selectivity due to the quinoline moiety | Well-established, widely used, and extensively documented |
| Potential Disadvantages | Less studied, deprotection conditions not as broadly established | Harsh deprotection conditions can be incompatible with sensitive substrates |
The Chemistry of Protection: A Tale of Two Sulfonyl Chlorides
Both this compound and tosyl chloride react with primary and secondary amines in the presence of a base to form the corresponding sulfonamides. This reaction effectively "protects" the amine by converting it into a less nucleophilic and less basic amide functionality, thus preventing it from participating in undesired side reactions.
The choice between these two reagents hinges on the desired stability of the protected amine and the conditions that can be tolerated for its eventual removal. The electronic and steric differences between the 3-methylquinoline and the tolyl moieties influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide.
Experimental Deep Dive: Protection and Deprotection Protocols
Amine Protection: Formation of Sulfonamides
The protection of amines with both sulfonyl chlorides generally proceeds under similar conditions, typically employing a base in an aprotic solvent.
General Protocol for Amine Protection:
A primary or secondary amine is dissolved in a suitable solvent, such as dichloromethane (DCM) or pyridine. A base, such as triethylamine or pyridine, is added, followed by the dropwise addition of the sulfonyl chloride (either this compound or tosyl chloride). The reaction is typically stirred at room temperature until completion.
Experimental Workflow for Amine Protection:
Caption: General workflow for the protection of amines using sulfonyl chlorides.
Deprotection: Cleavage of the Sulfonamide Bond
The cleavage of the highly stable sulfonamide bond is often the most challenging step and a key differentiator between protecting groups.
Tosylamides are notoriously robust and their cleavage often requires harsh conditions. Common methods include:
-
Reductive Cleavage:
-
Sodium in liquid ammonia: A classic but often harsh method.
-
Samarium(II) iodide (SmI₂): A milder reductive method that can be effective for deprotecting N-(arylsulfonyl)amines in good yield.[3]
-
Magnesium in methanol (Mg/MeOH): This system can efficiently cleave arenesulfonamides.
-
Low-valent titanium reagents: Prepared from TiCl₃ and lithium, these reagents can cleave N-tosyl bonds under mild conditions.[4]
-
-
Acidic Hydrolysis:
-
Strong acids like HBr or trifluoromethanesulfonic acid: These conditions can be effective but are often incompatible with acid-sensitive functional groups.[5]
-
Experimental Protocol: Reductive Cleavage of a Tosylamide with Mg/MeOH
-
The tosyl-protected amine is dissolved in anhydrous methanol under an inert atmosphere.
-
Magnesium turnings are added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched, and the free amine is isolated after an aqueous workup and purification.
While less extensively documented, the cleavage of quinoline-based sulfonamides is expected to proceed under similar reductive or strongly acidic conditions as tosylamides. The quinoline moiety may offer opportunities for alternative cleavage strategies, though further research is needed to fully explore these possibilities. Reductive methods like those used for tosylamides, such as Mg/MeOH or SmI₂, are likely starting points for the deprotection of 3-methylquinoline-8-sulfonamides.
Logical Relationship for Deprotection Strategy:
Caption: Decision matrix for choosing deprotection conditions based on substrate stability.
Orthogonality and Stability: A Comparative Analysis
An ideal protecting group should be stable under a variety of reaction conditions while being selectively removable in the presence of other protecting groups. This concept is known as orthogonality.
Tosyl Group: The tosyl group is known for its high stability towards a wide range of reagents, including many acids, bases, and nucleophiles, making it a reliable protecting group in complex syntheses. However, this high stability comes at the cost of requiring harsh deprotection conditions, which can limit its orthogonality with more labile protecting groups.
3-Methylquinoline-8-sulfonyl Group: The stability of the 3-methylquinoline-8-sulfonyl group is less characterized in the literature. Based on the general stability of arylsulfonamides, it is expected to be a robust protecting group. The presence of the quinoline ring system, with its own electronic and potential coordinating properties, may influence its stability profile compared to the tosyl group. For instance, the quinoline nitrogen could be protonated under acidic conditions, potentially affecting the stability of the sulfonamide bond. Further experimental studies are needed to fully delineate its stability and orthogonality.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and tosyl chloride as a protecting group for amines depends on a careful consideration of the overall synthetic strategy.
-
Tosyl chloride remains the go-to choice for applications requiring a highly robust amine protecting group, where the substrate can withstand the harsh conditions necessary for its removal. Its extensive documentation and predictable behavior provide a high degree of reliability.
-
This compound represents a potentially valuable alternative, particularly in scenarios where the unique electronic or steric properties of the quinoline moiety could offer advantages in terms of reactivity, selectivity, or in the context of designing molecules with specific biological activities. However, the current lack of extensive data on its deprotection and stability necessitates a more empirical approach to its application.
For researchers venturing into new synthetic routes, particularly in the fields of medicinal and materials chemistry, exploring the utility of this compound could lead to novel and efficient synthetic transformations. As the body of literature on this reagent grows, a more nuanced understanding of its comparative advantages and disadvantages will undoubtedly emerge.
References
- 1. benchchem.com [benchchem.com]
- 2. p-Toluenesulfonamides [organic-chemistry.org]
- 3. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 4. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Alternatives for 3-methylquinoline-8-sulfonyl chloride in Argatroban Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of Argatroban, a potent direct thrombin inhibitor, represents a significant achievement in medicinal chemistry.[1][2][3] A critical step in its synthesis is the introduction of the sulfonamide moiety, traditionally accomplished using 3-methylquinoline-8-sulfonyl chloride. This guide provides an in-depth comparison of this established reagent with potential alternatives, offering both theoretical grounding and practical insights for process optimization and the development of novel analogues.
The 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl group is a key structural feature of Argatroban, contributing to its binding affinity and selectivity for thrombin.[4][5] The synthesis of this moiety is therefore of paramount importance. The established route involves the coupling of this compound with the precursor peptide backbone.[6][7]
The Established Reagent: this compound
This compound is a reactive intermediate used to form the sulfonamide linkage in Argatroban.[8] Its synthesis has been described through various methods, often involving the sulfonation of 3-methylquinoline followed by chlorination.[9][10][11]
Standard Experimental Protocol: Sulfonamide Formation with this compound
The following is a generalized protocol for the coupling of this compound with the amine precursor in the synthesis of an Argatroban intermediate.
-
Dissolution: The amine precursor is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: An organic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.
-
Sulfonyl Chloride Addition: this compound, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature, often between 0 °C and room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified using standard techniques such as column chromatography to yield the desired sulfonamide intermediate.
Potential Alternatives to this compound
While this compound is the established reagent, exploring alternatives can offer advantages in terms of cost, safety, or the generation of novel intellectual property. The following sections explore chemically plausible alternatives, categorized by their structural similarity and function.
Alternative Arylsulfonyl Chlorides
Other arylsulfonyl chlorides, widely used in peptide and medicinal chemistry, could potentially be employed in a similar manner to the standard reagent. These alternatives would likely require re-optimization of reaction conditions and a thorough evaluation of the resulting analogue's biological activity.
Dansyl chloride is a well-known reagent for the derivatization of amines, particularly in protein chemistry for N-terminal amino acid analysis.[6][9][12] Its reaction with primary and secondary amines to form stable, fluorescent sulfonamides is well-documented.[7][10]
Comparative Rationale:
-
Reactivity: Dansyl chloride reacts readily with amines under basic conditions, similar to this compound.[10]
-
Structural Differences: The naphthalene core of dansyl chloride differs from the quinoline system in Argatroban, which would impact the final compound's steric and electronic properties, and ultimately its binding to thrombin.
-
Potential Advantages: The fluorescence of the dansyl group could be leveraged as a tool for in vitro binding assays and cellular imaging studies of the resulting Argatroban analogue.
Generalized Experimental Protocol for Dansylation:
-
Buffering: The amine substrate is dissolved in a buffered aqueous-organic solvent mixture (e.g., acetone-water) at a pH of 9.5-10.
-
Reagent Addition: A solution of dansyl chloride in a suitable organic solvent (e.g., acetone) is added to the amine solution.
-
Incubation: The reaction mixture is typically incubated at an elevated temperature (e.g., 37-60 °C) for a defined period.
-
Analysis: The formation of the dansyl-sulfonamide can be monitored by HPLC with fluorescence detection.
o-Nitrobenzenesulfonyl chloride is another arylsulfonyl halide used in peptide synthesis, often as a protecting group for amines.[13] The resulting sulfonamide is stable under many conditions but can be cleaved under specific circumstances, highlighting its utility in multi-step syntheses.[13]
Comparative Rationale:
-
Reactivity and Protection: o-NBS chloride reacts efficiently with amines to form sulfonamides. The electron-withdrawing nitro group can influence the reactivity of the sulfonyl chloride.[13]
-
Potential for Further Modification: The nitro group could be reduced to an amine, providing a handle for further chemical modifications of the Argatroban analogue.
-
Biological Impact: The presence of the nitrobenzene moiety would significantly alter the pharmacological profile of the resulting compound.
Bioisosteric Replacements for the Quinoline Ring
Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly similar biological effects.[14] Replacing the quinoline ring system with a suitable bioisostere could lead to novel Argatroban analogues with improved properties.
Potential Bioisosteres for the Quinoline Ring:
-
Naphthalene: As seen with dansyl chloride, the naphthalene ring is a common bioisostere for quinoline, lacking the ring nitrogen.
-
Benzothiophene: This heterocyclic system could mimic some of the aromatic and electronic properties of quinoline.
-
Indole: Another common heterocyclic scaffold in medicinal chemistry that shares structural similarities with quinoline.
The synthesis of Argatroban analogues with these bioisosteric replacements would involve the preparation of the corresponding sulfonyl chlorides and their subsequent coupling with the peptide backbone.
Comparative Data Summary
| Reagent | Core Structure | Key Features | Potential Advantages in Argatroban Synthesis | Potential Disadvantages |
| This compound | 3-Methylquinoline | Established reagent, proven efficacy | Known reaction conditions and biological activity | Limited scope for novel IP |
| Dansyl Chloride | Naphthalene | Fluorescent sulfonamide product | Built-in fluorescent tag for assays | Significant structural change, likely altered bioactivity |
| o-Nitrobenzenesulfonyl Chloride | Nitrobenzene | Electron-withdrawing group, potential for further modification | Handle for further chemical functionalization | Major structural and electronic perturbation |
| Bioisosteric Analogues | e.g., Benzothiophene, Indole | Mimic steric/electronic properties | Potential for improved pharmacological properties, novel IP | Unpredictable biological activity, requires de novo synthesis |
Visualizing the Synthetic Pathways
Established Argatroban Synthesis Workflow
References
- 1. Argatroban | C23H36N6O5S | CID 92722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Small-molecule direct antithrombins: argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Substituted sulfonamide bioisosteres of 8-hydroxyquinoline as zinc-dependent antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 13. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Validation of Analytical Methods for 3-Methylquinoline-8-Sulfonyl Chloride
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this integrity, providing documented evidence that a procedure is fit for its intended purpose.[1][2][3] This guide offers an in-depth comparison of two common analytical approaches for the quantification and purity assessment of 3-methylquinoline-8-sulfonyl chloride, a key intermediate in organic synthesis.[4][5] We will explore the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography with Mass Spectrometry detection (UPLC-MS) method, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][6][7]
The "Why" Behind Method Validation
Before delving into protocols, it's crucial to understand the causality behind method validation. An unvalidated method yields data that is scientifically indefensible and cannot be trusted for critical decision-making in a regulated environment. The validation process is a systematic investigation into a method's performance characteristics, ensuring it is reliable, reproducible, and accurate for the analysis of a specific analyte in a given matrix.[3][8] The ICH, FDA, and USP provide a harmonized framework for this process, which has become the global standard in the pharmaceutical industry.[6][9][10][11][12]
The choice between HPLC-UV and UPLC-MS is often a balance between the required sensitivity and specificity versus the cost and complexity of the analysis. HPLC-UV is a robust and widely accessible technique, suitable for routine quality control of major components. UPLC-MS, on the other hand, offers significantly higher sensitivity and selectivity, making it ideal for impurity profiling and trace-level quantification. This guide will illuminate the trade-offs through the lens of validation data.
Validation Workflow Overview
The validation of an analytical method is a structured process. The following diagram illustrates the typical workflow and the interconnectedness of the validation parameters.
Caption: A typical workflow for analytical method validation and lifecycle management.
Comparison of HPLC-UV and UPLC-MS Methods
The following sections detail the validation protocols and present comparative data for the analysis of this compound.
Method 1: HPLC-UV for Assay and Purity
This method is designed for the primary quantification (assay) of this compound and for determining its purity by calculating the percentage of the main peak area relative to the total peak area.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of acetonitrile.
-
Working Standards: Prepare a series of dilutions from the stock solution to cover the desired range (e.g., 1-200 µg/mL).
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve the sample in acetonitrile to achieve a target concentration of 100 µg/mL.
-
Method 2: UPLC-MS for Impurity Profiling
This method is tailored for the detection and quantification of trace-level impurities in this compound, leveraging the high sensitivity and specificity of mass spectrometry.
Experimental Protocol: UPLC-MS
-
Instrumentation: UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Data Acquisition: Selected Ion Monitoring (SIM) for known impurities and full scan for unknown impurity identification.
-
-
Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepared as in the HPLC-UV method, but extended to lower concentrations for LOD/LOQ determination (e.g., 0.01-10 µg/mL).
-
Sample Solution: Prepared at a higher concentration (e.g., 1000 µg/mL) to facilitate the detection of low-level impurities.
-
Validation Parameter Comparison
The performance of each method is assessed against the validation parameters defined by ICH Q2(R2).[2][13][14]
Caption: Relationship between test type and required validation parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][14]
-
HPLC-UV: Specificity is demonstrated by the separation of the main peak from any impurity peaks. Peak purity analysis using a photodiode array (PDA) detector can further support specificity.
-
UPLC-MS: Offers superior specificity. The mass-to-charge ratio (m/z) of the analyte provides an additional dimension of identification, confirming that the chromatographic peak corresponds to this compound.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][13]
| Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria |
| Range | 1 - 200 µg/mL | 0.05 - 50 µg/mL | Method-dependent |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Y-intercept | Minimal, close to zero | Minimal, close to zero | Report |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically assessed by recovery studies.
| Spike Level | HPLC-UV (% Recovery) | UPLC-MS (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 101.2% | 98.0 - 102.0% |
| 100% | 100.2% | 99.8% | 98.0 - 102.0% |
| 120% | 101.1% | 100.5% | 98.0 - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3]
| Parameter | HPLC-UV (%RSD) | UPLC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.5% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 2.1% | ≤ 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][13]
| Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria |
| LOD | 0.3 µg/mL | 0.01 µg/mL | S/N ratio ≥ 3:1 |
| LOQ | 1.0 µg/mL | 0.05 µg/mL | S/N ratio ≥ 10:1 |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
| Parameter Varied | HPLC-UV (Effect on Results) | UPLC-MS (Effect on Results) |
| Flow Rate (±10%) | Minor shift in retention time | Minor shift in retention time |
| Column Temperature (±5°C) | Negligible | Negligible |
| Mobile Phase pH (±0.2) | Minor peak shape variation | Minor ionization efficiency change |
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS methods can be successfully validated for the analysis of this compound. The choice of method should be guided by its intended purpose.
-
The HPLC-UV method is robust, precise, and accurate for the assay and routine purity testing of this compound. Its higher LOQ makes it less suitable for trace impurity analysis.
-
The UPLC-MS method provides significantly lower detection and quantitation limits, along with superior specificity. This makes it the ideal choice for impurity profiling and the analysis of trace contaminants , where high sensitivity is critical.
This guide provides a framework for the validation of analytical methods for this compound. It is imperative that laboratories establish their own acceptance criteria based on the specific requirements of their product and process, and follow a comprehensive validation protocol to ensure data integrity. The principles of method validation are not a one-time exercise but part of a continuous lifecycle approach to ensure analytical procedures remain fit for purpose.[11][15]
References
- 1. uspbpep.com [uspbpep.com]
- 2. database.ich.org [database.ich.org]
- 3. emerypharma.com [emerypharma.com]
- 4. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 5. 3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759 [biosynth.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. wjarr.com [wjarr.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 13. youtube.com [youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. investigationsquality.com [investigationsquality.com]
A Researcher's Guide to the Spectroscopic Differentiation of 3-Methylquinoline-8-Sulfonyl Chloride and Its Positional Isomers
For professionals in pharmaceutical synthesis and materials science, the precise characterization of chemical intermediates is not merely a procedural step but the foundation of reproducible, high-quality outcomes. 3-Methylquinoline-8-sulfonyl chloride (3-MQSC), a critical intermediate in the synthesis of the direct thrombin inhibitor Argatroban, presents a common analytical challenge: the potential presence of positional isomers.[1] These isomers, formed during the sulfonation of 3-methylquinoline, can exhibit similar physical properties, making their differentiation by chromatography alone difficult. However, their distinct electronic and steric environments give rise to unique spectroscopic fingerprints.
This guide provides an in-depth comparative analysis of this compound and its key positional isomers, focusing on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for their unambiguous identification. We will move beyond data reporting to explain the chemical principles that govern the observed spectroscopic differences, providing field-proven protocols and insights to empower your analytical workflows.
The Isomeric Landscape: Structure and Causality
The primary isomers of concern arise from the electrophilic substitution of the sulfonyl chloride group onto different positions of the 3-methylquinoline ring. While the 8-position is often favored under specific conditions, substitution can also occur at the 5- and 6-positions, leading to the most common isomeric impurities.[2] The relative positions of the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) create distinct electronic distributions across the aromatic system, which is the fundamental cause of their spectroscopic differences.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10, width=1.5, height=1]; edge [fontname="Arial", fontsize=9];
} caption [label="Fig. 1: Analytical workflow for isomer differentiation.", shape=plaintext, fontname="Arial", fontsize=11];
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton and carbon nucleus. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecular structure.
Causality of Chemical Shift Variations
The -SO₂Cl group is strongly electron-withdrawing and exerts a significant deshielding effect on nearby protons, shifting their signals downfield. This effect is most pronounced on protons in the ortho and peri positions.
-
Peri-Effect: In 3-MQSC (the 8-isomer), the proton at C7 is ortho to the sulfonyl chloride, and the proton at C2 is significantly influenced by the nitrogen atom.
-
Shielding/Deshielding: In the 5-isomer, protons at C4 and C6 are deshielded. In the 6-isomer, protons at C5 and C7 are most affected. The methyl group at C3 generally causes a slight shielding (upfield shift) of adjacent protons.
Comparative ¹H NMR Data
The following table summarizes the experimentally reported ¹H NMR data for this compound and provides predicted shifts for its key isomers.
| Proton | This compound [3][4] | 3-Methylquinoline-5-sulfonyl chloride (Predicted) | 3-Methylquinoline-6-sulfonyl chloride (Predicted) | Rationale for Predictions |
| H-2 | ~9.0-9.2 ppm (s) | ~9.1 ppm (s) | ~8.9 ppm (s) | Largely influenced by the adjacent nitrogen. Minor changes due to distant -SO₂Cl group. |
| H-4 | ~8.0-8.3 ppm (s) | ~8.8 ppm (d) | ~8.1 ppm (d) | Becomes a doublet due to coupling with H-5. Significantly deshielded in the 5-isomer due to proximity to -SO₂Cl. |
| H-5 | ~8.3 ppm (d) | --- | ~8.6 ppm (s) | Position of substitution in the 5-isomer. Becomes a singlet in the 6-isomer. |
| H-6 | ~7.9 ppm (dd) | ~8.2 ppm (d) | --- | Position of substitution in the 6-isomer. |
| H-7 | ~8.3 ppm (d) | ~7.8 ppm (t) | ~8.4 ppm (d) | Deshielded in the 8- and 6-isomers. Appears as a triplet in the 5-isomer. |
| -CH₃ | ~2.5-2.6 ppm (s) | ~2.6 ppm (s) | ~2.5 ppm (s) | Expected to show minimal variation across isomers. |
Note: Reported experimental values vary slightly based on solvent and spectrometer frequency. The provided data is a representative range.
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride sample in ~0.6 mL of an aprotic deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5] Aprotic solvents are crucial to prevent hydrolysis of the reactive sulfonyl chloride group.
-
Internal Standard: Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6] Higher field strength provides better signal dispersion, which is essential for resolving complex aromatic multiplets.
-
¹H NMR Acquisition:
-
Set spectral width from -1 to 12 ppm.
-
Use a 30-45° pulse angle to ensure quantitative signal intensity.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set spectral width from 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the FID using an exponential multiplication function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significant resolution loss. Phase and baseline correct the spectrum carefully.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is excellent for confirming the presence of the key functional groups but offers more subtle clues for differentiating isomers.
Key Vibrational Modes
All isomers will exhibit strong, characteristic absorption bands for the sulfonyl chloride group.
The primary differences will appear in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending bands (900-650 cm⁻¹), which are sensitive to the substitution pattern on the aromatic rings.[8]
| Isomer | Expected Key IR Bands (cm⁻¹) | Distinguishing Features |
| This compound | ~1380 (s, asym SO₂), ~1175 (s, sym SO₂), ~830, ~790 (m, C-H bend) | Pattern of C-H out-of-plane bends corresponding to 1,2,3-trisubstituted and 1,2,3,4-tetrasubstituted rings. |
| 3-Methylquinoline-5-sulfonyl chloride | ~1380 (s, asym SO₂), ~1175 (s, sym SO₂), ~810, ~770 (m, C-H bend) | A different C-H bending pattern due to the altered substitution on the carbocyclic ring. |
| 3-Methylquinoline-6-sulfonyl chloride | ~1380 (s, asym SO₂), ~1175 (s, sym SO₂), ~880, ~820 (m, C-H bend) | A distinct C-H bending pattern, often with a strong band for the isolated proton between two substituents. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply firm pressure using the anvil.
-
Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[6]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum. Ensure the sample area is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight and can provide structural clues through analysis of fragmentation patterns.
Molecular Ion and Fragmentation
All isomers of 3-methylquinoline-sulfonyl chloride have the same molecular formula (C₁₀H₈ClNO₂S) and molecular weight (241.69 g/mol ).[3][9]
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom, with a peak at m/z 241 (for ³⁵Cl) and a smaller peak at m/z 243 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragments: The primary fragmentation pathways for sulfonyl chlorides are the loss of the chlorine radical and sulfur dioxide.[5]
-
[M - Cl]⁺: m/z 206
-
[M - SO₂]⁺: m/z 177 (radical cation)
-
[M - SO₂Cl]⁺: m/z 142 (3-methylquinolinyl cation)
-
While these major fragments will be common to all isomers, the relative intensities may vary slightly due to differences in the stability of the resulting fragment ions, though this is often not sufficient for unambiguous differentiation without careful comparative studies under identical conditions.[10]
| Isomer | Molecular Weight | Expected Key Fragments (m/z) |
| All Isomers | 241.69 | 243, 241 (M⁺, Cl isotope pattern), 206, 177, 142 |
Experimental Protocol: GC-MS
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Injection: Use a split injection to avoid overloading the column.
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min. Caution: Sulfonyl chlorides can be thermally labile; a gentle temperature ramp is advised to minimize on-column degradation.[10]
-
-
MS Conditions:
-
Ionization: Use standard electron ionization at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Conclusion: An Integrated Spectroscopic Approach
While IR and MS are invaluable for confirming the presence of the correct functional groups and molecular weight, NMR spectroscopy stands as the definitive technique for the unambiguous differentiation of this compound from its positional isomers. The distinct chemical shifts and coupling patterns observed in the ¹H NMR spectrum provide a clear and reliable structural fingerprint. By employing a systematic and integrated approach that leverages the strengths of each of these spectroscopic methods, researchers and drug development professionals can ensure the identity and purity of their chemical intermediates, safeguarding the integrity of their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 3. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 4. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. CAS 74863-82-4 | this compound - Synblock [synblock.com]
- 10. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Methylquinoline-8-sulfonyl Chloride: Yields, Purity, and Scalability
Introduction
3-Methylquinoline-8-sulfonyl chloride is a pivotal intermediate in the synthesis of various fine chemicals and pharmaceuticals, most notably the direct thrombin inhibitor, Argatroban.[1][2] The purity and yield of this intermediate directly impact the efficiency and cost-effectiveness of the final active pharmaceutical ingredient (API) production.[1] This guide provides a detailed comparison of the prevalent synthetic methodologies for this compound, with a focus on reaction yields, operational simplicity, and industrial scalability. We will delve into the mechanistic underpinnings of each approach and provide detailed experimental protocols to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis.
Methodology Comparison: A Deep Dive into Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches: direct chlorosulfonation of 3-methylquinoline, a two-step synthesis commencing from 2-aminobenzenesulfonic acid, and a multi-step route originating from aniline. Each method presents a unique set of advantages and challenges.
Method A: Direct Chlorosulfonation of 3-Methylquinoline
This is a classical and direct approach where 3-methylquinoline is reacted with a sulfonating agent, followed by a chlorinating agent.
Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution. The highly reactive chlorosulfonic acid acts as the sulfonating agent, introducing the sulfonic acid group onto the quinoline ring. A subsequent chlorination step, often with thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride, converts the sulfonic acid to the desired sulfonyl chloride.[3]
Experimental Protocol:
-
3-methylquinoline (36 mmol) is slowly added to chlorosulfonic acid (135 mmol) at 0°C.[4]
-
After the initial reaction, the ice bath is removed, and the mixture is stirred at 100°C overnight.[4]
-
The reaction is cooled to room temperature, and thionyl chloride (45 mmol) is added.[4]
-
After cooling to 0°C, the reaction is carefully quenched with ice water.[4]
-
The product is extracted with dichloromethane, washed with water, dried over anhydrous magnesium sulfate, and concentrated.[4]
-
The crude product can be purified by recrystallization from a suitable solvent like toluene.[3]
Performance Analysis:
-
Yield: The reported yields for this method are highly variable, ranging from a low of 18% to a more optimized 74% crude yield, which can be improved to 91% after recrystallization.[3][4]
-
Advantages: This method is straightforward with fewer synthetic steps compared to other routes.
-
Disadvantages: The use of strong acids and high temperatures can lead to the formation of undesired isomers, particularly 3-methylquinoline-5-sulfonyl chloride, which complicates purification and reduces the overall yield of the target compound.[1] The harsh reaction conditions also pose challenges for large-scale industrial production.[1]
Reaction Workflow:
Caption: Reaction pathway for the direct chlorosulfonation of 3-methylquinoline.
Method B: Two-Step Synthesis from 2-Aminobenzenesulfonic Acid
This method offers a more controlled and environmentally benign approach to the synthesis of this compound.
Reaction Mechanism: The synthesis begins with a catalytic cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid.[1] The second step involves the chlorination of the sulfonic acid intermediate using bis(trichloromethyl) carbonate in the presence of an organic base like triethylamine.[1]
Experimental Protocol:
Step 1: Synthesis of 3-Methylquinoline-8-sulfonic acid
-
In a eutectic solvent (e.g., choline chloride and ZnCl₂), propionaldehyde and paraformaldehyde are reacted.[1]
-
2-Aminobenzenesulfonic acid and a catalyst (e.g., a mixture of FeCl₃ and SnCl₂) are added, and the reaction is heated.[1]
Step 2: Synthesis of this compound
-
The reaction mixture from Step 1 is cooled, and a solution of bis(trichloromethyl) carbonate in toluene is added.[1][5]
-
Under ice water conditions, triethylamine is added dropwise, and the reaction proceeds for 1 hour.[1][5]
-
The reaction mixture is then warmed to 40°C and reacted for an additional 2 hours.[1][5]
-
After cooling, cold water is added, and the toluene layer is separated, washed, and concentrated to yield the crude product.[1][5]
-
The product can be purified by recrystallization from toluene.[1][5]
Performance Analysis:
-
Yield: This method has been reported to produce a high yield of 74% with excellent purity of 99.41%.[1][5]
-
Advantages: This approach offers several benefits, including milder reaction conditions, high purity of the final product with minimal isomer formation, and a more favorable environmental profile by avoiding the use of corrosive sulfur- and phosphorus-based chlorinating agents.[1] These factors make it well-suited for large-scale production.[1]
-
Disadvantages: This method involves more synthetic steps compared to the direct chlorosulfonation approach.
Reaction Workflow:
Caption: Reaction pathway for the two-step synthesis from 2-aminobenzenesulfonic acid.
Method C: Multi-step Synthesis from Aniline
This synthetic route involves the construction of the 3-methylquinoline core from a simple starting material like aniline, followed by the introduction of the sulfonyl chloride group.
Reaction Mechanism: The synthesis starts with the acylation of aniline with propionic acid to form N-phenylpropanamide. This is followed by a cyclization reaction to yield 2-chloro-3-methylquinoline. A subsequent reduction removes the chlorine atom to give 3-methylquinoline, which is then chlorosulfonated to the final product.[6]
Performance Analysis:
-
Yield: A patent describing this method claims a high yield of 96% for the final chlorosulfonation step.[6] However, the overall yield across the multiple steps is not specified and would likely be lower.
-
Advantages: This method starts from readily available and inexpensive raw materials. The high yield in the final step is also advantageous.[6]
-
Disadvantages: This is a multi-step synthesis, which can be more time-consuming and may require more complex purification procedures at each stage. The overall efficiency is dependent on the yield of each individual step.
Reaction Workflow:
Caption: Overall synthetic pathway for the multi-step synthesis starting from aniline.
Quantitative Data Summary
| Feature | Method A: Direct Chlorosulfonation | Method B: Two-Step Synthesis | Method C: Multi-step Synthesis |
| Starting Material | 3-Methylquinoline | 2-Aminobenzenesulfonic acid | Aniline |
| Reported Yield | 18% - 91%[3][4] | 74%[1][5] | 96% (final step)[6] |
| Reported Purity | Variable, prone to isomers[1] | 99.41%[1][5] | High purity claimed |
| Reaction Conditions | Harsh (high temp., strong acid)[1][4] | Mild[1] | Varied across multiple steps |
| Advantages | Fewer steps | High yield & purity, scalable, environmentally friendlier[1] | Inexpensive starting material, high yield in the final step[6] |
| Disadvantages | Low/variable yield, isomer formation, safety concerns[1] | More steps than direct method | Multiple steps, potentially lower overall yield |
Conclusion and Recommendations
The choice of synthetic method for this compound is contingent on the desired scale, purity requirements, and available resources.
-
For laboratory-scale synthesis where simplicity is prioritized , Method A (Direct Chlorosulfonation) can be a viable option, provided that careful optimization of reaction conditions is undertaken to maximize yield and minimize isomer formation.
-
For industrial-scale production and applications demanding high purity , Method B (Two-Step Synthesis) is the superior choice. Its milder reaction conditions, high yield, excellent purity, and improved environmental profile make it a robust and scalable manufacturing process.[1]
-
Method C (Multi-step Synthesis from Aniline) presents an interesting alternative, particularly if cost of starting materials is a primary concern. However, the overall efficiency of this longer route needs to be carefully evaluated against the other methods.
References
- 1. CN110872252A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 4. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 5. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN103483254A - Method for synthesizing this compound - Google Patents [patents.google.com]
The Indispensable Role of a Privileged Scaffold: A Cost-Benefit Analysis of 3-Methylquinoline-8-sulfonyl Chloride in Synthesis
In the landscape of pharmaceutical synthesis, the selection of reagents is a critical decision point, balancing cost, efficiency, and the ultimate biological efficacy of the target molecule. This guide provides an in-depth analysis of 3-methylquinoline-8-sulfonyl chloride (3-MQSC), a key intermediate in the synthesis of the direct thrombin inhibitor, Argatroban. We will objectively compare its utility and cost-effectiveness against simpler, more economical alternatives, supported by an understanding of the underlying chemical principles and structure-activity relationships that govern its application.
The Quinoline Scaffold: A "Privileged" Structure in Medicinal Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in drug discovery, often referred to as a "privileged structure."[1] This designation arises from its ability to serve as a versatile scaffold that can interact favorably with a wide range of biological targets.[1] The presence of the nitrogen atom influences solubility and provides a hydrogen bond acceptor, while the aromatic system allows for crucial π-stacking interactions with protein residues.[1] Modifications to the quinoline core, such as the addition of a methyl group and a reactive sulfonyl chloride, as seen in 3-MQSC, further enhance its utility in creating high-value pharmaceutical compounds.[1]
This compound in the Synthesis of Argatroban
The primary and most notable application of 3-MQSC is in the synthesis of Argatroban, an anticoagulant used in patients with or at risk for heparin-induced thrombocytopenia.[2] The synthesis involves the formation of a stable sulfonamide linkage between 3-MQSC and a piperidine carboxylic acid derivative. This sulfonamide moiety is a common and important motif in a vast number of drug molecules.[1]
Cost-Benefit Analysis: 3-MQSC vs. Simpler Alternatives
From a purely economic standpoint, 3-MQSC is a significantly more expensive reagent compared to basic aryl sulfonyl chlorides. To illustrate this, a cost comparison is presented below.
| Reagent | CAS Number | Representative Pricing (per gram) |
| This compound | 74863-82-4 | ~$17 - $14[3][4] |
| Benzenesulfonyl chloride | 98-09-9 | ~$0.12 - $0.14[5][6] |
| p-Toluenesulfonyl chloride (Tosyl chloride) | 98-59-9 | ~$0.11 - $0.18[7][8] |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
The substantial price difference might lead a researcher to question the necessity of using 3-MQSC. Could a simpler, cheaper alternative like benzenesulfonyl chloride or tosyl chloride be used to form the sulfonamide bond?
The Rationale Behind the Reagent Choice: A Matter of Efficacy
The answer lies in the structure-activity relationship (SAR) of Argatroban and other thrombin inhibitors. The 3-methylquinoline-8-sulfonyl moiety is not merely a linker; it is an integral part of the pharmacophore that confers potency and selectivity to the drug.
The quinoline portion of the molecule is crucial for binding to the active site of thrombin.[9][10] SAR studies on thrombin inhibitors have consistently shown that the nature of the aromatic group attached to the sulfonyl moiety dramatically influences the inhibitory activity. While a simpler aryl group would still allow for the formation of a sulfonamide, it would lack the specific steric and electronic features of the 3-methylquinoline scaffold that are optimized for interacting with the thrombin enzyme.[11][12] Therefore, substituting 3-MQSC with a cheaper alternative like benzenesulfonyl chloride would almost certainly lead to a significant loss of biological potency, rendering the resulting molecule therapeutically ineffective.
Experimental Protocol: Synthesis of a Sulfonamide using this compound
The following is a representative protocol for the formation of a sulfonamide bond using 3-MQSC, adapted from general procedures for N-acylsulfonamide synthesis.[13][14][15] This protocol illustrates the practical application of the reagent.
Materials:
-
Amine substrate (e.g., a piperidine derivative)
-
This compound (3-MQSC)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 equivalent) and triethylamine (1.2-1.5 equivalents) in anhydrous dichloromethane.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. While stirring, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid. Using anhydrous solvents and an inert atmosphere prevents this side reaction.
-
Use of a Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid. A non-nucleophilic base like triethylamine is required to neutralize the acid, driving the reaction to completion.
-
Controlled Addition at Low Temperature: The reaction is often exothermic. Slow, dropwise addition at 0°C helps to control the reaction rate and minimize the formation of byproducts.
Final Assessment
While the initial cost of this compound is substantially higher than that of simpler aryl sulfonyl chlorides, its use is indispensable in the synthesis of Argatroban and potentially other complex pharmaceuticals. The "benefit" in this cost-benefit analysis is not merely a higher yield but the attainment of a molecule with the required biological activity. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and the specific 3-methylquinoline-8-sulfonyl moiety is optimized for interaction with the thrombin active site. For researchers and drug development professionals, the choice of 3-MQSC is a clear example of how investment in a more complex, specialized reagent is a necessary and ultimately cost-effective strategy when the goal is therapeutic efficacy.
References
- 1. p-Toluenesulfonyl chloride, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 3-Methyl-8-quinolinesulfonyl chloride, 100 g, CAS No. 74863-82-4 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. A10849.30 [thermofisher.com]
- 7. p-Toluenesulfonyl chloride reagent grade, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 9. Structure-activity relationships of pyrroloquinazolines as thrombin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and synthesis of a novel series of quinoline-based thrombin receptor (PAR-1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape of Quinoline-Based Sulfonamides: A Comparative Analysis of 3-Methylquinoline-8-Sulfonyl Chloride Derivatives and Their Analogs
The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities. When functionalized with a sulfonamide group, this scaffold gives rise to a class of compounds with significant potential in anticancer and antimicrobial chemotherapy. This guide delves into the biological activities of sulfonamides derived from 3-methylquinoline-8-sulfonyl chloride and its close structural analogs. By examining the available experimental data, we aim to provide researchers, scientists, and drug development professionals with a comparative overview to inform future discovery efforts. While specific data on sulfonamides derived directly from this compound is limited in publicly accessible literature, a robust understanding of their potential can be extrapolated from the well-documented activities of closely related quinoline-8-sulfonamides and other isomeric derivatives.
The Quinoline Sulfonamide Pharmacophore: A Versatile Tool in Drug Discovery
The conjugation of a quinoline ring with a sulfonamide moiety creates a pharmacophore with the potential to interact with a variety of biological targets. The quinoline core can intercalate into DNA, inhibit topoisomerases, or interact with the ATP-binding sites of kinases, while the sulfonamide group, a known zinc-binding function, can target metalloenzymes such as carbonic anhydrases.[1] The specific substitution pattern on the quinoline ring and the nature of the substituent on the sulfonamide nitrogen atom play a crucial role in determining the compound's biological activity and target selectivity.
Comparative Analysis of Biological Activities
This section will compare the anticancer and antimicrobial activities of various quinoline sulfonamide derivatives, drawing insights from published studies to infer the potential contributions of the 3-methyl group in the target compounds.
Anticancer Activity: A Tale of Isomers and Substituents
Quinoline sulfonamides have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on their structural features.
Quinoline-8-Sulfonamides as Pyruvate Kinase M2 (PKM2) Modulators:
Recent studies have identified quinoline-8-sulfonamide derivatives as modulators of pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in cancer cell metabolism.[2] One study reported the synthesis of a series of 8-quinolinesulfonamide derivatives and their evaluation for cytotoxic activity against various cancer cell lines. For instance, compound 9a from this series, a 1,2,3-triazole-containing quinoline-8-sulfonamide, exhibited cytotoxicity against a panel of cancer cell lines, albeit at relatively high concentrations.[2][3]
Table 1: Cytotoxic Activity of Quinoline-8-Sulfonamide Derivative 9a [3]
| Cancer Cell Line | Cell Type | GI50 (µM) |
| C32 | Amelanotic Melanoma | 520 |
| COLO829 | Melanotic Melanoma | 376 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 609 |
| U87-MG | Glioblastoma Multiforme | 756 |
| A549 | Lung Cancer | 496 |
These findings suggest that the quinoline-8-sulfonamide scaffold can serve as a starting point for the development of novel anticancer agents. The introduction of a methyl group at the 3-position of the quinoline ring could potentially enhance this activity through several mechanisms. The methyl group can increase lipophilicity, potentially improving cell membrane permeability. Furthermore, it could introduce steric effects that modulate the binding affinity of the molecule to its target protein. For example, in the context of PKM2 modulation, a methyl group could influence the conformational changes required for enzyme inhibition or activation.[2]
Quinoline-5-Sulfonamides:
In contrast to the 8-sulfonamides, a series of acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have shown potent anticancer activity.[4] One of the most active compounds, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, displayed efficacies comparable to the standard chemotherapeutic drugs cisplatin and doxorubicin against several cancer cell lines.[4] This highlights the critical role of the sulfonamide position on the quinoline ring in determining anticancer potency.
4-Anilinoquinoline Sulfonamides as Carbonic Anhydrase Inhibitors:
Another class of related compounds, 4-anilinoquinoline-based benzenesulfonamides, has been investigated as inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and XII.[5] These enzymes are involved in pH regulation and are overexpressed in many hypoxic tumors, making them attractive targets for anticancer therapy. A series of these compounds displayed potent, nanomolar inhibition of hCA IX and XII.[5] This suggests that 3-methylquinoline-8-sulfonamides could also be explored for their potential as carbonic anhydrase inhibitors.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The quinoline core is a well-established scaffold in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The addition of a sulfonamide moiety can further enhance this activity.
Quinoline-Sulfonamide Hybrids:
A series of quinoline-sulfonamide hybrid compounds were synthesized and evaluated for their antibacterial activity.[6][7] One compound, QS-3 , was identified as a particularly effective antibacterial agent, with a minimum inhibitory concentration (MIC) of 64 μg/mL against P. aeruginosa.[6][7] Notably, QS-3 also exhibited a favorable synergistic effect when combined with ciprofloxacin, a commonly used antibiotic.[7]
Table 2: Minimum Inhibitory Concentration (MIC) of Compound QS-3 [7]
| Bacterial Strain | MIC (μg/mL) |
| P. aeruginosa | 64 |
| E. faecalis | 128 |
| E. coli | 128 |
| S. typhi | 512 |
The structure of QS-3 is more complex than a simple 3-methylquinoline-8-sulfonamide, featuring a 4-amino-phenyl linker between the quinoline and sulfonamide moieties. However, these results underscore the potential of quinoline-sulfonamide hybrids as a promising strategy to combat bacterial resistance.[6] The introduction of a 3-methyl group on the quinoline ring of such hybrids could modulate their antibacterial spectrum and potency.
Experimental Protocols
To ensure scientific integrity and enable the reproduction of findings, this section details the methodologies commonly employed in the evaluation of the biological activities of quinoline sulfonamides.
Synthesis of N-Substituted Quinoline-8-Sulfonamides
The general synthesis of N-substituted quinoline-8-sulfonamides involves the reaction of quinoline-8-sulfonyl chloride with a primary or secondary amine.
Step-by-Step Protocol:
-
Dissolution: Dissolve the desired amine (1.1 equivalents) in a suitable solvent such as pyridine or dichloromethane.
-
Addition of Sulfonyl Chloride: To the stirred solution, add quinoline-8-sulfonyl chloride (1.0 equivalent) portion-wise at 0 °C. For the synthesis of the target compounds of this guide, this compound would be used.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted quinoline-8-sulfonamide.
References
- 1. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 3-Methylquinoline-8-Sulfonamides
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of safe and effective research. Quinoline sulfonamides, a class of compounds known for a wide spectrum of biological activities including anticancer and antiviral properties, demand rigorous structural verification.[1][2] Among these, 3-methylquinoline-8-sulfonamides present a specific analytical challenge: confirming the exact positions of the methyl and sulfonamide groups on the quinoline core. An error in assigning the substitution pattern can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues.
This guide provides an in-depth comparison of the essential analytical techniques required to unambiguously confirm the structure of 3-methylquinoline-8-sulfonamides. We will explore the causality behind experimental choices, present self-validating protocols, and compare the data generated from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
The Synthetic Imperative: Why Ambiguity Exists
The common synthesis of 3-methylquinoline-8-sulfonamides often starts with 3-methylquinoline, which then undergoes chlorosulfonation.[3][4] While the reaction is generally directed to the 8-position due to electronic and steric factors, the possibility of forming other isomers (e.g., substitution at the 5- or 6-position) cannot be entirely dismissed without robust analytical proof. Subsequent reaction with an amine yields the final sulfonamide.
Therefore, a multi-pronged analytical approach is not merely academic but a procedural necessity to validate the synthetic outcome.
Part 1: The Spectroscopic Toolkit - A Comparative Analysis
No single technique provides a complete structural picture. Instead, we rely on the synergy between several methods, each offering a unique piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 3-methylquinoline-8-sulfonamides, a suite of 1D and 2D NMR experiments is required.
Expert Insight: The key to confirmation lies not just in identifying the signals but in proving the spatial relationships between the methyl group, the sulfonamide, and the quinoline ring protons. This is achieved through correlation spectroscopy.
| Experiment | Purpose | Key Information for 3-Methylquinoline-8-sulfonamide |
| ¹H NMR | Proton environment & count | Identifies aromatic protons, methyl protons (singlet, ~2.5 ppm), and sulfonamide NH protons.[3] |
| ¹³C NMR | Carbon skeleton | Confirms the number of unique carbons. |
| COSY | ¹H-¹H Correlations | Maps proton-proton coupling networks, crucial for assigning adjacent protons on the quinoline rings.[5] |
| HSQC | ¹H-¹³C Direct Correlations | Links each proton directly to the carbon it is attached to, resolving ambiguity in crowded proton spectra.[5][6] |
| HMBC | ¹H-¹³C Long-Range Correlations | This is the definitive experiment. It reveals 2- and 3-bond correlations, connecting the disparate parts of the molecule.[5][6] |
The Decisive HMBC Correlations: To confirm the "3-methyl" and "8-sulfonamide" substitution, we must observe:
-
A correlation between the methyl protons and carbons C2, C3, and C4 of the quinoline ring.
-
A correlation between the H7 proton and the C8 carbon , which bears the sulfonamide group.
-
Correlations from H5 and H7 to the carbons of the benzene portion of the quinoline ring, confirming their positions relative to the sulfonamide.
Below is a diagram illustrating the critical HMBC correlations that validate the structure.
Caption: Key HMBC correlations confirming substituent positions.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry serves as a primary check for molecular identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.
-
Trustworthiness: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[7] This acts as a self-validating check; if the measured mass does not match the calculated mass for C₁₀H₁₀N₂O₂S (for a simple sulfonamide) within a very narrow tolerance (typically <5 ppm), the sample is either impure or not the target compound.
Comparative Data:
| Technique | Data Provided | Advantage | Limitation |
| Low-Res MS (e.g., GC-MS) | Nominal mass | Fast, good for routine checks. | Cannot distinguish between isomers or compounds with the same nominal mass. |
| High-Res MS (e.g., ESI-TOF) | Exact mass & elemental formula | Unambiguously confirms the molecular formula.[7] | Does not provide structural connectivity; cannot distinguish positional isomers alone. |
The fragmentation pattern in MS/MS can also offer clues about the structure. The quinoline ring itself is stable, but losses of SO₂ or the R-group on the sulfonamide can be observed.[8]
X-Ray Crystallography: The Unquestionable Arbiter
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule.[9][10][11]
-
Authoritative Grounding: This technique is considered the "gold standard" for structural proof. It directly visualizes the atomic positions and bond connectivities, leaving no room for interpretation regarding isomerism. The resulting crystal structure can be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC), providing a permanent and verifiable record.
Comparison of Definitive Power:
| Technique | Level of Confidence | Key Requirement | Common Challenges |
| NMR Suite | Very High | Soluble, pure sample | Complex spectra can be difficult to interpret fully. |
| HRMS | High (for formula) | Ionizable sample | Provides no connectivity information. |
| X-Ray | Absolute | High-quality single crystal | Growing suitable crystals can be difficult or impossible for many compounds. |
Part 2: Experimental Protocols & Workflow
Adherence to standardized protocols is essential for reproducible and trustworthy data.
Workflow for Structural Confirmation
The logical flow from synthesis to confirmation is critical. Each step validates the next.
Caption: Standard workflow for structural confirmation.
Protocol: Acquiring a 2D ¹H-¹³C HMBC Spectrum
This protocol outlines the essential steps for acquiring the most critical dataset for confirming the substitution pattern.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the purified 3-methylquinoline-8-sulfonamide.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
-
Instrument Setup (on a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate referencing.
-
-
HMBC Experiment Setup:
-
Load a standard HMBC pulse sequence (e.g., hsqcetgpl3d on Bruker systems).
-
Set the ¹H spectral width to cover all proton signals.
-
Set the ¹³C spectral width to cover all carbon signals (typically 0-200 ppm).
-
Crucial Parameter: Set the long-range coupling constant (J-coupling) delay. A typical value is optimized for 8 Hz, which allows for the observation of correlations over 2-3 bonds.
-
Set the number of scans and increments to achieve adequate signal-to-noise. This may require several hours of acquisition time.
-
-
Data Processing and Analysis:
-
Perform a 2D Fourier transform of the acquired data.
-
Phase the spectrum and apply a baseline correction.
-
Calibrate both axes using the previously acquired 1D spectra.
-
Systematically analyze the cross-peaks to identify correlations, paying special attention to the key correlations outlined in the NMR section above.
-
Conclusion
Confirming the structure of 3-methylquinoline-8-sulfonamides is a non-negotiable step in the research and development pipeline. While a preliminary identity can be suggested by techniques like LC-MS, it is insufficient for unambiguous proof. The gold standard relies on a synergistic approach: High-Resolution Mass Spectrometry to validate the elemental formula and a comprehensive suite of NMR experiments , headlined by the HMBC spectrum, to definitively map the atomic connectivity. For absolute, unequivocal proof suitable for patent applications or regulatory submission, single-crystal X-ray crystallography remains the ultimate arbiter, provided a suitable crystal can be obtained. By following this multi-faceted, self-validating workflow, researchers can proceed with confidence in their molecular architecture, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 4. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempap.org [chempap.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of 3-methylquinoline-8-sulfonyl Chloride
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. 3-methylquinoline-8-sulfonyl chloride is a valuable synthetic intermediate, but its reactivity demands a rigorous and well-understood disposal protocol.[1][2] This guide moves beyond mere compliance, embedding safety and chemical logic into each step to ensure the protection of personnel and the environment.
The core principle for disposing of sulfonyl chlorides is managing their reactivity. These compounds react with nucleophiles, most notably with water, in a process that can be exothermic and produce corrosive byproducts.[2][3][4] Therefore, our disposal strategy is bifurcated: careful neutralization for small, manageable quantities and secure packaging of bulk quantities for professional disposal.
Part 1: Hazard Profile and Essential Protective Measures
Before handling this compound for any purpose, a complete understanding of its hazard profile is non-negotiable. This compound is classified as a corrosive solid that causes severe skin burns and serious eye damage.[5][6][7][8] Inhalation of its dust or vapors can also be harmful.[5][9][10]
Table 1: GHS Hazard Identification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion | 1B / 1C | H314: Causes severe skin burns and eye damage | |
| Serious Eye Damage | 1 | H318: Causes serious eye damage | |
| Specific Target Organ Toxicity (Single Exposure) | 2 | H371: May cause damage to organs |
Source: Consolidated data from multiple Safety Data Sheets.[5][6]
Given these hazards, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory. Standard laboratory attire is insufficient.
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles and a full-face shield.[3][5] | Protects against splashes of the corrosive solid or its solutions, which can cause irreversible eye damage.[5] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber, neoprene).[5] | Prevents direct skin contact, which leads to severe chemical burns.[5][9] |
| Body Protection | Chemical-resistant lab coat or apron over full-coverage clothing. | Protects skin and personal clothing from contamination and chemical burns.[5][7] |
| Respiratory Protection | All handling and disposal steps must be performed in a certified chemical fume hood.[9][11] | Prevents inhalation of dust or corrosive vapors generated during handling and neutralization.[5][7] |
Part 2: Disposal Decision Workflow
The correct disposal path depends entirely on the quantity and nature of the waste. The following workflow provides a clear decision-making framework.
Caption: Logical workflow for the proper disposal of this compound.
Part 3: Step-by-Step Disposal Protocols
Adherence to the correct protocol based on the decision workflow is crucial for safety.
Protocol A: Neutralization of Small Residual Quantities
This procedure is suitable only for small amounts of the chemical, such as the residue left in reaction flasks or on spatulas. The objective is to convert the reactive sulfonyl chloride into a less hazardous sulfonate salt.
Causality: Sulfonyl chlorides react with water to form hydrochloric acid and the corresponding sulfonic acid.[4] This reaction can be vigorous. By performing the reaction in a controlled manner with a weak base, we neutralize these acidic byproducts as they form, managing the exothermic nature of the reaction.
-
Step 1: Preparation (in a chemical fume hood)
-
Prepare a 5-10% aqueous solution of sodium bicarbonate or a dilute (~1 M) solution of sodium hydroxide in a beaker or flask that is at least 10 times larger than the volume of the solution.
-
Place this container in an ice-water bath and add a magnetic stir bar. Begin gentle stirring.
-
-
Step 2: Neutralization
-
If neutralizing residue in glassware, slowly and carefully add the basic solution to the contaminated flask (which should also be in an ice bath).
-
If neutralizing a small amount of solid, slowly and portion-wise add the this compound to the stirring, ice-cold basic solution.[11]
-
Crucial Insight: Never add the base to the bulk sulfonyl chloride. This can cause a rapid, uncontrolled exothermic reaction.[11] The slow addition to the basic solution ensures the reaction is quenched immediately and heat is dissipated.
-
-
Step 3: Verification and Collection
-
Once the reaction is complete (no more fizzing or heat evolution), allow the solution to warm to room temperature.
-
Check the pH of the solution with litmus paper or a pH meter to ensure it is neutral or slightly basic (pH 7-9).
-
This neutralized aqueous solution must be collected as hazardous aqueous waste. Do not pour it down the drain.[5] It should be placed in a properly labeled container.
-
Protocol B: Management of Bulk Quantities and Contaminated Materials
Bulk quantities of unreacted this compound, as well as heavily contaminated items (like spill cleanup materials), must be disposed of as hazardous waste without attempting neutralization.[3]
-
Step 1: Packaging
-
Ensure the original container is tightly sealed. If transferring, use a new, compatible, and dry container clearly labeled for hazardous waste.
-
Absorbent materials from spills should be collected into a sealed plastic bag or container.[12]
-
-
Step 2: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Crucially, it must be identified as a "Halogenated Organic Waste." [13] Halogenated and non-halogenated waste streams are incinerated under different conditions and must be segregated.[13][14] Mixing them increases disposal costs and environmental burden.
-
Indicate the associated hazards: "Corrosive," "Water-Reactive."
-
-
Step 3: Storage and Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials (especially water, bases, and alcohols).[15]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department, following all local, regional, and national regulations.[5]
-
Part 4: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the fume hood is operational to manage vapors.[3]
-
Contain: Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[11] Do not use combustible materials like paper towels or sawdust.
-
Collect: Once fully absorbed, carefully scoop the material into a designated, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.
By integrating a deep understanding of the chemical's properties with these rigorous, step-by-step protocols, you can ensure that this compound is handled safely throughout its lifecycle, reinforcing a culture of safety and responsibility in the laboratory.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. 74863-82-4|3-Methyl-8-quinolinesulphonyl chloride|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. fishersci.com [fishersci.com]
Navigating the Synthesis of Novel Therapeutics: A Guide to Safely Handling 3-Methylquinoline-8-sulfonyl Chloride
For Immediate Reference: Key Safety and Handling Parameters
| Parameter | Recommendation |
| Primary Hazards | Corrosive (Causes severe skin burns and eye damage), potential for organ damage.[1][2] |
| Incompatible Substances | Water, moisture, strong bases, oxidizing agents, ammonia, aliphatic amines, and metals.[3] |
| Required Ventilation | Always handle in a certified chemical fume hood with mechanical exhaust.[1][3] |
| Core Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile or Neoprene), chemical safety goggles and face shield, chemical-resistant apron or lab coat.[1][3] |
| Emergency Eye Contact | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3] |
| Emergency Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Spill Neutralization | Cover with a dry, inert material such as sand, dry lime, or soda ash. Do not use water.[3] |
Understanding the Risks: The Chemical Profile of 3-Methylquinoline-8-sulfonyl Chloride
This compound is a reactive compound utilized in the synthesis of novel molecules in drug discovery. Its utility, however, is matched by its hazardous nature. As a sulfonyl chloride, its primary reactivity concern is its vigorous and exothermic reaction with water, including atmospheric moisture, which liberates corrosive and toxic gases such as hydrogen chloride and sulfur dioxide.[3][4] This reactivity underscores the critical need for stringent handling protocols.
The compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][5][6] Furthermore, there is a potential for specific target organ toxicity with a single exposure, highlighting the importance of minimizing all routes of exposure.[1]
Your Shield: A Multi-Layered Approach to Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The following provides a detailed, step-by-step guide to ensure your safety.
Hand Protection: The First Line of Defense
Given the severe skin corrosive nature of this compound, selecting the appropriate gloves is paramount.
-
Recommended Glove Material: Nitrile or neoprene gloves provide a suitable barrier against this chemical. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Double Gloving: For enhanced protection, particularly during procedures with a higher risk of splashing or extended handling times, wearing two pairs of nitrile gloves is recommended. This provides a buffer in case the outer glove is compromised.
-
Proper Removal Technique: To prevent skin contact with a contaminated outer surface, always use a proper glove removal technique. Peel one glove off by grasping the cuff and turning it inside out, then use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
Eye and Face Protection: Shielding Against Irreversible Damage
The risk of serious eye damage necessitates robust eye and face protection.
-
Primary Eye Protection: Tightly fitting chemical safety goggles are mandatory.[1][7] These provide a seal around the eyes, protecting against splashes and vapors.
-
Secondary Face Protection: A full-face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a significant splash potential.[3][8]
Body Protection: Preventing Dermal Exposure
To protect against skin contact from spills or splashes, appropriate body protection is essential.
-
Laboratory Coat: A standard cotton lab coat is not sufficient. A chemical-resistant lab coat or a disposable chemical-resistant apron worn over a lab coat is required.[1][3]
-
Full-Body Protection: For larger scale operations or in the event of a significant spill, a full-body chemical-resistant suit may be necessary.
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For enhanced protection, consider chemical-resistant shoe covers.
Respiratory Protection: Guarding Against Inhalation Hazards
Due to the potential for the release of corrosive and toxic vapors, particularly upon contact with moisture, respiratory protection may be necessary.
-
Engineering Controls: The primary method of controlling inhalation exposure is to handle this compound in a certified chemical fume hood.[1]
-
Respirator Use: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is required.[1] A full-face respirator with cartridges appropriate for acid gases and organic vapors is recommended. For emergency situations, a self-contained breathing apparatus (SCBA) is essential.[1][4]
Operational Plan: A Step-by-Step Guide to Safe Handling
PPE Donning and Doffing Protocol
The following workflow illustrates the correct sequence for putting on and taking off PPE to minimize the risk of contamination.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Experimental Workflow for Handling this compound
The following diagram outlines the critical decision points and safety measures to be implemented during the handling of this reagent.
Caption: Step-by-step experimental workflow for handling this compound.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Unused Reagent: Do not attempt to neutralize pure this compound with water or aqueous base in a sealed container due to the violent reaction and gas evolution. Small amounts of excess reagent should be slowly added to a stirred, cooled solution of a suitable nucleophile, such as a dilute sodium hydroxide solution, in a well-ventilated fume hood. The resulting neutralized solution can then be disposed of as aqueous waste, in accordance with local regulations.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be considered hazardous waste. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal through your institution's environmental health and safety department.[9]
-
Spill Residues: In the event of a spill, the absorbed material and any contaminated cleaning supplies must be treated as hazardous waste and disposed of accordingly.[9]
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound and continue their vital work in the advancement of drug discovery and development.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 5. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
